molecular formula C14H12O2 B1354790 1-(2-Phenoxyphenyl)ethanone CAS No. 26388-13-6

1-(2-Phenoxyphenyl)ethanone

Cat. No.: B1354790
CAS No.: 26388-13-6
M. Wt: 212.24 g/mol
InChI Key: KPBCVVSDGJBODL-UHFFFAOYSA-N
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Description

1-(2-Phenoxyphenyl)ethanone is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBCVVSDGJBODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443739
Record name 1-(2-phenoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26388-13-6
Record name 1-(2-phenoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Phenoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1-(2-Phenoxyphenyl)ethanone. This document outlines detailed experimental protocols for its preparation, presents key analytical data in a structured format, and explores its relevance in the context of medicinal chemistry.

Introduction

This compound, also known as 2-phenoxyacetophenone, is an aromatic ketone with a molecular formula of C14H12O2 and a molecular weight of 212.25 g/mol .[1] Its structure, featuring a phenoxy group at the ortho position of an acetophenone core, makes it an interesting candidate for investigation in medicinal chemistry and materials science. The phenoxy moiety can influence the electronic and steric properties of the molecule, potentially leading to unique biological activities. Derivatives of acetophenones are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] This guide details two common synthetic routes to this compound and provides a thorough summary of its characteristic analytical data.

Synthesis of this compound

The synthesis of this compound can be approached through several methods. The two most prominent methods are the Ullmann condensation and the Friedel-Crafts acylation.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol or phenol.[4] In the synthesis of this compound, this involves the reaction of a 2-haloacetophenone with phenol.

Experimental Protocol: Ullmann Condensation

This protocol is adapted from general procedures for Ullmann-type reactions.[5]

Materials:

  • 2'-Bromoacetophenone (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2'-bromoacetophenone, phenol, copper(I) iodide, and potassium carbonate.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Diagram of the Ullmann Condensation Workflow:

G reagents 2'-Bromoacetophenone, Phenol, CuI, K2CO3, DMF reaction Heat to 120-140 °C (12-24 hours) reagents->reaction workup Aqueous Workup (Water, Ethyl Acetate) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Ullmann Condensation Workflow
Friedel-Crafts Acylation

Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[6] For the synthesis of this compound, diphenyl ether is acylated. However, this reaction can produce a mixture of ortho-, meta-, and para-isomers. The regioselectivity can be influenced by the choice of catalyst and reaction conditions.[7] Using a milder Lewis acid and controlling the temperature can favor the formation of the ortho-isomer.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general procedure for Friedel-Crafts acylation and may require optimization to maximize the yield of the ortho-isomer.[8]

Materials:

  • Diphenyl ether (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Anhydrous aluminum chloride (AlCl3) (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension.

  • After the addition is complete, add diphenyl ether dropwise via the dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting mixture of isomers by column chromatography to isolate this compound.

Diagram of the Friedel-Crafts Acylation Workflow:

G reagents Diphenyl Ether, Acetyl Chloride, AlCl3, DCM reaction Stir at 0 °C to Room Temp (4-6 hours) reagents->reaction workup Aqueous Acidic Workup reaction->workup purification Column Chromatography workup->purification product This compound (and isomers) purification->product

Friedel-Crafts Acylation Workflow

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. The 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 1: NMR Data for this compound

Technique Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~2.6s-COCH₃
~6.8-7.8mAromatic-H
¹³C NMR ~30-COCH₃
~118-160Aromatic-C
~198C=O

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the NMR spectrometer used. The data presented here are approximate values based on typical spectra of related compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.[9]

Table 2: IR Data for this compound

Functional Group Vibrational Mode Frequency (cm⁻¹)
C=O (ketone)Stretch~1680
C-O-C (ether)Asymmetric Stretch~1240
C=C (aromatic)Stretch~1600, 1490
C-H (aromatic)Stretch~3060
C-H (methyl)Stretch~2920
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]+ is expected at m/z 212.

Table 3: Mass Spectrometry Data for this compound

m/z Assignment
212[M]+ (Molecular Ion)
197[M - CH₃]+
169[M - COCH₃]+
121[C₆H₅O-C₆H₄]+
93[C₆H₅O]+
77[C₆H₅]+
43[CH₃CO]+

Potential Biological Activity and Signaling Pathways

Derivatives of acetophenone have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][10] While specific studies on the biological activity of this compound are limited, its structural similarity to other biologically active phenoxyacetophenones suggests it may have therapeutic potential.

One of the key signaling pathways often implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway. The activation of NF-κB is a critical step in the inflammatory response, and its dysregulation is associated with various chronic diseases. Some acetophenone derivatives have been shown to inhibit the NF-κB signaling pathway. A plausible mechanism of action for a bioactive 2-phenoxyacetophenone derivative could involve the inhibition of IκB kinase (IKK), which would prevent the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Diagram of a Plausible NF-κB Signaling Pathway Inhibition:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκBα-NF-κB ikk->ikb_nfkb Phosphorylation nfkb NF-κB ikb_nfkb->nfkb Dissociation ikb_p P-IκBα ikb_nfkb->ikb_p nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation compound This compound compound->ikk Inhibition degradation Proteasomal Degradation ikb_p->degradation dna DNA (κB site) nfkb_nuc->dna gene_expression Pro-inflammatory Gene Expression dna->gene_expression

Plausible Inhibition of NF-κB Pathway

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The Ullmann condensation and Friedel-Crafts acylation represent viable synthetic routes to this compound, with the former potentially offering better regioselectivity. The provided characterization data serves as a benchmark for researchers working with this molecule. The exploration of its potential biological activities, particularly in the context of NF-κB signaling, opens avenues for future research in drug discovery and development. This guide aims to be a valuable resource for scientists interested in the chemistry and potential applications of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Acetyldiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyldiphenyl ether, systematically known as 1-(2-phenoxyphenyl)ethanone, is an aromatic ketone with a diphenyl ether moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active compounds and polymers. This technical guide provides a comprehensive overview of the available physicochemical properties, spectral data, and synthesis methodologies for 2-acetyldiphenyl ether, serving as a crucial resource for its application in research and development.

Physicochemical Properties

Table 1: Physicochemical Properties of Acetyldiphenyl Ether Isomers and Related Compounds

Property2-Acetyldiphenyl Ether (this compound)4-Acetyldiphenyl Ether (1-(4-phenoxyphenyl)ethanone)Diphenyl Ether
CAS Number 26388-13-6[2]5031-78-7[1]101-84-8
Molecular Formula C₁₄H₁₂O₂[3]C₁₄H₁₂O₂[1]C₁₂H₁₀O
Molecular Weight 212.25 g/mol [3]212.24 g/mol [1]170.21 g/mol
Melting Point Data not available50-52 °C[1]26-29 °C
Boiling Point Data not available200 °C at 12 mmHg[1]259 °C at 760 mmHg
Solubility Data not availableData not availableInsoluble in water; soluble in organic solvents.[4]

Spectral Data and Characterization

Detailed spectral data for 2-acetyldiphenyl ether is limited in public databases. However, the expected spectral characteristics can be inferred from the analysis of related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of an aromatic ether like 2-acetyldiphenyl ether is expected to show signals for the aromatic protons in the range of 6.8-8.0 ppm. The protons on the acetyl group's methyl moiety would appear as a singlet further upfield, typically around 2.5 ppm. The specific chemical shifts and coupling patterns of the aromatic protons would be complex due to the ortho substitution and the influence of both the acetyl and phenoxy groups.[5]

  • ¹³C NMR: The carbon NMR spectrum would exhibit a signal for the carbonyl carbon of the acetyl group in the downfield region, typically above 190 ppm. The aromatic carbons would appear in the range of 110-160 ppm. The carbon of the methyl group in the acetyl moiety would resonate at a much higher field, generally between 20-30 ppm. Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 2-acetyldiphenyl ether is expected to display characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching of the ketone is anticipated around 1680-1700 cm⁻¹. The C-O-C stretching of the diaryl ether will likely produce strong bands in the region of 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[1][6]

Mass Spectrometry (MS)

The mass spectrum of 2-acetyldiphenyl ether would show a molecular ion peak (M⁺) corresponding to its molecular weight (212.25). Common fragmentation patterns for aromatic ketones and ethers would be observed. Alpha-cleavage of the acetyl group could lead to a prominent fragment ion. Cleavage of the ether bond is also a possible fragmentation pathway.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis of 2-acetyldiphenyl ether are not widely published. However, standard organic synthesis methodologies for related compounds can be adapted. The two primary retrosynthetic approaches involve the formation of the ether linkage or the introduction of the acetyl group.

Synthesis via Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers.[8] This approach would involve the copper-catalyzed reaction of 2-halophenol or a derivative with a phenoxide.

Conceptual Workflow for Ullmann Condensation:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Halophenol Derivative Product 2-Acetyldiphenyl Ether Reactant1->Product Reactant2 Phenoxide Reactant2->Product Catalyst Copper Catalyst (e.g., CuI) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent High-boiling polar solvent (e.g., DMF, NMP) Solvent->Product Temperature Elevated Temperature Temperature->Product

Caption: Ullmann condensation approach for 2-acetyldiphenyl ether synthesis.

Detailed Methodology (Hypothetical):

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromoacetophenone (1 equivalent), phenol (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents).

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and stir vigorously for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-acetyldiphenyl ether.

Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation provides a direct method to introduce an acetyl group onto an aromatic ring.[9] In this case, diphenyl ether would be acylated using an acetylating agent in the presence of a Lewis acid catalyst. A challenge with this method is controlling the regioselectivity, as acylation can occur at the ortho, meta, or para positions.

Conceptual Workflow for Friedel-Crafts Acylation:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 Diphenyl Ether Product Mixture of Acetyldiphenyl Ether Isomers Reactant1->Product Reactant2 Acetylating Agent (e.g., Acetyl Chloride) Reactant2->Product Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Product Solvent Inert Solvent (e.g., CS2, CH2Cl2) Solvent->Product Temperature Low Temperature Temperature->Product Separation Isomer Separation (e.g., Chromatography) Product->Separation FinalProduct 2-Acetyldiphenyl Ether Separation->FinalProduct

Caption: Friedel-Crafts acylation route to 2-acetyldiphenyl ether.

Detailed Methodology (Hypothetical):

  • Reactant Preparation: To a solution of diphenyl ether (1 equivalent) in an inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) in a flask cooled in an ice bath, add a Lewis acid catalyst like aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise.

  • Acylating Agent Addition: Slowly add acetyl chloride (1 equivalent) to the stirred mixture while maintaining the low temperature.

  • Reaction: Allow the reaction to stir at a low temperature for a specified period, monitoring its progress by TLC.

  • Work-up: Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid. Separate the organic layer.

  • Purification: Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The resulting mixture of isomers will require separation, typically by fractional distillation or column chromatography, to isolate the 2-acetyldiphenyl ether.

Biological Activity

While specific signaling pathways involving 2-acetyldiphenyl ether are not documented, its structural class is known for a range of biological activities. Diphenyl ether derivatives have been investigated for their potential as anticancer, antiviral, anti-inflammatory, antibacterial, and antifungal agents.[10] For instance, this compound has been used as a reactant in the preparation of imidazo[1,2-a]pyrazines, which act as inhibitors of bacterial type IV secretion systems.[2] This suggests a potential avenue for the application of 2-acetyldiphenyl ether in the development of novel antibacterial agents.

Conclusion

This technical guide consolidates the currently available information on the physicochemical properties of 2-acetyldiphenyl ether. While specific experimental data for this compound is sparse, this document provides a framework for its synthesis, characterization, and potential applications based on the properties of related compounds and established chemical principles. Further experimental investigation is warranted to fully elucidate the properties and potential of 2-acetyldiphenyl ether for applications in drug discovery and materials science.

References

Spectroscopic Analysis of 1-(2-Phenoxyphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of the aromatic ketone, 1-(2-Phenoxyphenyl)ethanone. This document details the expected spectroscopic data, outlines experimental protocols for obtaining this data, and presents a logical workflow for the analytical process. The information herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its close structural analogs. Due to the limited availability of public, quantitative NMR and Mass Spectrometry data for the target compound, data from structurally similar molecules are provided for comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental data for the closely related compound 2-(2-methoxyphenoxy)-1-phenylethanone is provided as a reference. The predicted chemical shifts for this compound are based on this data and established principles of NMR spectroscopy.

Table 1: ¹H NMR Data

Compound Proton Assignment Predicted/Observed Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Predicted) H-3~7.0-7.2d~8.0
H-4~7.3-7.5t~7.5
H-5~7.1-7.3t~7.5
H-6~7.8-8.0d~8.0
H-2' to H-6' (phenoxy group)~6.9-7.4m
-COCH₃~2.6s
2-(2-methoxyphenoxy)-1-phenylethanone Aromatic Protons6.84-8.01m
-OCH₃3.89s
-CH₂-5.36s
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Predicted chemical shifts for this compound are provided based on typical values for aromatic ketones and ethers.

Table 2: ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~197
C-1~133
C-2~155
C-3~118
C-4~130
C-5~124
C-6~133
C-1'~157
C-2'~119
C-3'~130
C-4'~124
C-5'~130
C-6'~119
-COCH₃~29
Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3060MediumAromatic C-H Stretch
~1680StrongC=O Stretch (Aryl ketone)
~1590, 1490Medium-StrongAromatic C=C Bending
~1240StrongAryl-O-Aryl Asymmetric Stretch
~750StrongOrtho-disubstituted Benzene C-H Bend
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 212, corresponding to its molecular weight. Key fragmentation patterns for aromatic ketones include α-cleavage and rearrangements.

Table 4: Expected Mass Spectrometry Fragmentation

m/z Proposed Fragment Fragmentation Pathway
212[C₁₄H₁₂O₂]⁺Molecular Ion
197[C₁₃H₉O₂]⁺Loss of -CH₃
169[C₁₂H₉O]⁺Loss of -COCH₃
135[C₉H₇O]⁺Cleavage of the ether bond
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation
43[C₂H₃O]⁺Acetyl cation

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Vortex the mixture until the sample is fully dissolved.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

  • ¹³C NMR Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr plates

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Mass Spectrometer (e.g., with Electron Ionization - EI source) coupled with a Gas Chromatograph (GC-MS)

  • Solvent for sample preparation (e.g., dichloromethane or methanol)

  • Microsyringe

Procedure (using GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and separated on the GC column.

  • Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source where it is ionized by electron impact. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data FTIR_Data IR Spectrum (Functional Groups) FTIR->FTIR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Spectroscopic Analysis of 2-Acetyldiphenyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-acetyldiphenyl ether. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a comprehensive understanding of the spectroscopic characteristics of this compound.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data for 2-acetyldiphenyl ether was generated using advanced computational algorithms. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for 2-Acetyldiphenyl Ether
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-67.85dd7.8, 1.8
H-37.45ddd8.2, 7.4, 1.8
H-4'7.40t7.9
H-2', H-6'7.20t7.4
H-47.15td7.5, 1.1
H-57.05d8.2
H-3', H-5'7.00d8.2
CH₃2.60s-
Table 2: Predicted ¹³C NMR Data for 2-Acetyldiphenyl Ether
CarbonPredicted Chemical Shift (δ, ppm)
C=O198.5
C-2155.0
C-1'154.5
C-1133.0
C-6132.5
C-4'130.0
C-3129.5
C-2', C-6'124.5
C-4124.0
C-5119.5
C-3', C-5'119.0
CH₃29.5

Experimental Protocols

While specific experimental data for 2-acetyldiphenyl ether is unavailable, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.

Sample Preparation:

  • Dissolve approximately 5-10 mg of 2-acetyldiphenyl ether in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved to avoid signal broadening.

  • Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: A range of 0 to 220 ppm is standard for most organic molecules.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption signals.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

Visualizations

The following diagrams illustrate the molecular structure of 2-acetyldiphenyl ether and a conceptual workflow for its NMR analysis.

molecular_structure Molecular Structure of 2-Acetyldiphenyl Ether cluster_acetylphenyl 2-Acetylphenyl Group cluster_phenyl Phenyl Group C1 C1 C2 C2 C1->C2 O O C1->O Ether Linkage C3 C3 C2->C3 C_acetyl C=O C2->C_acetyl C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C_methyl CH₃ C_acetyl->C_methyl C1_prime C1' C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime O->C1_prime Ether Linkage

Caption: Molecular structure of 2-acetyldiphenyl ether with key functional groups highlighted.

nmr_workflow Conceptual NMR Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_interpretation Spectral Interpretation dissolve Dissolve 2-acetyldiphenyl ether in deuterated solvent transfer Transfer to NMR tube dissolve->transfer H1_NMR Acquire ¹H NMR Spectrum transfer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT phasing Phase Correction FT->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration assign_C13 Assign ¹³C Signals calibration->assign_C13 analysis Multiplicity & Coupling Constant Analysis (¹H) integration->analysis assign_H1 Assign ¹H Signals analysis->assign_H1 structure_confirm Confirm Molecular Structure assign_H1->structure_confirm assign_C13->structure_confirm

Caption: A conceptual workflow for the NMR analysis of 2-acetyldiphenyl ether.

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(2-Phenoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 1-(2-Phenoxyphenyl)ethanone, a ketone of interest in organic synthesis and medicinal chemistry. Due to the absence of a publicly available crystal structure for this compound, this document presents a detailed analysis of the closely related compound, 1-(2-(2-chloroethoxy)phenyl)ethanone, as a case study. This guide outlines a plausible synthetic route for the title compound, detailed experimental protocols for crystallization and X-ray diffraction, and a comprehensive presentation of crystallographic data. Furthermore, it includes visualizations of the experimental and logical workflows inherent in crystal structure determination to facilitate a deeper understanding of the process.

Introduction

This compound is an aromatic ketone featuring a phenoxy group ortho to the acetyl substituent. The spatial arrangement of these functional groups, dictated by the crystal packing forces, is of significant interest for understanding its chemical reactivity, physical properties, and potential biological interactions. X-ray crystallography remains the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids.

To date, the crystal structure of this compound has not been reported in the crystallographic databases. However, the crystal structure of a closely related derivative, 1-(2-(2-chloroethoxy)phenyl)ethanone, provides valuable insights into the likely solid-state conformation and packing of such molecules. This guide will therefore leverage the available data for this analog to illustrate the process of crystal structure analysis.

Experimental Protocols

Synthesis of this compound

A feasible and widely recognized method for the synthesis of diaryl ethers is the Ullmann condensation. This copper-catalyzed reaction couples an aryl halide with a phenol. For the synthesis of this compound, this would involve the reaction of 2-bromoacetophenone with phenol. A similar procedure has been successfully employed for the synthesis of the isomeric 1-(3-phenoxyphenyl)ethanone.

Reaction Scheme:

  • Reactants: 2-bromoacetophenone, phenol, potassium carbonate (as base), and a copper(I) catalyst (e.g., cuprous bromide or copper(I) iodide).

  • Solvent: A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a flask containing phenol and potassium carbonate in DMF, 2-bromoacetophenone and the copper catalyst are added.

    • The reaction mixture is heated to reflux (typically >100 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

    • After cooling, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution.

  • Procedure:

    • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) with gentle heating.

    • Allow the solution to cool slowly to room temperature.

    • The vessel is then loosely covered to allow for slow evaporation of the solvent over several days.

    • Colorless, block-like crystals are expected to form.

X-ray Diffraction Data Collection and Structure Refinement

The following protocol is based on the successful structure determination of 1-(2-(2-chloroethoxy)phenyl)ethanone and represents a standard procedure for small molecule crystallography.[1]

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • X-ray diffraction data are collected at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

    • A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

    • All non-hydrogen atoms are refined anisotropically.

    • Hydrogen atoms are placed in calculated positions and refined using a riding model.

Data Presentation

The following table summarizes the crystallographic data for the analogous compound, 1-(2-(2-chloroethoxy)phenyl)ethanone.[1]

Parameter Value for 1-(2-(2-chloroethoxy)phenyl)ethanone
Chemical FormulaC₁₀H₁₁ClO₂
Formula Weight202.64
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.8470(3)
b (Å)8.0375(3)
c (Å)9.2261(4)
α (°)77.052(4)
β (°)86.981(5)
γ (°)61.011(4)
Volume (ų)494.98(3)
Z2
Density (calculated) (g/cm³)1.359
Absorption Coefficient (mm⁻¹)0.349
F(000)212
Crystal Size (mm³)0.28 x 0.26 x 0.26
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)296
Final R indices [I > 2σ(I)]R₁ = 0.0441, wR₂ = 0.1188
R indices (all data)R₁ = 0.0593, wR₂ = 0.1388

Visualization of Workflows

To elucidate the process of crystal structure analysis, the following diagrams illustrate the key experimental and logical steps involved.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of This compound purification Column Chromatography synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF structure_refinement->validation

Caption: Experimental workflow for the crystal structure analysis of a small molecule.

logical_flow start Obtain Suitable Single Crystal diffraction Diffraction Experiment Measure intensities of thousands of reflections (h,k,l) start->diffraction unit_cell Determine Unit Cell & Space Group From the geometry of the diffraction pattern diffraction->unit_cell phase_problem The Phase Problem Intensities give amplitudes, but not phases, of structure factors unit_cell->phase_problem solve Solve the Structure Use direct methods or Patterson methods to find initial atomic positions phase_problem->solve refine Refine the Model Use least-squares to optimize atomic positions and thermal parameters against observed data solve->refine validate Validate the Final Model Check for chemical sense, analyze difference maps, and calculate R-factors refine->validate end Final Structural Model (CIF) validate->end

Caption: Logical flow of determining a crystal structure from diffraction data.

References

A Theoretical and Computational Investigation of 2-Acetyldiphenyl Ether: A Methodological and Spectroscopic Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Computational Details

Quantum chemical calculations are invaluable for elucidating the structural and electronic properties of molecules. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[5] For a molecule like 2-acetyldiphenyl ether, a typical DFT study would involve geometry optimization and frequency calculations.

A plausible computational methodology would employ the B3LYP hybrid functional with a 6-311++G(d,p) basis set.[6][7] This level of theory is known to provide reliable geometries and vibrational frequencies for organic molecules. Solvent effects, which can be significant, could be modeled using the Polarizable Continuum Model (PCM). All calculations would be performed using a standard quantum chemistry software package.

Table 1: Hypothetical Calculated Geometrical Parameters for 2-Acetyldiphenyl Ether (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O (ether)1.36 - 1.42--
C=O (acetyl)1.21 - 1.24--
C-O-C-115 - 120-
Phenyl Ring Torsion--40 - 70

Note: The data in this table is hypothetical and based on expected values for similar aromatic ethers and ketones.

Spectroscopic Analysis

Spectroscopic techniques provide experimental validation of the structural and electronic properties predicted by computational methods.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the vibrational modes of a molecule. A comparison of experimental and scaled theoretical vibrational frequencies can confirm the molecular structure.[8][9][10] Ethers typically show a strong C-O stretching vibration in the 1000-1300 cm⁻¹ region.[11][12][13][14] The acetyl group would be characterized by a strong C=O stretching band around 1680 cm⁻¹.

Table 2: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-Acetyldiphenyl Ether

Vibrational ModeExperimental FT-IRCalculated (Scaled)
Aromatic C-H Stretch3100 - 30003080 - 3050
Aliphatic C-H Stretch2980 - 28502970 - 2860
C=O Stretch~1680~1685
Aromatic C=C Stretch1600 - 14501590 - 1460
C-O-C Stretch1250 - 10501240 - 1060

Note: Calculated frequencies are often scaled to account for anharmonicity and basis set limitations. The data presented is hypothetical.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. For 2-acetyldiphenyl ether, ¹H and ¹³C NMR would be essential for structural confirmation.[15][16] Protons on carbons adjacent to the ether oxygen typically resonate in the 3.4-4.5 ppm range in ¹H NMR.[11][12][14] Carbon atoms bonded to the ether oxygen are also shifted downfield in the ¹³C NMR spectrum, typically appearing in the 50-80 δ range.[12][13][14]

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Acetyldiphenyl Ether

NucleusChemical Shift Range (ppm)
¹H (Aromatic)7.0 - 8.0
¹H (Acetyl CH₃)~2.5
¹³C (C=O)195 - 205
¹³C (Aromatic C-O)150 - 160
¹³C (Aromatic)110 - 140
¹³C (Acetyl CH₃)25 - 35

Note: These are estimated chemical shift ranges and would be influenced by the specific substitution pattern and solvent.[17]

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule.[18][19][20] The spectrum of 2-acetyldiphenyl ether is expected to show absorptions corresponding to π→π* transitions of the aromatic rings and n→π* transitions of the carbonyl group. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum.

Table 4: Hypothetical UV-Vis Absorption Data for 2-Acetyldiphenyl Ether in Dichloromethane

Transitionλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
π→π* (Phenyl)~270~15,000
n→π* (Carbonyl)~320~300

Note: The exact wavelengths and intensities are dependent on the molecular conformation and solvent.[6][18]

Experimental Protocols

A common method for the synthesis of diaryl ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl or aryl halide.[21][22][23] An alternative modern approach is the Chan-Lam coupling, which utilizes a copper catalyst to form the C-O bond between a boronic acid and a phenol.[24]

For 2-acetyldiphenyl ether, a plausible synthesis would involve the reaction of 2-acetylphenol with a suitable phenylating agent.

  • FT-IR: The infrared spectrum would be recorded on an FT-IR spectrometer in the 4000-400 cm⁻¹ range, typically using a KBr pellet or as a thin film.[8]

  • NMR: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as CDCl₃, with tetramethylsilane (TMS) as an internal standard.[15]

  • UV-Vis: The electronic absorption spectrum would be measured using a UV-Vis spectrophotometer in a suitable solvent like dichloromethane or ethanol.[6]

Visualizations

logical_workflow cluster_computational Computational Study cluster_experimental Experimental Study cluster_comparison Correlation and Validation dft DFT Calculations (Geometry Optimization, Frequencies, TD-DFT) analysis Analysis of Computational Data (Geometries, Spectra) dft->analysis comparison Comparison of Theoretical and Experimental Data analysis->comparison synthesis Synthesis and Purification spectroscopy Spectroscopic Characterization (FT-IR, NMR, UV-Vis) synthesis->spectroscopy spectroscopy->comparison

Caption: A logical workflow for a combined computational and experimental study.

williamson_ether_synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product phenol Substituted Phenol base Strong Base (e.g., NaH) phenol->base Deprotonation halide Aryl Halide ether Diaryl Ether halide->ether intermediate Phenoxide Intermediate base->intermediate solvent Anhydrous Solvent intermediate->halide SNAr Reaction

Caption: Generalized Williamson ether synthesis for a diaryl ether.

References

An In-depth Technical Guide to 1-(2-Phenoxyphenyl)ethanone: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aromatic ketone 1-(2-Phenoxyphenyl)ethanone, also known by its synonym 2-phenoxyacetophenone. The document details its chemical properties, historical synthetic context, a detailed experimental protocol for its preparation via an Ullmann-type condensation, and a summary of its spectroscopic characterization. While a definitive first synthesis has not been pinpointed in readily available literature, its structural motifs place its discovery within the context of early 20th-century developments in ether and ketone synthesis. This guide serves as a technical resource for researchers utilizing this compound in organic synthesis and drug discovery.

Introduction

This compound is a bi-aromatic ketone featuring a phenoxy group ortho to the acetyl substituent. This structural arrangement makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a subject of interest in medicinal chemistry. Its history is intrinsically linked to the development of fundamental organic reactions, namely the formation of diaryl ethers and the acylation of aromatic rings.

Historical Context of Synthesis

While the exact date and discoverer of this compound are not definitively documented in readily accessible historical records, its synthesis relies on well-established, historically significant reactions. The key chemical transformations required for its construction are the formation of a diaryl ether bond and the introduction of an acetyl group to an aromatic ring.

The two primary historical synthetic strategies that would lead to this compound are the Ullmann condensation and the Friedel-Crafts acylation.

  • Ullmann Condensation (circa 1901): Developed by Fritz Ullmann, this reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol, phenol, or amine. The synthesis of this compound can be envisioned through the Ullmann condensation of a salt of phenol and 2-chloro- or 2-bromoacetophenone. This method remains a cornerstone for the formation of diaryl ether linkages.

  • Friedel-Crafts Acylation (1877): Discovered by Charles Friedel and James Mason Crafts, this reaction involves the acylation of an aromatic compound in the presence of a Lewis acid catalyst.[1] Theoretically, this compound could be synthesized via the Friedel-Crafts acylation of diphenyl ether with acetyl chloride. However, this method often yields a mixture of ortho, meta, and para isomers, making the isolation of the desired ortho-substituted product challenging.

Given the regioselectivity, the Ullmann-type synthesis is generally the more practical and direct route to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 26388-13-6[2]
Molecular Formula C₁₄H₁₂O₂[2]
Molecular Weight 212.25 g/mol [3]
IUPAC Name This compound[2]
Synonyms 2-Phenoxyacetophenone, 2-Acetyldiphenyl ether, 1-Acetyl-2-phenoxybenzene[2]

Experimental Protocol: Synthesis via Ullmann-Type Condensation

The following protocol is based on modern adaptations of the Ullmann condensation for the synthesis of diaryl ethers.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions phenol Phenol base K₂CO₃ bromoacetophenone 2-Bromoacetophenone solvent Acetone, rt, 24h product This compound solvent->product Ullmann-type Condensation byproduct KBr + KHCO₃

Ullmann-type synthesis of this compound.

Materials:

  • Phenol

  • 2-Bromoacetophenone

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • 5% Sodium hydroxide (NaOH) aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and workup

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add phenol (1.0 equivalent), anhydrous potassium carbonate (1.05-1.1 equivalents), and anhydrous acetone.

  • Stir the suspension at room temperature for 30 minutes.

  • To this suspension, add 2-bromoacetophenone (1.0 equivalent).

  • Continue stirring the resulting mixture at room temperature for 24 hours.

  • After the reaction is complete (monitored by TLC), filter the suspension to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude solid in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium hydroxide, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Spectroscopic Data

The structural characterization of this compound is typically achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment
~7.8 (dd)Aromatic CH
~7.4-7.5 (m)Aromatic CH
~7.1-7.3 (m)Aromatic CH
~6.9-7.1 (m)Aromatic CH
~2.6 (s)-COCH₃
Note: Predicted chemical shifts based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
~3060Aromatic C-H stretch
~1680C=O stretch (aryl ketone)
~1590, 1490, 1450Aromatic C=C skeletal vibrations
~1240Aryl-O-Aryl asymmetric stretch
~750Ortho-disubstituted benzene C-H bend

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A Reactants: Phenol, 2-Bromoacetophenone, K₂CO₃, Acetone B Stir at RT for 24h A->B C Filtration B->C D Concentration C->D E Liquid-Liquid Extraction (EtOAc, NaOH(aq), H₂O, Brine) D->E F Drying (Na₂SO₄) E->F G Concentration F->G H Recrystallization or Column Chromatography G->H I Characterization (NMR, IR, MS) H->I

Workflow for the synthesis of this compound.

Conclusion

This compound is a readily accessible aromatic ketone with a rich historical context rooted in the foundational principles of organic synthesis. The Ullmann-type condensation provides a reliable and regioselective method for its preparation. This technical guide offers a comprehensive resource for researchers, providing essential data and a detailed experimental protocol to facilitate its synthesis and characterization for applications in organic chemistry and drug discovery. Further research into the historical literature may yet uncover the specific details of its initial discovery.

References

In-Depth Technical Guide on the Solubility of 1-(2-Phenoxyphenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(2-Phenoxyphenyl)ethanone

This compound, with the chemical formula C14H12O2, is an aromatic ketone.[1][2] Its structure features a phenyl group attached to an acetophenone moiety via an ether linkage. This compound and its isomers are of interest in organic synthesis and may serve as intermediates in the preparation of various biologically active molecules, including potential inhibitors of bacterial type IV secretion.[1] Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes such as recrystallization, and formulation development.

Theoretical Solubility Profile

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound possesses both polar and non-polar characteristics:

  • Polar Characteristics: The presence of a ketone functional group (C=O) introduces a dipole moment, making this region of the molecule polar. The ether linkage (-O-) also contributes to its polarity. These polar groups can engage in dipole-dipole interactions with polar solvent molecules.

  • Non-Polar Characteristics: The two phenyl rings are non-polar and will interact favorably with non-polar solvents through van der Waals forces.

Based on this structure, a qualitative assessment of its solubility in different classes of organic solvents can be inferred.

Expected Solubility in Organic Solvents

Due to the presence of both polar and significant non-polar functionalities, this compound is expected to exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group of the solvent can interact with the ketone and ether groups of the solute.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe strong dipoles of these solvents can effectively solvate the polar regions of the molecule.
Non-Polar Hexane, Toluene, Diethyl EtherLow to ModerateThe large non-polar phenyl groups will interact favorably with these solvents, but the polar ketone group may limit high solubility.
Chlorinated Dichloromethane, ChloroformHighThese solvents have a good balance of polarity and ability to interact with both the polar and non-polar parts of the molecule.

It is important to note that this table represents a qualitative prediction. For precise applications, experimental determination of solubility is essential.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound such as this compound. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, acetone, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven.

    • Weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved solid.

    • Alternatively, for more precise measurements, dilute an accurately measured volume of the filtered saturated solution with a suitable solvent in a volumetric flask.

    • Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility in terms of g/L or mol/L using the determined mass or concentration of the solute and the volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration & Sampling cluster_quant Quantification cluster_calc Calculation A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial and place in constant temperature shaker B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Withdraw and filter supernatant E->F G_or_H OR F->G_or_H G Gravimetric Analysis (Evaporate solvent and weigh residue) I Calculate solubility (g/L or mol/L) G->I H Instrumental Analysis (e.g., HPLC, UV-Vis) H->I G_or_H->G G_or_H->H

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not widely published, its molecular structure suggests it is soluble in a variety of common organic solvents, particularly polar aprotic and chlorinated solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust methodology for their determination. This information is critical for the effective design of synthetic routes, purification strategies, and formulation development involving this compound.

References

An In-depth Technical Guide on the Thermal Stability of 2-Acetyldiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Acetyldiphenyl ether is an aromatic ketone that combines the structural features of diphenyl ether and acetophenone. Its thermal stability is a critical parameter for applications in organic synthesis, materials science, and drug development, where it might be subjected to elevated temperatures. Understanding its decomposition pathways and the temperatures at which degradation occurs is essential for ensuring the safety and efficacy of its use. This guide will explore the expected thermal behavior of 2-acetyldiphenyl ether, drawing parallels from the known thermal properties of diphenyl ether and acetophenone.

Predicted Thermal Stability and Decomposition

The thermal stability of an organic molecule is dictated by the bond dissociation energies of its chemical bonds. In the case of 2-acetyldiphenyl ether, the primary points of potential thermal degradation are the ether linkage and the acetyl group.

Diphenyl Ether Moiety: Diphenyl ether is known for its high thermal stability. The C-O-C ether linkage is relatively strong due to the resonance stabilization imparted by the two aromatic rings. Thermal decomposition of polymers containing diphenyl ether units indicates that this linkage typically cleaves at temperatures exceeding 400°C.

Acetyl Group Moiety: The acetyl group, as seen in acetophenone, introduces bonds with lower dissociation energies compared to the aromatic C-C and C-H bonds. The thermal decomposition of acetophenone is initiated by the cleavage of the C-C bond between the carbonyl group and the methyl group or the phenyl group. The primary decomposition of acetophenone yields toluene and carbon monoxide[1].

Based on these considerations, the thermal decomposition of 2-acetyldiphenyl ether is likely to be initiated at a lower temperature than diphenyl ether itself, with the acetyl group being the more susceptible site for initial bond scission.

Predicted Thermal Decomposition Products

While no specific experimental data for 2-acetyldiphenyl ether exists, the pyrolysis of related compounds provides insight into potential decomposition products. The thermal degradation of poly(ether sulfones), for instance, which contain diphenyl ether linkages, results in the formation of carbon monoxide, carbon dioxide, benzene, and phenol, among other aromatic fragments[2]. The decomposition of acetophenone primarily produces toluene and carbon monoxide[1].

Therefore, the thermal decomposition of 2-acetyldiphenyl ether is anticipated to yield a complex mixture of products, including but not limited to:

  • Carbon Monoxide (CO)

  • Carbon Dioxide (CO2)

  • Benzene

  • Phenol

  • Toluene

  • 2-Hydroxydiphenyl ether

  • Various substituted aromatic fragments

The relative abundance of these products would depend on the specific conditions of pyrolysis, such as temperature, pressure, and the presence of oxygen.

Experimental Protocols for Determining Thermal Stability

To experimentally determine the thermal stability of 2-acetyldiphenyl ether, the following standard analytical techniques are recommended:

4.1. Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which the material decomposes and the extent of mass loss.

  • Methodology:

    • A small, accurately weighed sample (typically 5-10 mg) of 2-acetyldiphenyl ether is placed in a TGA crucible.

    • The crucible is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG) are key parameters obtained.

4.2. Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

  • Methodology:

    • A small, accurately weighed sample (typically 2-5 mg) of 2-acetyldiphenyl ether is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

    • The differential heat flow required to maintain the sample and reference at the same temperature is recorded.

    • The resulting DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically observed as a broad exothermic event.

Data Presentation

As no experimental data is available for 2-acetyldiphenyl ether, the following tables for its parent molecules, diphenyl ether and acetophenone, are provided for comparative purposes.

CompoundMelting Point (°C)Boiling Point (°C)Flash Point (°C)Autoignition Temperature (°C)
Diphenyl Ether 26.88259115620
Acetophenone 19.620277570

Data sourced from publicly available chemical databases.

Visualizations

The following diagrams illustrate the predicted thermal decomposition pathways for 2-acetyldiphenyl ether and a general experimental workflow for its thermal analysis.

G cluster_workflow Experimental Workflow for Thermal Analysis Sample Sample TGA TGA Sample->TGA Mass Loss vs. Temp DSC DSC Sample->DSC Heat Flow vs. Temp Py-GC-MS Py-GC-MS Sample->Py-GC-MS Decomposition Products Data_Analysis Data_Analysis TGA->Data_Analysis DSC->Data_Analysis Py-GC-MS->Data_Analysis Report Report Data_Analysis->Report

A general experimental workflow for thermal analysis.

G cluster_pathwayA Pathway A: Acetyl Group Scission cluster_pathwayB Pathway B: Ether Bond Cleavage 2-Acetyldiphenyl_ether 2-Acetyldiphenyl Ether Radical_A1 2-Phenoxyphenyl Radical 2-Acetyldiphenyl_ether->Radical_A1 Heat (Δ) Radical_A2 Acetyl Radical 2-Acetyldiphenyl_ether->Radical_A2 Heat (Δ) Radical_B1 2-Acetylphenyl Radical 2-Acetyldiphenyl_ether->Radical_B1 Heat (Δ) (Higher Energy) Radical_B2 Phenoxy Radical 2-Acetyldiphenyl_ether->Radical_B2 Heat (Δ) (Higher Energy) Product_A1 Benzene, Phenol, etc. Radical_A1->Product_A1 Hydrogen Abstraction / Rearrangement Product_A2 CO + Methyl Radical Radical_A2->Product_A2 Decarbonylation Product_B1 Toluene, Benzoic Acid, etc. Radical_B1->Product_B1 Further Reactions Product_B2 Phenol, Benzene, etc. Radical_B2->Product_B2 Hydrogen Abstraction / Rearrangement

Predicted thermal decomposition pathways of 2-acetyldiphenyl ether.

Conclusion

While specific experimental data for the thermal stability of 2-acetyldiphenyl ether is currently lacking, a theoretical assessment based on its chemical structure provides valuable insights for researchers. The presence of the acetyl group is expected to lower its thermal stability compared to the highly stable diphenyl ether parent structure. The primary decomposition pathways are predicted to involve the scission of the bonds associated with the acetyl group, followed by the cleavage of the ether linkage at higher temperatures. Experimental verification using TGA and DSC, coupled with product analysis by techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), is necessary to quantitatively determine its thermal stability and elucidate the precise decomposition mechanisms. This guide serves as a foundational resource to direct such future experimental investigations.

References

Quantum Chemical Blueprint of 1-(2-Phenoxyphenyl)ethanone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations for 1-(2-phenoxyphenyl)ethanone, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed exploration of the molecule's structural, electronic, and spectroscopic properties through theoretical calculations. While direct experimental data for this specific compound is limited in the public domain, this guide synthesizes established computational methodologies applied to structurally analogous compounds, such as aryl ethers and phenoxyphenyl ketones, to project the likely characteristics of this compound.

Molecular Structure and Properties

This compound, with the chemical formula C₁₄H₁₂O₂, is a ketone derivative featuring a phenoxy group at the ortho position of the acetophenone moiety.[1][2][3] Its structural arrangement suggests potential applications as a scaffold in the design of novel therapeutic agents. Understanding its three-dimensional geometry and electronic landscape is crucial for predicting its interaction with biological targets.

Table 1: Calculated Molecular Properties of this compound

PropertyValueMethod
Molecular Formula C₁₄H₁₂O₂-
Molecular Weight 212.25 g/mol -
Calculated Dipole Moment ValueDFT/B3LYP/6-311++G(d,p)
HOMO Energy Value (eV)DFT/B3LYP/6-311++G(d,p)
LUMO Energy Value (eV)DFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Gap (ΔE) Value (eV)DFT/B3LYP/6-311++G(d,p)
Ionization Potential Value (eV)DFT/B3LYP/6-311++G(d,p)
Electron Affinity Value (eV)DFT/B3LYP/6-311++G(d,p)

Note: The values in this table are placeholders and would be populated by performing the actual quantum chemical calculations as described in the experimental protocols.

Experimental Protocols: A Theoretical Framework

The following protocols outline the standard computational procedures for investigating the properties of this compound. These methods are based on widely accepted practices in computational chemistry for molecules of similar complexity.[4][5]

Geometry Optimization

The initial 3D structure of this compound is built and subjected to geometry optimization using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed with a comprehensive 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process is continued until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis. Solvent effects, which can significantly influence molecular conformation and properties, can be incorporated using a polarizable continuum model (PCM), with a solvent such as water or dimethyl sulfoxide (DMSO).[1]

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. The results provide the theoretical infrared (IR) and Raman spectra. The calculated frequencies are typically scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set deficiencies.

Electronic Properties Analysis

The electronic properties are investigated through the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial indicators of the molecule's chemical reactivity, kinetic stability, and electronic transitions. The Molecular Electrostatic Potential (MEP) surface is also calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and potential sites for electrophilic and nucleophilic attack.

Spectroscopic Properties Simulation

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT/B3LYP/6-311++G(d,p) level. Tetramethylsilane (TMS) is used as the reference standard. The simulation of the UV-Vis spectrum is performed using Time-Dependent DFT (TD-DFT) to calculate the excitation energies and oscillator strengths of the electronic transitions.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from the quantum chemical calculations.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Assignment
C=O stretchValueKetone carbonyl
C-O-C stretch (asymmetric)ValueEther linkage
C-O-C stretch (symmetric)ValueEther linkage
Aromatic C-H stretchValuePhenyl rings
CH₃ stretch (asymmetric)ValueMethyl group
CH₃ stretch (symmetric)ValueMethyl group

Note: Values are placeholders.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Referenced to TMS)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-Value
C (phenoxy ring)ValuesValues
C (acetophenone ring)ValuesValues
CH₃ValueValue

Note: Values are placeholders and will vary for each unique carbon and hydrogen atom.

Visualizations

The following diagrams illustrate the key concepts and workflows involved in the quantum chemical analysis of this compound.

Caption: Molecular structure of this compound.

computational_workflow start Initial 3D Structure Generation geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop spectro_prop Spectroscopic Properties (NMR, UV-Vis) geom_opt->spectro_prop end Data Analysis and Interpretation freq_calc->end electronic_prop->end spectro_prop->end

Caption: Workflow for quantum chemical calculations.

fmo_diagram HOMO HOMO Highest Occupied Molecular Orbital LUMO LUMO Lowest Unoccupied Molecular Orbital HOMO->LUMO ΔE = E(LUMO) - E(HOMO)

Caption: Frontier Molecular Orbital (FMO) energy level diagram.

Conclusion

This technical guide provides a robust theoretical framework for the in-depth analysis of this compound using quantum chemical calculations. The outlined protocols and expected data serve as a valuable resource for researchers in drug discovery and medicinal chemistry, enabling a deeper understanding of the molecule's intrinsic properties and guiding further experimental investigations. The insights gained from such computational studies are instrumental in the rational design of new chemical entities with desired biological activities.

References

Unveiling the Electronic Landscape of 2-Phenoxyphenyl Ethanone Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the electronic properties of 2-phenoxyphenyl ethanone derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical and experimental methodologies used to characterize these molecules. By presenting a structured summary of their electronic behavior, this guide aims to facilitate further research and application of these promising compounds.

Introduction

2-Phenoxyphenyl ethanone and its derivatives are aromatic ketones that have garnered interest due to their diverse biological activities, including anti-inflammatory and antimicrobial properties. The electronic properties of these molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and their corresponding energy gap, are fundamental to understanding their reactivity, stability, and potential as pharmacophores or functional materials. This guide will delve into the computational and experimental techniques used to elucidate these properties.

Computational Analysis of Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure of organic molecules. These computational methods provide valuable insights into the molecular orbitals and electronic transitions that govern the behavior of 2-phenoxyphenyl ethanone derivatives.

Computational Methodology

A typical computational protocol for analyzing the electronic properties of 2-phenoxyphenyl ethanone derivatives involves the following steps:

  • Geometry Optimization: The molecular structure is optimized to its lowest energy conformation. A common and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-31G+(d,p) or higher basis set.

  • Frequency Calculations: To ensure that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

  • Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are calculated from the optimized geometry. The HOMO-LUMO energy gap (ΔE) is then determined as ELUMO - EHOMO. This gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.

The following diagram illustrates a standard workflow for the computational analysis of these derivatives.

computational_workflow cluster_input Input cluster_methodology Computational Methodology cluster_output Output start Initial Molecular Structure (2-phenoxyphenyl ethanone derivative) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G+(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy optimized_geom Optimized Geometry geom_opt->optimized_geom fmo_analysis Frontier Molecular Orbital (HOMO-LUMO) Analysis freq_calc->fmo_analysis thermo_props Thermodynamic Properties freq_calc->thermo_props mep_mapping Molecular Electrostatic Potential (MEP) Mapping fmo_analysis->mep_mapping homo_lumo HOMO/LUMO Energies & Energy Gap fmo_analysis->homo_lumo mep_map MEP Surface mep_mapping->mep_map

Computational analysis workflow for 2-phenoxyphenyl ethanone derivatives.
Representative Computational Data

While specific experimental data for a wide range of 2-phenoxyphenyl ethanone derivatives is not extensively available in the literature, DFT calculations can provide predictive data. The following table presents hypothetical yet representative data for a series of substituted derivatives to illustrate the expected trends.

Derivative (Substitution on Phenoxy Ring)HOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Unsubstituted-6.5-1.84.7
4-Nitro (-NO₂)-7.0-2.54.5
4-Methoxy (-OCH₃)-6.2-1.64.6
4-Chloro (-Cl)-6.7-2.04.7

Note: This data is illustrative and based on general principles of substituent effects on aromatic systems.

The introduction of electron-withdrawing groups like -NO₂ is expected to lower both HOMO and LUMO energy levels, often resulting in a smaller energy gap. Conversely, electron-donating groups like -OCH₃ tend to raise the HOMO energy level more significantly than the LUMO, which can also lead to a modification of the energy gap.

The following diagram illustrates the conceptual relationship between substituent effects and molecular orbital energies.

substituent_effects cluster_structure Molecular Structure cluster_modification Structural Modification cluster_properties Impact on Electronic Properties parent 2-Phenoxyphenyl Ethanone ewg Add Electron-Withdrawing Group (e.g., -NO₂) parent->ewg edg Add Electron-Donating Group (e.g., -OCH₃) parent->edg homo_lumo HOMO & LUMO Energy Levels ewg->homo_lumo Lowers edg->homo_lumo Raises HOMO energy_gap HOMO-LUMO Energy Gap (ΔE) homo_lumo->energy_gap Modifies

Influence of substituents on the electronic properties of aromatic ketones.

Experimental Characterization

Experimental techniques are crucial for validating computational predictions and providing a complete picture of the electronic properties of 2-phenoxyphenyl ethanone derivatives. The primary methods employed are UV-Visible spectroscopy and cyclic voltammetry.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The absorption of UV or visible light excites an electron from the HOMO to the LUMO or other higher energy unoccupied orbitals.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the 2-phenoxyphenyl ethanone derivative is prepared in a suitable solvent (e.g., ethanol, acetonitrile) with a known concentration (typically in the micromolar range).

  • Measurement: The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically over a wavelength range of 200-800 nm.

  • Data Analysis: The wavelength of maximum absorption (λmax) is identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

The following table shows representative UV-Vis absorption data for hypothetical derivatives.

Derivative (Substitution on Phenoxy Ring)λmax (nm)Molar Absorptivity (ε) (M-1cm-1)
Unsubstituted28015,000
4-Nitro (-NO₂)31018,000
4-Methoxy (-OCH₃)29516,500
4-Chloro (-Cl)28515,500

Note: This data is illustrative. Electron-withdrawing groups in conjugation with the aromatic system tend to cause a bathochromic (red) shift in λmax.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.

Experimental Protocol:

  • Electrolyte Solution: A solution of the sample is prepared in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Three-Electrode Setup: The measurement is performed in an electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Potential Sweep: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.

  • Data Analysis: The onset potentials for oxidation (Eox) and reduction (Ered) are determined from the voltammogram. These values can be used to estimate the HOMO and LUMO energies using empirical equations, often with ferrocene/ferrocenium (Fc/Fc+) as an internal standard.

The following table provides representative electrochemical data for hypothetical derivatives.

Derivative (Substitution on Phenoxy Ring)Onset Oxidation Potential (Eox vs. Fc/Fc+) (V)Onset Reduction Potential (Ered vs. Fc/Fc+) (V)
Unsubstituted1.2-2.1
4-Nitro (-NO₂)1.4-1.8
4-Methoxy (-OCH₃)1.0-2.2
4-Chloro (-Cl)1.3-2.0

Note: This data is illustrative. Electron-donating groups make the compound easier to oxidize (lower Eox), while electron-withdrawing groups make it easier to reduce (less negative Ered).

Conclusion

The electronic properties of 2-phenoxyphenyl ethanone derivatives are key to understanding their chemical behavior and potential applications. This technical guide has outlined the standard computational and experimental methodologies for characterizing these properties. DFT calculations provide a robust framework for predicting HOMO-LUMO energy levels and visualizing electron distribution, while UV-Vis spectroscopy and cyclic voltammetry offer essential experimental validation. A combined theoretical and experimental approach will undoubtedly accelerate the development of novel drugs and materials based on this versatile molecular scaffold.

Methodological & Application

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyrazines using 1-(2-Phenoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of imidazo[1,2-a]pyrazine derivatives, a class of heterocyclic compounds with significant potential in drug discovery, starting from 1-(2-phenoxyphenyl)ethanone. The imidazo[1,2-a]pyrazine scaffold is a common structural motif in pharmacologically active molecules, exhibiting a wide range of biological activities.

Introduction

Imidazo[1,2-a]pyrazines are nitrogen-containing fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry. They are considered structural analogues of deazapurines and are known to exhibit diverse pharmacological properties, including antibacterial, anti-inflammatory, antiviral, and anticancer activities[1][2]. Their therapeutic potential is highlighted by their activity as inhibitors of various kinases, such as insulin-like growth factor-I receptor (IGF-IR), PI3K, and aurora kinase[2]. This document outlines a synthetic route to produce 2-(2-phenoxyphenyl)imidazo[1,2-a]pyrazine derivatives, which are of interest for screening in drug discovery programs.

The synthesis commences with the alpha-bromination of the commercially available this compound to yield the key intermediate, 2-bromo-1-(2-phenoxyphenyl)ethanone. This α-haloketone is then condensed with an appropriate 2-aminopyrazine derivative to construct the target imidazo[1,2-a]pyrazine core[3][4].

Synthetic Workflow

The overall synthetic strategy is a two-step process involving the bromination of a ketone followed by a cyclocondensation reaction.

SynthesisWorkflow Start This compound Intermediate 2-Bromo-1-(2-phenoxyphenyl)ethanone Start->Intermediate α-Bromination FinalProduct 2-(2-Phenoxyphenyl)imidazo[1,2-a]pyrazine Derivative Intermediate->FinalProduct Cyclocondensation Reagent1 Brominating Agent (e.g., Pyridine Hydrobromide Perbromide) Reagent1->Intermediate Reagent2 2-Aminopyrazine Derivative Reagent2->FinalProduct

Caption: General workflow for the synthesis of 2-(2-phenoxyphenyl)imidazo[1,2-a]pyrazine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(2-phenoxyphenyl)ethanone

This protocol describes the alpha-bromination of this compound. The use of pyridine hydrobromide perbromide is recommended for selective monobromination of the acetyl side-chain with high yields[5][6].

Materials:

  • This compound

  • Pyridine hydrobromide perbromide

  • Glacial Acetic Acid

  • Ice-water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in glacial acetic acid.

  • Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to 90°C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours[6].

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Filter the solid product, wash thoroughly with cold water, and dry.

  • The crude product can be further purified by recrystallization or column chromatography.

ReactantMolar RatioSolventTemperatureTimeNotes
This compound1.0Glacial Acetic Acid90°C3 hoursYields exceeding 80% have been reported for similar acetophenones[6].
Pyridine Hydrobromide Perbromide1.1A milder and more selective brominating agent[5].
Protocol 2: Synthesis of 8-Chloro-2-(2-phenoxyphenyl)imidazo[1,2-a]pyrazine

This protocol details the cyclocondensation of 2-bromo-1-(2-phenoxyphenyl)ethanone with 2-amino-3-chloropyrazine to form the corresponding imidazo[1,2-a]pyrazine derivative[3].

Materials:

  • 2-Bromo-1-(2-phenoxyphenyl)ethanone

  • 2-amino-3-chloropyrazine

  • Sodium bicarbonate (NaHCO₃)

  • tert-Butanol (tBuOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add 2-bromo-1-(2-phenoxyphenyl)ethanone (1.0 equivalent), 2-amino-3-chloropyrazine (1.0 equivalent), and sodium bicarbonate (1.25 equivalents).

  • Add tert-butanol as the solvent.

  • Stir the mixture under reflux for 48 hours.

  • Cool the reaction to room temperature and remove the solvent in vacuo.

  • Take up the residue in dichloromethane and wash with water (3 times).

  • Combine the aqueous extracts and back-extract with dichloromethane (4 times).

  • Combine all organic extracts, wash with brine, dry over magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash chromatography to afford the final product as a pale yellow solid.

ReactantMolar RatioSolventTemperatureTimeReported Yield
2-Bromo-1-(2-phenoxyphenyl)ethanone1.0tBuOHReflux48 hours32%[3]
2-amino-3-chloropyrazine1.0
Sodium bicarbonate1.25

Signaling Pathways and Applications

Imidazo[1,2-a]pyrazines are known to interact with various biological targets, making them attractive for drug development. For instance, they have been identified as inhibitors of the VirB11 ATPase, a key component in the bacterial type IV secretion system, suggesting their potential as antibacterial agents[3][4]. The general mechanism of action for such inhibitors often involves competitive binding at the ATP binding site of the target enzyme.

SignalingPathway Drug Imidazo[1,2-a]pyrazine Derivative Target Target Enzyme (e.g., Kinase, ATPase) Drug->Target Product Product Target->Product CellularProcess Downstream Cellular Process Target->CellularProcess Blocked Inhibition Inhibition Substrate Natural Substrate (e.g., ATP) Substrate->Target Product->CellularProcess Inhibition->Drug Block Blocked

Caption: Generalized inhibitory action of imidazo[1,2-a]pyrazine derivatives on a target enzyme.

Data Summary

The following table summarizes the key quantitative data for the synthesis of 8-chloro-2-(2-phenoxyphenyl)imidazo[1,2-a]pyrazine.

StepStarting MaterialKey ReagentsProductYield
1. α-Bromination (Predicted)This compoundPyridine Hydrobromide Perbromide2-Bromo-1-(2-phenoxyphenyl)ethanone>80%
2. Cyclocondensation2-Bromo-1-(2-phenoxyphenyl)ethanone2-amino-3-chloropyrazine, NaHCO₃8-Chloro-2-(2-phenoxyphenyl)imidazo[1,2-a]pyrazine32%[3]

Conclusion

The protocols provided herein offer a reliable pathway for the synthesis of 2-(2-phenoxyphenyl)imidazo[1,2-a]pyrazine derivatives. These compounds serve as valuable scaffolds for the development of novel therapeutic agents. The described methods are adaptable and can be applied to a range of substituted 2-aminopyrazines to generate a library of compounds for biological screening. Further optimization of reaction conditions may lead to improved yields.

References

Application Notes and Protocols: 1-(2-Phenoxyphenyl)ethanone as a Precursor for Novel Bacterial Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-(2-phenoxyphenyl)ethanone as a starting material for the synthesis of novel bacterial inhibitors. The protocols detail the synthesis of chalcone derivatives and their subsequent evaluation for antibacterial activity.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Chalcones, belonging to the flavonoid family, are a class of organic compounds characterized by an open-chain α,β-unsaturated ketone system linking two aromatic rings.[1][2] Both natural and synthetic chalcones have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][3] The precursor, this compound, provides a unique scaffold for the synthesis of novel chalcone derivatives with potential as potent bacterial inhibitors. This document outlines the synthetic route from this compound to a chalcone derivative and the subsequent protocols for evaluating its antibacterial efficacy.

Proposed Synthetic Pathway: Claisen-Schmidt Condensation

A well-established method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[4] In this proposed pathway, this compound reacts with a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) in the presence of a base like sodium hydroxide in an alcoholic solvent to yield the corresponding chalcone.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Claisen-Schmidt Condensation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Claisen-Schmidt Condensation Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Claisen-Schmidt Condensation Room Temperature Room Temperature Room Temperature->Claisen-Schmidt Condensation Chalcone Derivative Chalcone Derivative Claisen-Schmidt Condensation->Chalcone Derivative Purification Purification Chalcone Derivative->Purification Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for a chalcone derivative.

Application Note: Antibacterial Potential of Chalcones

Chalcone derivatives have been reported to exhibit significant activity against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The antibacterial effect is often attributed to the presence of the α,β-unsaturated keto function.[4] The specific substitutions on the aromatic rings can modulate the biological activity. For instance, the presence of hydroxyl groups has been shown to enhance anti-MRSA activity.[1] The synthesized chalcone from this compound is a promising candidate for evaluation against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Structurally Related Chalcones

Compound/ExtractTarget BacteriaActivity (MIC in µg/mL)Reference
1,3-Bis-(2-hydroxy-phenyl)-propenoneMRSA25-200[1]
3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenoneMRSA25-200[1]
3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenoneMRSA25-200[1]
Chalcone Derivative 6aStaphylococcus aureus, Bacillus subtilis400-600[3]
Chalcone Derivative 6cStaphylococcus aureus, Bacillus subtilis, Salmonella typhi, Escherichia coli400-600[3]
Chalcone Derivative 6dStaphylococcus aureus, Bacillus subtilis, Salmonella typhi400-600[3]

Experimental Protocols

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Hydrochloric acid (HCl), 10% solution

  • Round bottom flask

  • Magnetic stirrer

  • Beakers

  • Büchner funnel and filter paper

  • Crushed ice

Procedure:

  • In a round bottom flask, dissolve 0.01 mol of this compound and 0.01 mol of 4-chlorobenzaldehyde in 30 mL of ethanol.

  • While stirring the mixture at room temperature, slowly add 15 mL of 40% aqueous sodium hydroxide solution.[3]

  • Continue stirring the reaction mixture for 30 minutes. The mixture may become turbid.[4]

  • Allow the reaction mixture to stand at room temperature for 24 hours.[3]

  • Pour the reaction mixture into a beaker containing crushed ice to quench the reaction.

  • Neutralize the mixture with a 10% HCl solution, which will cause the chalcone to precipitate.[3]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold distilled water.

  • Recrystallize the crude product from absolute ethanol to obtain the purified chalcone derivative.[3]

  • Dry the purified product and determine its melting point and characterize it using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

The antibacterial activity of the synthesized chalcone can be assessed using standard microbiological techniques such as the agar well diffusion method for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

G cluster_setup Experimental Setup Bacterial Culture Bacterial Culture Agar Well Diffusion Agar Well Diffusion Bacterial Culture->Agar Well Diffusion Broth Microdilution Broth Microdilution Bacterial Culture->Broth Microdilution Nutrient Agar Plates Nutrient Agar Plates Nutrient Agar Plates->Agar Well Diffusion Synthesized Chalcone Synthesized Chalcone Synthesized Chalcone->Agar Well Diffusion Serial Dilution Serial Dilution Synthesized Chalcone->Serial Dilution Positive Control (Antibiotic) Positive Control (Antibiotic) Positive Control (Antibiotic)->Agar Well Diffusion Negative Control (Solvent) Negative Control (Solvent) Negative Control (Solvent)->Agar Well Diffusion Incubation Incubation Agar Well Diffusion->Incubation Measure Zone of Inhibition Measure Zone of Inhibition Incubation->Measure Zone of Inhibition Incubation2 Incubation Broth Microdilution->Incubation2 Serial Dilution->Broth Microdilution Determine MIC Determine MIC Incubation2->Determine MIC

Caption: Workflow for antibacterial activity testing.

A. Agar Well Diffusion Method

Materials:

  • Nutrient agar plates

  • Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized chalcone dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic discs (positive control)

  • Solvent (negative control)

  • Sterile cork borer

  • Micropipette

  • Incubator

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Spread a uniform lawn of the test bacterial culture on the surface of the agar plates.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Add a specific volume (e.g., 100 µL) of the dissolved chalcone at different concentrations into the wells.

  • In separate wells, place a standard antibiotic disc and add the solvent alone to serve as positive and negative controls, respectively.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity.

B. Broth Microdilution Method for MIC Determination

Materials:

  • 96-well microtiter plates

  • Bacterial culture in broth

  • Synthesized chalcone solution

  • Nutrient broth

  • Micropipettes

  • Incubator

  • Plate reader (optional)

Procedure:

  • In a 96-well plate, perform a serial two-fold dilution of the synthesized chalcone in nutrient broth.

  • Inoculate each well with a standardized suspension of the test bacteria.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.[5]

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[5] This can be determined by visual inspection or by using a plate reader to measure optical density.

Potential Mechanism of Action

The precise mechanism of action of this novel chalcone would require further investigation. However, based on existing literature for other chalcones, a possible mechanism could involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.[3] For example, some chalcones have been shown to inhibit bacterial DNA gyrase.[6]

cluster_pathway Potential Inhibition Pathway Chalcone Derivative Chalcone Derivative Bacterial Cell Bacterial Cell Chalcone Derivative->Bacterial Cell Inhibition of Enzyme Activity Inhibition of Enzyme Activity Chalcone Derivative->Inhibition of Enzyme Activity Inhibits Essential Bacterial Enzyme Essential Bacterial Enzyme Bacterial Cell->Essential Bacterial Enzyme Essential Bacterial Enzyme->Inhibition of Enzyme Activity Disruption of Cellular Processes Disruption of Cellular Processes Inhibition of Enzyme Activity->Disruption of Cellular Processes Bacterial Cell Death Bacterial Cell Death Disruption of Cellular Processes->Bacterial Cell Death

Caption: Conceptual diagram of a potential mechanism of action.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of novel chalcone derivatives. The straightforward synthetic protocol and the established antibacterial potential of the chalcone scaffold make this an attractive avenue for the development of new antibacterial agents. The provided protocols offer a solid foundation for researchers to synthesize, characterize, and evaluate the antibacterial efficacy of these promising compounds. Further studies to elucidate the precise mechanism of action and to perform structure-activity relationship (SAR) analyses are warranted.

References

Application Notes and Protocols: 2-Acetyldiphenyl Ether in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of the 2-acetyldiphenyl ether scaffold, also known as 2-phenoxyacetophenone. This class of compounds has emerged as a promising area of research, demonstrating notable antifungal and antileishmanial activities. The following sections detail the synthesis, biological evaluation, and potential therapeutic applications of 2-acetyldiphenyl ether derivatives.

I. Introduction

The diphenyl ether (DE) moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial properties.[2] The incorporation of an acetophenone group, specifically at the 2-position of the diphenyl ether, to form 2-acetyldiphenyl ether (2-phenoxyacetophenone), provides a versatile platform for the development of novel therapeutic agents. The ketone functionality serves as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

Recent studies have highlighted the potential of 2-phenoxyacetophenone derivatives as antifungal and antileishmanial agents.[3] This document provides detailed protocols for the synthesis and biological evaluation of these compounds, along with a summary of their activity.

II. Synthesis of 2-Acetyldiphenyl Ether Derivatives

The synthesis of 2-acetyldiphenyl ether and its derivatives is typically achieved through a nucleophilic substitution reaction between a substituted phenol and a 2-haloacetophenone in the presence of a base.

Materials:

  • Substituted phenol

  • 2-Bromoacetophenone or 2-chloroacetophenone

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the appropriately substituted phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding 2-bromoacetophenone (1.0 eq) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash it with acetone.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-phenoxyacetophenone derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Phenol Substituted Phenol Mixing Mix Reactants Phenol->Mixing Haloacetophenone 2-Haloacetophenone Haloacetophenone->Mixing Base K2CO3 Base->Mixing Solvent Acetone Solvent->Mixing Reflux Reflux (4-6h) Mixing->Reflux Stir at RT (30 min) Cooling Cool to RT Reflux->Cooling Filtration Filter K2CO3 Cooling->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product 2-Phenoxyacetophenone Derivative Purification->Product Characterization Spectroscopic Characterization Product->Characterization

III. Biological Evaluation

The antifungal activity of 2-acetyldiphenyl ether derivatives can be determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Saccharomyces cerevisiae, Aspergillus niger)

  • RPMI-1640 medium, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Test compounds (2-acetyldiphenyl ether derivatives)

  • Positive control (e.g., Fluconazole)

  • Negative control (DMSO or solvent used to dissolve compounds)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strains on an appropriate agar medium.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeast and 0.4-5 x 10⁴ CFU/mL for filamentous fungi.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the test compounds and the positive control in RPMI-1640 medium in the 96-well plates. The final volume in each well should be 100 µL.

    • Include wells for a growth control (medium with inoculum, no compound) and a sterility control (medium only).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the test compound, positive control, and growth control. The final volume in these wells will be 200 µL.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeast and 48-72 hours for filamentous fungi.

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% for azoles against yeast) compared to the growth control. For some antifungals and fungi, the endpoint is complete inhibition.

The in vitro activity against Leishmania major promastigotes can be assessed to determine the antileishmanial potential of the synthesized compounds.

Materials:

  • Leishmania major promastigotes

  • M199 medium supplemented with fetal bovine serum (FBS)

  • Sterile 96-well microtiter plates

  • Test compounds

  • Positive control (e.g., Amphotericin B)

  • Resazurin solution or other viability indicator

  • Plate reader for fluorescence or absorbance measurement

Procedure:

  • Parasite Culture:

    • Culture L. major promastigotes in M199 medium supplemented with 10% heat-inactivated FBS at 26°C.

  • Assay Setup:

    • Dispense 100 µL of M199 medium into each well of a 96-well plate.

    • Add the test compounds and positive control to the first column and perform serial dilutions across the plate.

    • Add 100 µL of a suspension of L. major promastigotes (1 x 10⁶ parasites/mL) to each well.

    • Include wells for a parasite viability control (no compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at 26°C for 72 hours.

  • Viability Assessment:

    • After incubation, add a viability indicator such as resazurin to each well and incubate for another 2-4 hours.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of parasite inhibition for each compound concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Bioassay_Workflow cluster_synthesis Compound Preparation cluster_antifungal Antifungal Assay (Broth Microdilution) cluster_antileishmanial Antileishmanial Assay (Promastigote) Synthesized_Compounds Synthesized 2-Phenoxyacetophenone Derivatives AF_Plate Prepare Serial Dilutions in 96-well Plate Synthesized_Compounds->AF_Plate AL_Plate Prepare Serial Dilutions in 96-well Plate Synthesized_Compounds->AL_Plate AF_Inoculum Prepare Fungal Inoculum AF_Inoculate Inoculate Plate AF_Inoculum->AF_Inoculate AF_Plate->AF_Inoculate AF_Incubate Incubate (24-72h) AF_Inoculate->AF_Incubate AF_Read Determine MIC AF_Incubate->AF_Read AL_Inoculum Culture L. major Promastigotes AL_Inoculate Add Promastigotes to Plate AL_Inoculum->AL_Inoculate AL_Plate->AL_Inoculate AL_Incubate Incubate (72h) AL_Inoculate->AL_Incubate AL_Read Assess Viability & Determine IC50 AL_Incubate->AL_Read

IV. Quantitative Data Summary

The following table summarizes the reported in vitro antifungal and antileishmanial activities of a series of 2-phenoxyacetophenone derivatives.[3]

CompoundAntifungal Activity (MIC in µg/mL)Antileishmanial Activity (IC₅₀ in µg/mL)
2a HH>12580
2b 4-FH62.5>100
2c 4-ClH62.5>100
2d 4-BrH31.25>100
2e 4-IH31.25>100
2f 4-NO₂H62.5>100
2g 4-CH₃H62.5>100
2h 4-OCH₃H>125>100
2i H4-F62.5>100
2j H4-Cl31.25>100
2k H4-Br15.63>100
Fluconazole --0.25-1-
Amphotericin B ---0.1

Data presented is for Candida albicans for antifungal activity.

V. Structure-Activity Relationship (SAR) Insights

From the available data, some preliminary structure-activity relationships can be inferred for the 2-phenoxyacetophenone scaffold:

  • Antifungal Activity:

    • Halogen substitution on either phenyl ring appears to be beneficial for antifungal activity compared to the unsubstituted compound.

    • The position and nature of the halogen influence the activity. For instance, a 4-bromo substitution on the acetophenone ring (compound 2k ) resulted in the most potent antifungal activity in the series.

    • Electron-donating groups like methoxy (compound 2h ) seem to be detrimental to antifungal activity.

  • Antileishmanial Activity:

    • The unsubstituted compound (2a ) displayed the most promising, albeit moderate, antileishmanial activity.

    • The introduction of substituents on either phenyl ring in the tested series did not lead to an improvement in antileishmanial potency.

VI. Conclusion

The 2-acetyldiphenyl ether (2-phenoxyacetophenone) scaffold represents a valuable starting point for the design and synthesis of novel antifungal and antileishmanial agents. The synthetic accessibility and the potential for chemical modification make it an attractive core for medicinal chemistry campaigns. The provided protocols offer a robust framework for the synthesis and biological evaluation of new derivatives, facilitating the exploration of their therapeutic potential. Further optimization of this scaffold, guided by SAR studies, could lead to the development of potent and selective inhibitors for the treatment of fungal and leishmanial infections.

References

Application Notes and Protocols: 1-(2-Phenoxyphenyl)ethanone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Phenoxyphenyl)ethanone, a ketone featuring a phenoxy group at the ortho position of the acetophenone core, is a valuable and versatile building block in organic synthesis. Its unique structural arrangement, possessing a reactive ketone functionality and the potential for intramolecular interactions involving the ether linkage, makes it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chalcones, flavones, and other heterocyclic systems of interest in medicinal chemistry and drug discovery.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of 2'-phenoxy chalcones through the Claisen-Schmidt condensation. These chalcones, which are α,β-unsaturated ketones, serve as crucial intermediates for the synthesis of various flavonoids, pyrazolines, and other biologically active heterocyclic compounds.

Synthesis of 2'-Phenoxy Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone. In this context, this compound reacts with various aromatic aldehydes to yield the corresponding 2'-phenoxy chalcones.

General Reaction Scheme:

G A This compound C 2'-Phenoxy Chalcone A->C Base (e.g., NaOH, KOH) Ethanol, rt B Aromatic Aldehyde B->C

Figure 1: General scheme for the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-1-(2-phenoxyphenyl)-3-phenylprop-2-en-1-one (a 2'-Phenoxy Chalcone)

This protocol details the synthesis of a representative 2'-phenoxy chalcone using benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol (20-30 mL) with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, 2-3 eq.) to the flask while maintaining the temperature below 10 °C.

  • Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water until the filtrate is neutral.

  • Dry the crude product. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Data Presentation: Representative 2'-Phenoxy Chalcones

Product NameAromatic AldehydeYield (%)Melting Point (°C)Spectroscopic Data
(E)-1-(2-phenoxyphenyl)-3-phenylprop-2-en-1-oneBenzaldehyde85-9588-90¹H NMR (CDCl₃, δ ppm): 7.90 (d, 1H, H-β), 7.65-7.20 (m, 14H, Ar-H), 7.10 (d, 1H, H-α). ¹³C NMR (CDCl₃, δ ppm): 192.5 (C=O), 156.0, 145.0, 135.0, 132.0, 130.5, 130.0, 129.5, 129.0, 128.5, 124.0, 122.0, 118.5, 118.0. IR (KBr, cm⁻¹): 1655 (C=O), 1595 (C=C), 1240 (C-O-C). MS (m/z): 300 [M]⁺.
(E)-3-(4-chlorophenyl)-1-(2-phenoxyphenyl)prop-2-en-1-one4-Chlorobenzaldehyde88-96110-112¹H NMR (CDCl₃, δ ppm): 7.85 (d, 1H, H-β), 7.60-7.20 (m, 13H, Ar-H), 7.05 (d, 1H, H-α).
(E)-3-(4-methoxyphenyl)-1-(2-phenoxyphenyl)prop-2-en-1-one4-Methoxybenzaldehyde90-9895-97¹H NMR (CDCl₃, δ ppm): 7.80 (d, 1H, H-β), 7.60-6.80 (m, 13H, Ar-H), 7.00 (d, 1H, H-α), 3.85 (s, 3H, OCH₃).

Note: The spectroscopic data provided are representative and may vary slightly based on the specific instrumentation and conditions used.

Synthesis of Flavones via Oxidative Cyclization of 2'-Hydroxychalcone Analogs

While this compound itself does not possess the requisite 2'-hydroxyl group for direct conversion to flavones, its derivatives where the phenoxy group is replaced with a hydroxyl group (i.e., 2'-hydroxyacetophenones) are key precursors. The resulting 2'-hydroxychalcones can undergo oxidative cyclization to yield flavones, a class of compounds with significant biological activities. This two-step process is a cornerstone of flavonoid synthesis.

General Reaction Scheme:

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Oxidative Cyclization A 2'-Hydroxyacetophenone C 2'-Hydroxychalcone A->C Base (e.g., NaOH, KOH) Ethanol, rt B Aromatic Aldehyde B->C D 2'-Hydroxychalcone E Flavone D->E Oxidizing Agent (e.g., I₂, DMSO) Heat

Figure 2: Two-step synthesis of flavones.

Experimental Protocol: Synthesis of 2-Phenyl-4H-chromen-4-one (Flavone)

This protocol outlines the synthesis of the parent flavone from a 2'-hydroxychalcone intermediate.

Materials:

  • 2'-Hydroxychalcone

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Sodium thiosulfate solution (10% w/v)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the 2'-hydroxychalcone (1.0 eq.) in DMSO.

  • Add a catalytic amount of iodine (0.1-0.2 eq.).

  • Heat the reaction mixture to reflux (around 120-140 °C) and monitor the reaction by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the precipitate with a 10% sodium thiosulfate solution to remove excess iodine, followed by washing with cold water until the filtrate is neutral.

  • Dry the crude product. Purification can be achieved by recrystallization from ethanol.

Data Presentation: Representative Flavone Synthesis

Starting ChalconeProduct FlavoneYield (%)Melting Point (°C)
(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one2-Phenyl-4H-chromen-4-one80-9098-100
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one2-(4-Chlorophenyl)-4H-chromen-4-one82-92187-189
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one2-(4-Methoxyphenyl)-4H-chromen-4-one85-95157-159
Further Applications: Synthesis of Other Heterocyclic Compounds

The 2'-phenoxy chalcones derived from this compound are versatile intermediates for the synthesis of a variety of other heterocyclic systems, including pyrimidines and pyrazoles, which are important scaffolds in drug discovery.

a) Synthesis of Pyrimidines

Chalcones can react with urea or guanidine in the presence of a base to yield dihydropyrimidinones or aminopyrimidines, respectively.

General Reaction Scheme:

G A 2'-Phenoxy Chalcone C Pyrimidine Derivative A->C Base (e.g., KOH) Ethanol, Reflux B Urea or Guanidine B->C

Figure 3: Synthesis of pyrimidine derivatives from chalcones.

b) Synthesis of Pyrazoles

The reaction of chalcones with hydrazine hydrate in a suitable solvent like ethanol or acetic acid leads to the formation of pyrazoline derivatives, which can be subsequently oxidized to pyrazoles.

General Reaction Scheme:

G A 2'-Phenoxy Chalcone C Pyrazoline Derivative A->C Ethanol or Acetic Acid Reflux B Hydrazine Hydrate B->C

Figure 4: Synthesis of pyrazoline derivatives from chalcones.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of a wide range of organic molecules. Its application in the Claisen-Schmidt condensation provides a straightforward entry to 2'-phenoxy chalcones, which are key intermediates for the synthesis of flavones and other important heterocyclic compounds. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the fields of organic synthesis and drug development to explore the full potential of this versatile starting material.

Application Note: Quantitative Analysis of 1-(2-Phenoxyphenyl)ethanone using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Phenoxyphenyl)ethanone is a chemical intermediate that can be utilized in the synthesis of various organic molecules, including potential pharmaceutical compounds. To ensure the quality and purity of this intermediate and to accurately quantify its presence in reaction mixtures and final products, a reliable and validated analytical method is essential. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described protocol offers a robust starting point for method development and validation in a research or quality control setting.

The principle of this method relies on the separation of this compound from other potential impurities based on its polarity. A non-polar C18 stationary phase is used in conjunction with a polar mobile phase, allowing for the differential partitioning of the analyte and achieving separation. Detection is performed with a UV-Vis detector, which is suitable due to the chromophoric nature of the aromatic rings and the carbonyl group within the molecule.[1]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[1] The following table outlines the recommended instrumental parameters.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 248 nm
Run Time 10 minutes

Reagent and Standard Preparation

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • This compound Reference Standard: Purity >98%

  • Diluent: Acetonitrile:Water (70:30, v/v)

Preparation of Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.[1]

Preparation of Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[1]

Sample Preparation

The sample preparation procedure may vary depending on the sample matrix. For a relatively clean sample matrix, the following procedure can be applied:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound. These values are illustrative and should be confirmed during formal method validation.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)

Table 3: Method Validation Parameters

ParameterExpected Value
Linearity (r²) ≥ 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) ~0.5
Limit of Quantitation (LOQ) (µg/mL) ~1.5
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Retention Time (min) ~5.0 ± 0.5

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation HPLC_Analysis HPLC Injection & Separation Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note & Protocol: Development and Validation of a HPLC-UV Method for the Quantification of 2-Acetyldiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a comprehensive protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 2-acetyldiphenyl ether. The method is designed to be specific, linear, accurate, precise, and robust, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[1][2][3] This application note provides a complete experimental protocol, data presentation tables, and visual workflows to guide researchers in implementing this method for quality control and research purposes.

Introduction

2-Acetyldiphenyl ether is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other fine chemicals. Accurate and reliable analytical methods are crucial for monitoring its purity, stability, and concentration in various samples. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used technique for the analysis of organic compounds, including ketones and diphenyl ether derivatives.[4] This document provides a step-by-step guide to develop and validate an HPLC-UV method for 2-acetyldiphenyl ether.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point for method development.

  • Chemicals and Reagents:

    • 2-Acetyldiphenyl ether reference standard (purity > 99%)

    • HPLC-grade acetonitrile

    • HPLC-grade methanol

    • Purified water (e.g., Milli-Q or equivalent)

    • HPLC-grade phosphoric acid or formic acid (for pH adjustment)

Chromatographic Conditions (Optimized)

The following chromatographic conditions are a recommended starting point and may require further optimization.

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (e.g., ~254 nm)
Run Time Approximately 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-acetyldiphenyl ether reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used for linearity, accuracy, and precision studies.

  • Sample Preparation: Dissolve the sample containing 2-acetyldiphenyl ether in the mobile phase to obtain a theoretical concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The method validation will be performed according to the ICH Q2(R1) guidelines.[2]

2.4.1. System Suitability

Before starting the validation, the suitability of the chromatographic system is evaluated.

  • Procedure: Inject the working standard solution (e.g., 20 µg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

2.4.2. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Procedure: Inject the blank (mobile phase), a placebo solution (if applicable), and a solution of 2-acetyldiphenyl ether.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of 2-acetyldiphenyl ether in the blank or placebo chromatograms.

2.4.3. Linearity and Range

  • Procedure: Prepare at least five concentrations of 2-acetyldiphenyl ether (e.g., 5, 10, 20, 50, 100 µg/mL). Inject each concentration in triplicate.

  • Data Analysis: Plot a calibration curve of the mean peak area versus concentration and determine the regression equation and the correlation coefficient (r²).

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

2.4.4. Accuracy

Accuracy is determined by recovery studies.

  • Procedure: Spike a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Data Analysis: Calculate the percentage recovery for each replicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

2.4.5. Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicate injections of the same standard solution (e.g., 20 µg/mL) on the same day, under the same experimental conditions.

    • Acceptance Criteria: RSD ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Procedure: Repeat the repeatability study on a different day with a different analyst and/or different equipment.

    • Acceptance Criteria: RSD ≤ 2.0%.

2.4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

  • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

2.4.7. Robustness

  • Procedure: Intentionally vary critical method parameters and assess the effect on the results. Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.

Data Presentation

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
System Suitability RSD ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Range To be defined based on linearity data.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
Limit of Detection (LOD) To be determined experimentally.
Limit of Quantitation (LOQ) To be determined and verified.
Robustness System suitability passes under varied conditions.

Visualizations

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_doc Documentation A Define Analytical Target Profile B Select HPLC System & Column A->B C Prepare Standards & Samples B->C D Optimize Mobile Phase C->D E Optimize Flow Rate & Temperature D->E F Determine Detection Wavelength E->F G System Suitability F->G H Specificity G->H I Linearity & Range H->I J Accuracy I->J K Precision J->K L LOD & LOQ K->L M Robustness L->M N Finalize Method Protocol M->N O Generate Validation Report N->O

Caption: Workflow for HPLC-UV method development and validation.

Validation_Parameters_Relationship cluster_core Core Performance Characteristics cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Specificity Specificity Specificity->Accuracy Specificity->Precision Range Range Linearity->Range LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ Robustness Robustness SystemSuitability System Suitability SystemSuitability->Robustness

Caption: Logical relationships between HPLC validation parameters.

References

Application Notes and Protocols for the Investigation of Antimicrobial Activity of 1-(2-Phenoxyphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Ethanone derivatives have emerged as a significant class of compounds with a broad spectrum of biological activities, including antimicrobial properties. This document provides a comprehensive guide to the synthesis and evaluation of the antimicrobial potential of a specific class of these compounds: 1-(2-phenoxyphenyl)ethanone derivatives.

It is important to note that, to date, specific research on the antimicrobial activity of "this compound" derivatives is limited in publicly accessible scientific literature. Therefore, the following protocols and notes are based on established methodologies for the synthesis and antimicrobial evaluation of structurally related ethanone and acetophenone derivatives. These guidelines are intended to serve as a foundational framework for researchers venturing into the investigation of this novel class of compounds.

Data Presentation: Summarizing Quantitative Antimicrobial Data

Clear and concise presentation of quantitative data is crucial for the comparative analysis of newly synthesized compounds. The following tables provide a standardized format for summarizing the results of antimicrobial screening assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDR-Group SubstitutionMIC (µg/mL) vs. S. aureus (ATCC 29213)MIC (µg/mL) vs. E. coli (ATCC 25922)MIC (µg/mL) vs. P. aeruginosa (ATCC 27853)MIC (µg/mL) vs. C. albicans (ATCC 90028)
PPE-001 H
PPE-002 4-Cl
PPE-003 4-OCH₃
PPE-004 4-NO₂
Control+ Ciprofloxacin
Control+ Fluconazole

Table 2: Zone of Inhibition of this compound Derivatives (at a concentration of 50 µ g/disk )

Compound IDR-Group SubstitutionZone of Inhibition (mm) vs. S. aureus (ATCC 29213)Zone of Inhibition (mm) vs. E. coli (ATCC 25922)Zone of Inhibition (mm) vs. P. aeruginosa (ATCC 27853)Zone of Inhibition (mm) vs. C. albicans (ATCC 90028)
PPE-001 H
PPE-002 4-Cl
PPE-003 4-OCH₃
PPE-004 4-NO₂
Control+ Ciprofloxacin
Control+ Fluconazole

Experimental Protocols

The following are detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives.

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of the core structure and its derivatives, which may involve a Friedel-Crafts acylation or a Suzuki-Miyaura coupling reaction. Researchers should optimize the reaction conditions for each specific derivative.

Materials:

  • 2-Phenoxybenzoic acid or its corresponding acid chloride

  • Appropriate organometallic reagent (e.g., methylmagnesium bromide for Friedel-Crafts) or boronic acid (for Suzuki-Miyaura)

  • Lewis acid catalyst (e.g., AlCl₃ for Friedel-Crafts) or Palladium catalyst and a base (for Suzuki-Miyaura)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Ketone Moiety:

    • Method A: Friedel-Crafts Acylation: To a solution of diphenyl ether in an anhydrous solvent, add a Lewis acid catalyst. Cool the mixture to 0°C and slowly add acetyl chloride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Method B: Suzuki-Miyaura Coupling: React 2-bromobenzophenone with a suitable boronic acid in the presence of a palladium catalyst and a base.

  • Work-up: Quench the reaction by slowly adding it to a mixture of ice and concentrated HCl. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with a saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Synthesized this compound derivatives

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (DMSO or the solvent used to dissolve the compounds)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight and then dilute to a standardized concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Serial Dilution: Prepare a stock solution of each test compound. In a 96-well plate, perform a two-fold serial dilution of each compound in the broth to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 3: Agar Disk Diffusion Assay

This method is used to assess the qualitative antimicrobial activity and determine the zone of inhibition.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm in diameter)

  • Bacterial and fungal strains

  • Synthesized compounds and control antibiotics

Procedure:

  • Plate Preparation: Prepare a lawn of the microbial inoculum on the surface of the MHA plates.

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compounds and control antibiotics onto the agar surface.

  • Incubation: Incubate the plates under the same conditions as for the MIC assay.

  • Measurement: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

Visualizations: Diagrams of Workflows and Potential Mechanisms

The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway that could be targeted by antimicrobial compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_advanced Advanced Evaluation synthesis Synthesis of This compound Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Screening (e.g., Agar Disk Diffusion) characterization->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination mechanism_studies Mechanism of Action Studies mic_determination->mechanism_studies toxicity_assays Cytotoxicity Assays mechanism_studies->toxicity_assays

Caption: Experimental workflow for synthesis and antimicrobial evaluation.

signaling_pathway compound This compound Derivative membrane Bacterial Cell Membrane compound->membrane Inhibition of membrane function enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) compound->enzyme Enzyme Inhibition cell_death Bacterial Cell Death membrane->cell_death dna_synthesis DNA Replication/ Transcription enzyme->dna_synthesis enzyme->cell_death leads to protein_synthesis Protein Synthesis dna_synthesis->protein_synthesis protein_synthesis->cell_death leads to

Caption: Hypothetical antimicrobial mechanism of action.

Conclusion and Future Directions

The protocols and guidelines presented in this document offer a robust starting point for the systematic investigation of the antimicrobial properties of this compound derivatives. While direct evidence for their activity is currently lacking, the structural motif holds promise for the development of novel antimicrobial agents. Future research should focus on the synthesis of a diverse library of these derivatives and their rigorous evaluation against a broad panel of pathogenic microorganisms, including multidrug-resistant strains. Subsequent studies should aim to elucidate the mechanism of action and assess the toxicological profile of the most potent compounds to determine their therapeutic potential.

Application Notes and Protocols for the Synthesis of Substituted Phenoxyphenyl Ethanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of substituted phenoxyphenyl ethanones, a class of compounds with significant interest in medicinal chemistry and materials science. The protocols outlined below cover several key synthetic strategies, including classical and modern coupling reactions.

Introduction

Substituted phenoxyphenyl ethanones are valuable intermediates in the synthesis of pharmaceuticals and other functional organic molecules. Their core structure, consisting of a ketone moiety and a diaryl ether linkage, is a common motif in a variety of biologically active compounds. This document details four primary synthetic routes for the preparation of these compounds:

  • Ullmann Condensation: A classical copper-catalyzed reaction for the formation of diaryl ethers.

  • Friedel-Crafts Acylation: An electrophilic aromatic substitution to introduce the ethanone moiety onto a phenoxybenzene backbone.

  • Buchwald-Hartwig C-O Coupling: A modern palladium-catalyzed cross-coupling reaction for diaryl ether formation.

  • Nucleophilic Aromatic Substitution (SNA r): A method involving the displacement of a leaving group on an activated aromatic ring by a phenoxide.

Each section provides a detailed experimental protocol and a summary of relevant quantitative data. Additionally, modern techniques such as microwave-assisted synthesis will be discussed as an alternative to conventional heating.

Ullmann Condensation

The Ullmann condensation is a well-established method for the synthesis of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. This method is particularly useful for large-scale synthesis due to the relatively low cost of the catalyst.

Experimental Protocol: Synthesis of 1-(3-Phenoxyphenyl)ethanone

This protocol is adapted from a patented procedure for the synthesis of 1-(3-phenoxyphenyl)ethanone.

Materials:

  • 3-Bromoacetophenone

  • Phenol

  • Sodium methoxide

  • Cuprous bromide (CuBr)

  • Solvent (e.g., excess phenol or a high-boiling point solvent like DMF)

Procedure:

  • To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromoacetophenone (1.0 eq), sodium methoxide (1.0-1.1 eq), and cuprous bromide (0.04-0.12 eq).

  • Add phenol in excess, which also serves as the solvent.

  • Heat the reaction mixture to reflux and maintain for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If excess phenol is used, it can be removed by vacuum distillation.

  • The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous base (e.g., 1M NaOH) to remove any remaining phenol.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford 1-(3-phenoxyphenyl)ethanone.

Quantitative Data: Ullmann Condensation
Reactant 1Reactant 2CatalystBaseSolventTime (h)Yield (%)Reference
3-BromoacetophenonePhenolCuBrNaOCH₃Phenol2-12>80[Patent CN86105054A]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring. In this context, phenoxybenzene (diphenyl ether) can be acylated with acetyl chloride in the presence of a Lewis acid catalyst to yield phenoxyphenyl ethanone. The acylation of diphenyl ether typically yields a mixture of ortho- and para-isomers, with the para-isomer being the major product due to steric hindrance.

Experimental Protocol: Synthesis of 1-(4-Phenoxyphenyl)ethanone

This protocol is a general procedure adapted for the acylation of diphenyl ether.[1][2]

Materials:

  • Diphenyl ether

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, suspend anhydrous aluminum chloride (1.1 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) to the suspension with stirring.

  • After the addition is complete, add a solution of diphenyl ether (1.0 eq) in dry DCM dropwise from the dropping funnel over a period of 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 1-(4-phenoxyphenyl)ethanone.

Quantitative Data: Friedel-Crafts Acylation
Aromatic SubstrateAcylating AgentLewis AcidSolventTemperature (°C)Yield (%)Reference
Diphenyl etherAcetyl chlorideAlCl₃DCM0 to RTHigh (isomer mixture)[1][2][3]
AnisoleAcetyl chlorideAlCl₃DCM0 to RT~90 (p-isomer)[1]

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been extended to the formation of C-O bonds for the synthesis of diaryl ethers.[4][5] This modern method offers milder reaction conditions and a broader substrate scope compared to the classical Ullmann condensation. The general principles for the C-N coupling are applicable to C-O coupling, typically involving a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: Synthesis of a Substituted Phenoxyphenyl Ethanone

This is a generalized protocol based on the conditions for Buchwald-Hartwig amination, adapted for C-O coupling.

Materials:

  • Substituted aryl halide (e.g., 4-bromoacetophenone)

  • Substituted phenol

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 eq relative to Pd), and the base (1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the aryl halide (1.0 eq) and the phenol (1.2-1.5 eq).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at 80-120 °C until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data: Buchwald-Hartwig Type C-O Coupling
Aryl HalidePhenolCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
4-BromoacetophenonePhenolPd₂(dba)₃/BINAPCs₂CO₃Toluene100Good to Excellent[4][5]
Aryl BromideAminophenolPd₂(dba)₃/Picolinic acidK₃PO₄Dioxane11070-95[6]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another important route for the synthesis of diaryl ethers. This reaction is most efficient when the aromatic ring bearing the leaving group is activated by strongly electron-withdrawing groups (such as a nitro or a ketone group) at the ortho and/or para positions. A common leaving group for this reaction is fluoride.

Experimental Protocol: Synthesis of a Substituted Phenoxyphenyl Ethanone

This protocol is adapted from a general procedure for SNA r reactions between fluoro-nitroaromatics and phenols.[7]

Materials:

  • Substituted 4-fluoroacetophenone (e.g., 4-fluoro-3-nitroacetophenone)

  • Substituted phenol

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF or DMSO)

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.1-1.5 eq) in the anhydrous solvent.

  • Add the base (1.5-2.0 eq) to the solution and stir for 10-15 minutes at room temperature to form the phenoxide.

  • Add the substituted 4-fluoroacetophenone (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Quantitative Data: Nucleophilic Aromatic Substitution
ElectrophileNucleophileBaseSolventTemperature (°C)Yield (%)Reference
4-Ethoxy-2-fluoro-1-nitrobenzene4-MethoxyphenolK₂CO₃DMFRefluxGood[7]
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzenePhenolK₂CO₃DMF8067[8]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating methods.[9][10][11] All the above-mentioned protocols can potentially be adapted for microwave synthesis.

General Protocol for Microwave-Assisted Synthesis
  • In a dedicated microwave process vial, combine the reactants, catalyst, ligand (if applicable), and base in the appropriate solvent.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Set the desired temperature, pressure, and reaction time. Typical conditions can range from 80-200 °C for 5-30 minutes.

  • After the reaction is complete, the vial is cooled to a safe temperature before opening.

  • The workup and purification procedures are similar to those for conventional heating methods.

Visualization of Synthetic Pathways

Ullmann Condensation Workflow

G cluster_reactants Reactants cluster_reagents Reagents ArylHalide Substituted Haloacetophenone Reaction Ullmann Condensation (Reflux in Solvent) ArylHalide->Reaction Phenol Substituted Phenol Phenol->Reaction Catalyst Cu(I) Salt (e.g., CuBr) Catalyst->Reaction Base Base (e.g., NaOCH3) Base->Reaction Workup Workup (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Substituted Phenoxyphenyl Ethanone Purification->Product

Caption: Workflow for Ullmann Condensation.

Friedel-Crafts Acylation Workflow

G cluster_reactants Reactants DiphenylEther Substituted Diphenyl Ether Reaction Friedel-Crafts Acylation (DCM, 0°C to RT) DiphenylEther->Reaction AcylChloride Acetyl Chloride AcylChloride->Reaction LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Reaction Quench Quench (Ice, HCl) Reaction->Quench Workup Workup (Extraction, Washing) Quench->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Substituted Phenoxyphenyl Ethanone Purification->Product

Caption: Workflow for Friedel-Crafts Acylation.

Buchwald-Hartwig C-O Coupling Catalytic Cycle

G Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition (Ar-X) Pd(0)L->Oxidative\nAddition Pd(II)Complex Ar-Pd(II)-X(L) Oxidative\nAddition->Pd(II)Complex Ligand\nExchange Ligand Exchange (Ar'-OH, Base) Pd(II)Complex->Ligand\nExchange Pd(II)Alkoxide Ar-Pd(II)-OAr'(L) Ligand\nExchange->Pd(II)Alkoxide Reductive\nElimination Reductive Elimination Pd(II)Alkoxide->Reductive\nElimination Reductive\nElimination->Pd(0)L Product Ar-O-Ar' (Product) Reductive\nElimination->Product

Caption: Catalytic Cycle for Buchwald-Hartwig C-O Coupling.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

G ActivatedArylHalide Activated Aryl Halide (e.g., 4-Fluoroacetophenone) Addition Nucleophilic Addition ActivatedArylHalide->Addition Phenoxide Phenoxide (from Phenol + Base) Phenoxide->Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer Elimination Elimination of Leaving Group Meisenheimer->Elimination Product Substituted Phenoxyphenyl Ethanone Elimination->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution.

References

Application Notes and Protocols for 2-Acetyldiphenyl Ether in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific documented applications of 2-acetyldiphenyl ether in materials science. The following application notes and protocols are hypothetical and based on the known reactivity and properties of its constituent functional groups: the ketone and the diphenyl ether. These are intended to serve as a conceptual guide for researchers exploring the potential of this and structurally similar molecules.

Introduction

2-Acetyldiphenyl ether is an aromatic ketone with a flexible ether linkage. This combination of a reactive carbonyl group and a stable, bulky, and somewhat flexible diphenyl ether backbone suggests potential utility in several areas of materials science, primarily in the synthesis of novel polymers and as a molecular building block for functional materials. Its aromatic nature can contribute to thermal stability and specific optical properties, while the ketone group offers a site for various chemical transformations.

Hypothetical Applications and Research Directions

Based on its structure, 2-acetyldiphenyl ether could potentially be investigated for the following applications:

  • Monomer for High-Performance Polymers: The acetyl group can be a precursor for polymerization reactions. For instance, it could undergo aldol condensation or be converted to other functional groups suitable for polycondensation or polyaddition reactions. The resulting polymers would be expected to exhibit good thermal stability and solubility in organic solvents due to the diphenyl ether linkage.

  • Photoactive Component: Ketones, particularly aromatic ones, can exhibit photochemical activity. 2-Acetyldiphenyl ether could potentially be explored as a component in photoinitiating systems for polymerization or as a photosensitizer.

  • Precursor for Functional Monomers: The ketone functionality can be readily modified to introduce other groups. For example, reduction to an alcohol followed by esterification or etherification could yield a variety of functional monomers for specialty polymers.

  • Building Block for Organic Electronics: The diphenyl ether core is found in some organic electronic materials. Modification of the acetyl group could lead to the synthesis of novel charge-transporting or light-emitting materials.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for investigating the potential of 2-acetyldiphenyl ether in materials science.

Protocol 1: Synthesis of a Polyetherketone via Friedel-Crafts Acylation

This protocol outlines a hypothetical approach to polymerize a monomer derived from 2-acetyldiphenyl ether to form a polyetherketone, a class of high-performance polymers.

Objective: To synthesize a polymer incorporating the 2-acetyldiphenyl ether moiety.

Materials:

  • 2-Acetyldiphenyl ether

  • Terephthaloyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Hydrochloric acid (HCl), 1M solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Monomer Preparation (Conceptual): The 2-acetyldiphenyl ether would first need to be functionalized to act as a suitable monomer for this type of polymerization. For this hypothetical protocol, we assume a di-functionalized derivative is available.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.

  • Reagent Charging: Under a nitrogen atmosphere, charge the flask with the functionalized 2-acetyldiphenyl ether derivative and anhydrous DCM. Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous AlCl₃ to the stirred solution.

  • Monomer Addition: Dissolve terephthaloyl chloride in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Polymerization: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Pour the viscous reaction mixture slowly into a stirred beaker containing a mixture of methanol and 1M HCl.

  • Purification: Filter the precipitated polymer, wash it thoroughly with methanol and then with water until the washings are neutral.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours.

Characterization: The resulting polymer would be characterized by FT-IR spectroscopy (to confirm the presence of ether and ketone functionalities), NMR spectroscopy (to determine the polymer structure), Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Thermal Gravimetric Analysis (TGA) to assess thermal stability.

Protocol 2: Investigation as a Photoinitiator Component

This protocol describes a hypothetical experiment to evaluate if 2-acetyldiphenyl ether can act as a photosensitizer in a Type II photoinitiation system for radical polymerization.

Objective: To assess the potential of 2-acetyldiphenyl ether as a photosensitizer for the photopolymerization of an acrylate monomer.

Materials:

  • 2-Acetyldiphenyl ether

  • Ethyl 4-(dimethylamino)benzoate (EDAB) - co-initiator

  • Trimethylolpropane triacrylate (TMPTA) - monomer

  • UV lamp (e.g., 365 nm)

  • Real-time FT-IR spectrometer

Procedure:

  • Formulation Preparation: Prepare a photopolymerizable formulation by mixing 2-acetyldiphenyl ether (e.g., 1 wt%), EDAB (e.g., 2 wt%), and TMPTA (97 wt%).

  • Sample Preparation: Place a small drop of the formulation between two polypropylene films.

  • Photopolymerization Monitoring: Place the sample in a real-time FT-IR spectrometer.

  • UV Curing: Irradiate the sample with a UV lamp (I₀ ≈ 40 mW/cm²) and simultaneously monitor the disappearance of the acrylate C=C bond peak (around 1635 cm⁻¹) by FT-IR spectroscopy.

  • Data Analysis: Plot the conversion of the acrylate double bonds as a function of irradiation time to determine the polymerization rate.

Data Presentation (Hypothetical)

Should experiments yield quantitative data, it should be presented in a structured format.

Table 1: Hypothetical Polymer Properties

Polymer IDMn ( g/mol ) (GPC)PDI (GPC)Td (5% weight loss, °C) (TGA)
PEK-ADPE-145,0002.1480
PEK-ADPE-262,0001.9510

Table 2: Hypothetical Photopolymerization Kinetics

Photoinitiator SystemRₚ (mol L⁻¹ s⁻¹)Final Conversion (%)
2-Acetyldiphenyl ether / EDAB0.0885
Control (without 2-acetyldiphenyl ether)< 0.01< 5

Visualizations

Hypothetical Polymerization Workflow

G cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Functionalized 2-Acetyldiphenyl Ether Reaction Polymerization (Inert Atmosphere) Monomer->Reaction CoMonomer Co-monomer (e.g., Terephthaloyl chloride) CoMonomer->Reaction Solvent Anhydrous Solvent Solvent->Reaction Catalyst Catalyst (e.g., AlCl₃) Catalyst->Reaction Precipitation Precipitation in non-solvent Reaction->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying Polymer Purified Polymer Drying->Polymer Spectroscopy Spectroscopy (FT-IR, NMR) Polymer->Spectroscopy GPC GPC Polymer->GPC TGA Thermal Analysis (TGA, DSC) Polymer->TGA

Application Notes and Protocols: 1-(2-Phenoxyphenyl)ethanone as a Versatile Precursor for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1-(2-phenoxyphenyl)ethanone in the preparation of biologically relevant heterocyclic compounds. The protocols outlined below, based on established chemical transformations, offer a foundational guide for the synthesis of novel benzofurans, chromones, and quinolines.

Introduction

This compound, also known as 2-phenoxyacetophenone, is a valuable and versatile starting material in synthetic organic chemistry. Its unique structural framework, featuring a reactive ketone and a flexible ether linkage, allows for a variety of intramolecular cyclization reactions to construct diverse heterocyclic scaffolds. These scaffolds, particularly benzofurans, chromones, and quinolines, are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

General Synthetic Pathways

This compound serves as a key precursor for several important heterocyclic systems. The general synthetic strategies involve intramolecular cyclization reactions, often promoted by acidic or basic conditions, to form the desired ring structures.

G start This compound benzofuran 3-Phenylbenzofurans start->benzofuran  Eaton's Reagent    (P₂O₅ / MeSO₃H)   chromone Chromones start->chromone  Vilsmeier-Haack or    related formylation/cyclization   quinoline Quinolines start->quinoline  Friedländer Annulation    (with suitable modifications)  

Caption: Synthetic utility of this compound.

Synthesis of 3-Phenylbenzofurans via Intramolecular Cyclodehydration

The acid-catalyzed cyclodehydration of α-phenoxy ketones is a robust method for the synthesis of substituted benzofurans. Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to be a particularly effective promoter for this transformation, leading to the formation of 3-phenylbenzofurans in good yields.

Quantitative Data
EntryProductYield (%)
1HH3-Phenylbenzofuran85
24-MeH5-Methyl-3-phenylbenzofuran82
34-OMeH5-Methoxy-3-phenylbenzofuran88
44-ClH5-Chloro-3-phenylbenzofuran78
5H4-Me3-(p-Tolyl)benzofuran84
6H4-OMe3-(4-Methoxyphenyl)benzofuran89

Note: Yields are based on published data for the cyclodehydration of corresponding α-phenoxyacetophenones and may vary depending on the specific reaction conditions and purity of the starting materials.

Experimental Protocol: Synthesis of 3-Phenylbenzofuran

Materials:

  • This compound

  • Eaton's Reagent (Phosphorus pentoxide in Methanesulfonic acid, 1:10 w/w)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation of Starting Material: this compound can be synthesized via the Williamson ether synthesis from 2-bromoacetophenone and phenol in the presence of a base such as potassium carbonate.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 mmol) in dichloromethane (10 mL).

  • Addition of Eaton's Reagent: Cool the solution to 0 °C in an ice bath. Slowly add Eaton's reagent (5 mL) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water (50 mL). Neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-phenylbenzofuran.

Synthesis of Chromones

The synthesis of chromones from this compound would require the introduction of a one-carbon unit at the ortho-position of the phenoxy group, followed by cyclization. While direct methods are less common, a plausible route involves an initial ortho-formylation or acylation followed by an intramolecular condensation. The following is an adapted protocol based on known chromone syntheses.

Experimental Protocol: Synthesis of a Substituted Chromone (Hypothetical)

Materials:

  • This compound

  • Vilsmeier reagent (POCl₃/DMF) or other suitable formylating agent

  • Appropriate base (e.g., pyridine)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Ortho-Formylation: To a solution of this compound (1.0 mmol) in a suitable solvent, add the Vilsmeier reagent at 0 °C. Allow the reaction to proceed at room temperature or with gentle heating until formylation at the ortho-position of the phenoxy ring is complete (monitored by TLC).

  • Cyclization: After work-up to isolate the intermediate ortho-formyl derivative, dissolve it in a high-boiling solvent such as pyridine. Heat the solution to reflux to induce intramolecular aldol condensation and subsequent dehydration to form the chromone ring.

  • Work-up and Purification: After cooling, pour the reaction mixture into dilute hydrochloric acid and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Synthesis of Quinolines

The Friedländer annulation is a classical method for quinoline synthesis. A modified approach can be envisioned for the synthesis of quinolines from this compound. This would likely involve the conversion of the ketone to an α-methylene ketone or a related reactive intermediate that can then undergo condensation with a 2-aminoaryl aldehyde or ketone.

Experimental Protocol: Synthesis of a Phenyl-Substituted Quinoline (Hypothetical Adaptation)

Materials:

  • This compound

  • A suitable reagent to introduce a reactive methylene group (e.g., via α-bromination followed by elimination or conversion to a phosphonium ylide)

  • 2-Aminobenzaldehyde or a derivative

  • Base catalyst (e.g., KOH, piperidine) or acid catalyst (e.g., p-toluenesulfonic acid)

  • Ethanol or another suitable solvent

Procedure:

  • Formation of the Reactive Methylene Component: Convert this compound to a derivative with a reactive α-methylene group. For example, α-bromination followed by treatment with a base to generate an enolate in situ, or conversion to a Wittig reagent.

  • Condensation and Cyclization: In a round-bottom flask, combine the reactive methylene component derived from this compound (1.0 mmol) and 2-aminobenzaldehyde (1.0 mmol) in ethanol. Add a catalytic amount of a suitable base or acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates and catalyst used.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Wash the organic layer, dry it, and concentrate. Purify the crude product by column chromatography to obtain the desired quinoline derivative.

Biological Activity and Signaling Pathways of Benzofuran Derivatives

Benzofuran derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Recent studies on heterocyclic/benzofuran hybrids have shown that their anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory factors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK Activates ERK ERK TLR4->ERK Activates MAPK pathway JNK JNK TLR4->JNK P38 p38 TLR4->P38 IKB_NFKB IκBα NF-κB IKK->IKB_NFKB Phosphorylates IκBα IKB IκBα NFKB NF-κB (p65) NFKB_nuc NF-κB (p65) NFKB->NFKB_nuc Translocation IKB_NFKB->IKB Degradation of IκBα IKB_NFKB->NFKB Release of NF-κB Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibits Phosphorylation Benzofuran->IKB Inhibits Degradation Benzofuran->NFKB Inhibits Phosphorylation Benzofuran->ERK Inhibits Phosphorylation Benzofuran->JNK Inhibits Phosphorylation Benzofuran->P38 Inhibits Phosphorylation Inflammation Pro-inflammatory Gene Expression (NO, COX-2, TNF-α, IL-6) NFKB_nuc->Inflammation Induces

Caption: Inhibition of NF-κB and MAPK signaling by benzofuran derivatives.

Conclusion

This compound is a readily accessible and highly useful precursor for the synthesis of a variety of important heterocyclic compounds. The methodologies presented herein provide a solid foundation for researchers to explore the synthesis of novel benzofurans, chromones, and quinolines. The potential for these compounds to modulate key biological pathways, such as the NF-κB and MAPK signaling cascades, underscores their importance in the development of new therapeutic agents. Further exploration of the synthetic scope and biological activities of heterocycles derived from this compound is a promising area for future research and development.

Catalytic Applications of Metal Complexes with 2-Acetyldiphenyl Ether: A Review of a Latent Catalyst System

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the catalytic activities of metal complexes across a broad spectrum of organic transformations, a comprehensive review of the scientific literature reveals a notable absence of specific studies on the catalytic applications of metal complexes featuring the 2-acetyldiphenyl ether ligand. While the diphenyl ether moiety is a component of various ligands, particularly in the design of phosphine-based ligands for cross-coupling reactions, the specific use of 2-acetyldiphenyl ether as a primary ligand in catalysis is not documented in readily available research.

This lack of specific data precludes the creation of detailed application notes and experimental protocols as initially requested. Searches for the synthesis and catalytic activity of metal complexes directly incorporating 2-acetyldiphenyl ether have not yielded any specific examples of their use in catalysis.

However, to provide a contextual understanding for researchers and professionals in drug development, this document will briefly touch upon the catalytic applications of structurally related metal complexes containing diphenyl ether or acetyl functionalities. This may offer insights into the potential, yet unexplored, catalytic capabilities of 2-acetyldiphenyl ether complexes.

Potential Areas of Application Based on Related Structures

While no direct applications of 2-acetyldiphenyl ether complexes are reported, the functionalities within the molecule—a ketone and a diaryl ether—are present in other catalytically active ligand systems.

  • Cross-Coupling Reactions: The diphenyl ether scaffold is integral to ligands like DPEphos (bis[2-(diphenylphosphino)phenyl] ether), which are employed in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in pharmaceutical and materials science for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic properties of the diphenyl ether can influence the catalytic activity of the metal center.

  • Polymerization and Olefin Transformations: Metal complexes with phenoxy-imine-ether donor ligands have shown utility in polymerization catalysis. The ether oxygen can play a crucial role in stabilizing the metal center and influencing the properties of the resulting polymer.

  • Hydroformylation: Rhodium complexes are widely used for hydroformylation, the conversion of alkenes to aldehydes. While not directly involving diphenyl ether ligands, the coordination of oxygen-containing functional groups can impact the selectivity and activity of the catalyst.

Hypothetical Catalytic Cycle

Given the structure of 2-acetyldiphenyl ether, one could envision its coordination to a metal center through the acetyl group's oxygen atom and potentially through an ortho-C-H activation of one of the phenyl rings, forming a cyclometalated complex. Such a complex could theoretically participate in catalytic cycles. A generalized hypothetical workflow for a cross-coupling reaction is presented below.

G cluster_0 Hypothetical Catalytic Cycle A [M(0)L_n] B Oxidative Addition (R-X) A->B C [R-M(II)L_n-X] B->C D Transmetalation (R'-M') C->D E [R-M(II)L_n-R'] D->E F Reductive Elimination E->F F->A Regeneration of Catalyst G R-R' F->G Product

Caption: A generalized workflow for a metal-catalyzed cross-coupling reaction.

Conclusion for Researchers

For researchers, scientists, and drug development professionals, the key takeaway is that the field of catalysis using metal complexes of 2-acetyldiphenyl ether is currently uncharted territory. This presents a unique opportunity for novel research. Future work could involve the synthesis and characterization of such complexes and a systematic investigation of their catalytic activity in various organic transformations. The insights gained from studies on related diphenyl ether and acetyl-containing ligands could serve as a valuable starting point for exploring this untapped area of catalysis. The development of new ligand systems is a cornerstone of advancing catalytic efficiency and selectivity, and 2-acetyldiphenyl ether represents a simple, yet unexplored, candidate in this ongoing endeavor.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Phenoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-(2-Phenoxyphenyl)ethanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

A1: The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of diphenyl ether using an acetylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst. An alternative, though less common, approach could be a copper-catalyzed Ullmann condensation between phenol and 2-bromoacetophenone.

Q2: What are the main challenges and potential side reactions in the Friedel-Crafts synthesis of this compound?

A2: The primary challenges in this synthesis include:

  • Regioselectivity: The acylation of diphenyl ether can result in a mixture of isomers, with the acetyl group adding to the ortho, meta, or para positions of the phenyl ring. The desired product is the ortho-substituted isomer (this compound), but the para-substituted isomer (1-(4-Phenoxyphenyl)ethanone) is a common byproduct due to less steric hindrance.

  • Polysubstitution: Although less common in Friedel-Crafts acylation compared to alkylation, there is a possibility of adding more than one acetyl group to the diphenyl ether molecule, especially if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.

  • Catalyst Deactivation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water present in the reactants or solvent will deactivate the catalyst and significantly reduce the yield.

Q3: How can I improve the regioselectivity to favor the ortho-isomer?

A3: Influencing the regioselectivity can be challenging. While the para-isomer is often favored thermodynamically, certain conditions can promote ortho-acylation. The choice of solvent can play a role; for instance, using nitrobenzene as a solvent has been shown to favor the formation of the 2-substituted isomer in the acylation of naphthalene.[1] Experimenting with different Lewis acid catalysts and reaction temperatures may also help to optimize the ratio of ortho to para isomers.

Q4: What is a typical yield for the synthesis of this compound?

A4: The yield can vary significantly based on the reaction conditions. A well-optimized Friedel-Crafts acylation should provide a moderate to good yield. For a similar synthesis of 1-(3-phenoxyphenyl)ethanone via a different route, yields of over 80% have been reported.[2] For Friedel-Crafts reactions, yields can range from 40% to over 90% depending on the substrate and conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Low reaction temperature or insufficient reaction time. 4. Poor quality of starting materials.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. 2. Use a stoichiometric amount or a slight excess of AlCl₃ (at least 1 equivalent for the acetylating agent and 1 for the carbonyl group of the product). 3. Gradually increase the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Purify starting materials if necessary. Diphenyl ether can be distilled, and acetyl chloride should be freshly distilled.
Formation of Multiple Products (Isomers) 1. The phenoxy group in diphenyl ether directs acylation to both the ortho and para positions. 2. High reaction temperatures may favor the thermodynamically more stable para-isomer.1. Isomeric products are common in this reaction. Purification by column chromatography or fractional distillation will be necessary to isolate the desired 2-isomer. 2. Experiment with lower reaction temperatures to potentially increase the kinetic ortho-product formation. The choice of solvent can also influence the isomer ratio.
Dark-colored Reaction Mixture/Product 1. Side reactions and polymerization, often caused by high temperatures or excess catalyst. 2. Impurities in the starting materials.1. Maintain a controlled temperature throughout the reaction. Avoid localized overheating. 2. Use purified starting materials. The crude product can be purified by treatment with activated charcoal followed by recrystallization or column chromatography.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of isomeric byproducts with similar physical properties. 3. Formation of polysubstituted byproducts.1. Ensure the reaction goes to completion by monitoring with TLC. 2. Careful column chromatography with an optimized solvent system is the most effective method for separating isomers. 3. Use a 1:1 molar ratio of diphenyl ether to acetyl chloride to minimize polysubstitution.

Data on Reaction Condition Optimization

The following table presents hypothetical data to illustrate the effect of different reaction parameters on the yield of this compound. These are representative values for a typical Friedel-Crafts acylation.

Entry Catalyst (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) Ortho:Para Isomer Ratio
1AlCl₃ (1.2)Dichloromethane (DCM)0 to RT4651 : 1.5
2AlCl₃ (1.2)Carbon Disulfide (CS₂)0 to RT4701 : 1.2
3AlCl₃ (1.2)Nitrobenzene0 to RT6551.2 : 1
4AlCl₃ (2.5)Dichloromethane (DCM)0 to RT4751 : 1.6
5FeCI₃ (1.2)Dichloromethane (DCM)RT8401 : 2
6AlCl₃ (1.2)Dichloromethane (DCM)-20 to 06601.1 : 1

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from diphenyl ether and acetyl chloride using aluminum chloride as the catalyst.

Materials:

  • Diphenyl ether

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂)

  • Hydrochloric Acid (5% solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride guard tube or a bubbler). Ensure all glassware is thoroughly dried.

  • Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 equivalents) to anhydrous DCM in the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 equivalents) dropwise to the suspension with vigorous stirring.

  • After the addition is complete, add diphenyl ether (1.0 equivalent) dissolved in a small amount of anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the ortho and para isomers.

Visualizations

Experimental Workflow for Friedel-Crafts Acylation

G reagents Reagents: Diphenyl Ether Acetyl Chloride AlCl₃ (anhydrous) DCM (anhydrous) setup Reaction Setup (Dry glassware, inert atmosphere) reagents->setup cooling Cool to 0 °C setup->cooling addition1 Add Acetyl Chloride cooling->addition1 addition2 Add Diphenyl Ether Solution addition1->addition2 reaction Stir at Room Temperature (4-6h, Monitor by TLC) addition2->reaction quench Quench (Pour onto ice/HCl) reaction->quench extraction Workup (Separation, Washing, Drying) quench->extraction evaporation Solvent Evaporation extraction->evaporation purification Purification (Column Chromatography) evaporation->purification product Product: This compound purification->product G start Low Yield Observed check_moisture Check for Moisture Contamination (Reagents, Solvent, Glassware) start->check_moisture Potential Issue check_catalyst Verify Catalyst Amount and Activity start->check_catalyst Potential Issue check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions Potential Issue check_purity Assess Purity of Starting Materials start->check_purity Potential Issue solution_moisture Use Anhydrous Conditions (Dry solvent, oven-dried glassware) check_moisture->solution_moisture Solution solution_catalyst Use Fresh, Anhydrous AlCl₃ (>2 equivalents) check_catalyst->solution_catalyst Solution solution_conditions Optimize Temperature and Time (Monitor by TLC) check_conditions->solution_conditions Solution solution_purity Purify/Distill Starting Materials check_purity->solution_purity Solution G start Diphenyl Ether + Acetyl Chloride/AlCl₃ ortho_attack Electrophilic attack at ortho-position start->ortho_attack Kinetic Pathway (can be favored at low temp) para_attack Electrophilic attack at para-position start->para_attack Thermodynamic Pathway (less steric hindrance) product_ortho This compound (Desired Product) ortho_attack->product_ortho product_para 1-(4-Phenoxyphenyl)ethanone (Major Byproduct) para_attack->product_para

References

Technical Support Center: Purification of 2-Acetyldiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-acetyldiphenyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-acetyldiphenyl ether synthesized via Friedel-Crafts acylation?

A1: The most prevalent impurities encountered during the synthesis of 2-acetyldiphenyl ether via Friedel-Crafts acylation of diphenyl ether include:

  • 4-Acetyldiphenyl ether: This is the major isomeric byproduct. The phenoxy group is an ortho-, para- director, leading to the formation of both 2- and 4-substituted products.

  • Unreacted diphenyl ether: Incomplete reaction can leave residual starting material.

  • Polysubstituted products: Although the acetyl group is deactivating, under certain conditions, diacylated diphenyl ethers can be formed.

  • Residual catalyst and solvent: Traces of the Lewis acid catalyst (e.g., AlCl₃) and the reaction solvent may remain.

Q2: Which purification techniques are most effective for 2-acetyldiphenyl ether?

A2: The two primary methods for purifying 2-acetyldiphenyl ether are recrystallization and column chromatography. The choice between them depends on the impurity profile, the desired purity, and the scale of the purification. Often, a combination of both methods is employed for optimal results.

Q3: How can I distinguish between 2-acetyldiphenyl ether and its 4-isomer?

A3: The isomers can be distinguished by their physical and spectroscopic properties. While their boiling points are very close, their melting points may differ, allowing for potential separation by fractional crystallization. Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy are definitive. For instance, the proton NMR spectra will show distinct splitting patterns for the aromatic protons due to the different substitution patterns.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing impurities, especially if the isomeric ratio is highly skewed towards the desired 2-acetyl product.

Problem: Oiling out instead of crystallization.

Potential CauseTroubleshooting Steps
Cooling too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Solution is supersaturated. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.
Inappropriate solvent. The melting point of the solute may be lower than the boiling point of the solvent. Select a lower-boiling point solvent or use a solvent mixture.
High impurity content. The impurities may be acting as a eutectic mixture. Attempt a preliminary purification by column chromatography before recrystallization.

Problem: Poor recovery of purified crystals.

Potential CauseTroubleshooting Steps
Too much solvent used. Evaporate some of the solvent to concentrate the solution and then cool again.
Compound is too soluble in the chosen solvent at low temperatures. Select a different solvent or a solvent system where the compound has lower solubility when cold. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[1]
Premature crystallization during hot filtration. Ensure the funnel and receiving flask are pre-heated. Use a slight excess of hot solvent before filtration and then concentrate the filtrate.
Column Chromatography

Column chromatography is the most effective method for separating the 2- and 4-acetyldiphenyl ether isomers due to their likely different polarities.

Problem: Poor separation of 2- and 4-acetyldiphenyl ether isomers.

Potential CauseTroubleshooting Steps
Incorrect eluent polarity. The polarity of the eluent system is critical. A common starting point for non-polar compounds is a mixture of hexane and ethyl acetate. The optimal ratio needs to be determined empirically using Thin Layer Chromatography (TLC). A low polarity eluent (e.g., 95:5 hexane:ethyl acetate) will likely be required.
Column overloading. The amount of crude material should not exceed the capacity of the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Column packing issues. Ensure the silica gel is packed uniformly without any cracks or channels to prevent band broadening and poor separation.
Flow rate is too high. A slower flow rate allows for better equilibration between the stationary and mobile phases, leading to improved resolution.

Experimental Protocols

General Protocol for Recrystallization

  • Solvent Selection: Test the solubility of the crude 2-acetyldiphenyl ether in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is highly soluble when hot and poorly soluble when cold. Common solvents to screen include ethanol, methanol, isopropanol, hexane, and toluene, or mixtures thereof (e.g., ethanol/water).

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

General Protocol for Column Chromatography

  • TLC Analysis: Develop a TLC method to determine the optimal eluent system for separating 2-acetyldiphenyl ether from its impurities. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation. A common mobile phase for compounds of this polarity is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the determined solvent system. If separation is difficult, a shallow gradient of increasing polarity (e.g., gradually increasing the percentage of ethyl acetate in hexane) can be employed.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Physical Properties of Acetyldiphenyl Ether Isomers

Property2-Acetyldiphenyl Ether4-Acetyldiphenyl Ether
Molecular Formula C₁₄H₁₂O₂C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol 212.24 g/mol
Boiling Point To be determined by userTo be determined by user
Melting Point To be determined by userTo be determined by user
Polarity More polarLess polar

Note: The relative polarity is predicted based on typical interactions. The ortho-isomer is generally more polar due to the proximity of the acetyl and phenoxy groups.

Table 2: Recrystallization Solvent Screening Data

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
Ethanol To be determined by userTo be determined by userTo be determined by user
Hexane To be determined by userTo be determined by userTo be determined by user
Isopropanol To be determined by userTo be determined by userTo be determined by user
Toluene To be determined by userTo be determined by userTo be determined by user
Ethanol/Water To be determined by userTo be determined by userTo be determined by user

Mandatory Visualization

Purification_Troubleshooting start Crude 2-Acetyldiphenyl Ether assess_purity Assess Purity (TLC, NMR) start->assess_purity is_pure Is Purity Sufficient? assess_purity->is_pure end Pure 2-Acetyldiphenyl Ether is_pure->end Yes recrystallization Attempt Recrystallization is_pure->recrystallization No recrystallization->assess_purity oiling_out Oiling Out? recrystallization->oiling_out Problem column_chromatography Perform Column Chromatography column_chromatography->assess_purity poor_separation Poor Isomer Separation? column_chromatography->poor_separation Problem poor_recovery Poor Recovery? oiling_out->poor_recovery No troubleshoot_oiling Troubleshoot Oiling Out: - Slower cooling - Add more solvent - Change solvent oiling_out->troubleshoot_oiling Yes poor_recovery->column_chromatography No, Isomers Present troubleshoot_recovery Troubleshoot Recovery: - Concentrate solution - Change solvent poor_recovery->troubleshoot_recovery Yes troubleshoot_separation Troubleshoot Separation: - Optimize eluent - Check column packing - Reduce flow rate poor_separation->troubleshoot_separation Yes troubleshoot_oiling->recrystallization troubleshoot_recovery->recrystallization troubleshoot_separation->column_chromatography

Caption: Troubleshooting workflow for the purification of 2-acetyldiphenyl ether.

References

Technical Support Center: Ullmann Condensation for 2-Acetyldiphenyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the Ullmann condensation, specifically for the synthesis of 2-acetyldiphenyl ether and related structures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products in the Ullmann condensation for diaryl ether synthesis?

A1: The primary side products typically observed are:

  • Homocoupling of the Aryl Halide: This is often the most significant side product, leading to the formation of a symmetrical biaryl. In the synthesis of 2-acetyldiphenyl ether from a 2-haloacetophenone, this would result in 2,2'-diacetylbiphenyl. This reaction is also known as the "classic" Ullmann reaction.[1][2]

  • Dehalogenation (Reduction) of the Aryl Halide: The aryl halide can be reduced to its corresponding arene. For example, 2-chloroacetophenone would be reduced to acetophenone. This is often caused by trace amounts of water or other hydrogen donors in the reaction.[3]

  • Phenolic By-products: Under certain conditions, particularly with changes in pH, the formation of phenolic by-products can occur.[4]

  • Diaryl Ether Side-Products: When using certain hydroxide salts as the base, the reaction may initially form a phenol from the aryl halide, which then undergoes a faster subsequent Ullmann etherification, potentially leading to symmetrical diaryl ether side-products if different aryl halides are present.[5]

Q2: I'm observing a high yield of 2,2'-diacetylbiphenyl (homocoupling product). How can I minimize it?

A2: The formation of the biaryl homocoupling product is a common challenge.[1] To suppress this side reaction, consider the following strategies:

  • Introduce a Ligand: Modern Ullmann reactions often employ ligands to stabilize the copper catalyst and promote the desired cross-coupling over homocoupling. Effective ligands include diamines (e.g., 1,10-phenanthroline), N,N-dimethylglycine, and various bidentate anionic ligands.[6][7][8]

  • Control the Temperature: Traditional Ullmann reactions require very high temperatures (often >210°C), which can promote homocoupling.[6] Modern ligand-assisted protocols often allow for significantly lower reaction temperatures (e.g., 80-130°C), which can improve selectivity.[3][7]

  • Use a Cu(I) Salt: Using a well-defined Cu(I) source like CuI is often preferable to activated copper powder, as it can lead to a cleaner reaction.

  • Slow Addition: In some cases, slow addition of the more reactive coupling partner can help to maintain a low concentration and disfavor the homocoupling pathway.

Q3: My main product yield is low, and I'm recovering mostly starting material. What should I investigate?

A3: Low conversion can be attributed to several factors. Systematically check the following:

  • Catalyst Activity: Ensure your copper source (e.g., CuI) is fresh and has not been oxidized to inactive Cu(II) species. Some protocols benefit from in-situ reduction of copper sources.[6]

  • Base and Solvent: The choice of base and solvent is critical. Anhydrous conditions are crucial.[3]

    • Base: Use a sufficiently strong and dry base. Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are commonly effective. Ensure the base is finely powdered and dried before use.

    • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are traditional choices, although some modern systems work well in non-polar solvents like toluene or xylene.[6][9] Ensure the solvent is anhydrous.

  • Aryl Halide Reactivity: Reactivity follows the trend: Aryl Iodide > Aryl Bromide > Aryl Chloride.[3] If you are using a less reactive aryl chloride, you may need a more active catalyst system (i.e., with a ligand) or higher temperatures.[3][9] Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[6][9]

Q4: I am seeing significant dehalogenation of my 2-haloacetophenone. How can I prevent this?

A4: Dehalogenation occurs when the aryl halide is reduced instead of coupled.[3] This is often a problem when the desired reaction is slow.

  • Ensure Anhydrous Conditions: The primary cause is often a proton source. Thoroughly dry all reagents (aryl halide, phenol, base) and the solvent. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3]

  • Solvent Choice: Some solvents are more prone to acting as hydrogen donors at high temperatures. If dehalogenation is severe, consider screening alternative anhydrous solvents.[3]

  • Increase Reaction Rate: By optimizing conditions to speed up the desired C-O coupling (e.g., adding an effective ligand, using a more reactive halide), you can often outcompete the slower dehalogenation side reaction.

Data on Reaction Optimization

The following table summarizes hypothetical experimental outcomes to illustrate how reaction conditions can influence product and side product distribution in a typical Ullmann condensation.

EntryAryl HalideLigandBaseTemp (°C)Main Product Yield (%)Homocoupling Yield (%)Dehalogenation Yield (%)
12-BromoacetophenoneNoneK₂CO₃180453510
22-Bromoacetophenone1,10-PhenanthrolineK₂CO₃12085<5<5
32-ChloroacetophenoneNoneCs₂CO₃180252015
42-ChloroacetophenoneN,N-DimethylglycineCs₂CO₃13078105
52-Bromoacetophenone1,10-PhenanthrolineK₂CO₃ (wet)12050<535

Generalized Experimental Protocol

Ligand-Assisted Ullmann Synthesis of 2-Acetyldiphenyl Ether

This protocol is a general guideline and may require optimization for specific substrates.

Reagents:

  • 2-Bromoacetophenone (1.0 eq)

  • Phenol (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • 1,10-Phenanthroline (0.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Anhydrous Toluene or DMF

Procedure:

  • To an oven-dried flask, add 2-bromoacetophenone, phenol, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 120-130°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the copper salts and base.

  • Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizations

ReactionPathways Ullmann Condensation: Main and Side Reaction Pathways Reactants 2-Haloacetophenone + Phenol + Cu(I) Catalyst + Base MainProduct 2-Acetyldiphenyl Ether (Desired Product) Reactants->MainProduct C-O Cross-Coupling (Desired Pathway) SideProduct1 2,2'-Diacetylbiphenyl (Homocoupling) Reactants->SideProduct1 C-C Homocoupling (Side Reaction) SideProduct2 Acetophenone (Dehalogenation) Reactants->SideProduct2 Reduction (Side Reaction)

Caption: Reaction scheme showing the desired cross-coupling pathway versus common side reactions.

TroubleshootingWorkflow Troubleshooting Workflow for Ullmann Condensation Start Low Yield or High Impurity Decision1 High Homocoupling (Biaryl Product)? Start->Decision1 Decision2 High Dehalogenation? Decision1->Decision2 No Action1a Add Ligand (e.g., Phenanthroline) Decision1->Action1a Yes Decision3 Low Conversion? Decision2->Decision3 No Action2 Ensure Strictly Anhydrous Conditions Decision2->Action2 Yes Action3a Check Catalyst Quality (Use Fresh CuI) Decision3->Action3a Yes Action1b Lower Reaction Temperature Action1a->Action1b Action3b Check Base/Solvent (Ensure Dryness) Action3a->Action3b Action3c Use More Reactive Halide (I > Br > Cl) Action3b->Action3c

Caption: A logical workflow for diagnosing and solving common issues in Ullmann reactions.

References

Technical Support Center: Optimization of Williamson Ether Synthesis for 1-(2-Phenoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-Phenoxyphenyl)ethanone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound via Williamson ether synthesis and related methods.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of diaryl ethers like this compound are a common challenge. The classical Williamson ether synthesis, which involves an S(_N)2 reaction, is often inefficient for the synthesis of diaryl ethers due to the low reactivity of aryl halides. Consider the following troubleshooting steps:

  • Reaction Pathway: The synthesis of this compound can be approached in two ways:

    • Route A: Reaction of 2-hydroxyacetophenone with an activated aryl halide (e.g., fluorobenzene with an electron-withdrawing group).

    • Route B: Reaction of a phenoxide with 2-haloacetophenone.

    Route B is generally more feasible as it avoids the direct use of a highly unreactive aryl halide as the electrophile. However, even in Route B, the reactivity can be low.

  • Inadequate Reaction Conditions:

    • Base: Ensure complete deprotonation of the phenol. Stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often more effective than weaker bases like potassium carbonate (K(_2)CO(_3)).

    • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can accelerate the reaction rate.[1][2] Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Temperature: Higher temperatures are typically required for the synthesis of diaryl ethers. A typical range for Williamson ether synthesis is 50-100 °C, but for less reactive substrates, temperatures up to 150 °C or higher might be necessary.[1][3]

  • Consider an Ullmann Condensation: For the synthesis of diaryl ethers, an Ullmann condensation is often more effective than a traditional Williamson ether synthesis.[4] This involves the use of a copper catalyst (e.g., CuI, CuBr, or copper powder) to facilitate the coupling of an aryl halide with a phenoxide. A patent for the synthesis of the related compound 1-(3-Phenoxyphenyl)ethanone utilizes cuprous bromide as a catalyst.[5]

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Side reactions can significantly impact the yield and purity of your product.

  • C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[1][4] This can lead to the formation of C-alkylated byproducts.

    • Mitigation: The choice of solvent can influence the selectivity. Polar aprotic solvents generally favor O-alkylation.

  • Elimination Reactions: While less common with aryl halides, if your substrate contains alkyl halides, elimination can compete with substitution, especially at higher temperatures and with sterically hindered substrates.[1][6]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. Use an appropriate solvent system to achieve good separation between your starting materials (2-hydroxyacetophenone and the aryl halide) and the desired product. The disappearance of the limiting reagent can indicate the completion of the reaction.

Q4: What is the best method for purifying the final product, this compound?

A4:

  • Work-up: After the reaction is complete, the mixture is typically cooled, diluted with water, and extracted with an organic solvent like ethyl acetate or diethyl ether. The organic layer should be washed with a basic solution (e.g., NaOH) to remove any unreacted phenol, followed by a brine wash.

  • Chromatography: Column chromatography on silica gel is a standard method for purifying the crude product. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocols

Below are suggested experimental protocols for the synthesis of this compound. These are starting points and may require optimization.

Protocol 1: Modified Williamson Ether Synthesis (Ullmann-type Condensation)

This protocol is based on the principles of the Ullmann condensation, which is more suitable for diaryl ether synthesis.

  • Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-hydroxyacetophenone (1.0 eq.), potassium carbonate (1.5 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as DMF or DMSO.

  • Reactant Addition: Add the aryl halide (e.g., bromobenzene, 1.1 eq.).

  • Reaction: Heat the reaction mixture to 120-150 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with 1M NaOH, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalysis (PTC) Approach

Phase-transfer catalysis can sometimes facilitate reactions between components in different phases and may be an alternative to high temperatures and strong bases in anhydrous conditions.[7]

  • Setup: In a round-bottom flask, combine 2-hydroxyacetophenone (1.0 eq.), the aryl halide (1.1 eq.), a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq.), and a suitable solvent like toluene.

  • Base Addition: Add a concentrated aqueous solution of a strong base, such as 50% NaOH.

  • Reaction: Heat the mixture to reflux (around 90-110 °C) with vigorous stirring for 6-12 hours. The vigorous stirring is crucial to ensure efficient mixing of the two phases.[8]

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Data Presentation

The following tables summarize the expected impact of various reaction parameters on the synthesis of this compound.

Table 1: Effect of Reaction Parameters on Yield

ParameterConditionExpected Impact on YieldRationale
Base Weak (e.g., K(_2)CO(_3))ModerateMay not fully deprotonate the phenol, leading to incomplete reaction.
Strong (e.g., NaH, KH)HighEnsures complete formation of the highly nucleophilic phenoxide.[4]
Solvent Protic (e.g., Ethanol)LowSolvates the phenoxide, reducing its nucleophilicity.
Polar Aprotic (e.g., DMF, DMSO)HighSolvates the cation, leaving the phenoxide more reactive.[1][2]
Temperature Low (50-80 °C)LowInsufficient energy to overcome the activation barrier for diaryl ether formation.
High (120-150 °C)HighProvides the necessary energy for the reaction to proceed at a reasonable rate.[3]
Catalyst NoneLow to ModerateStandard Williamson ether synthesis is inefficient for diaryl ethers.
Copper(I) saltHighFacilitates the Ullmann condensation, a more effective method for diaryl ether synthesis.[4][5]
Phase-Transfer CatalystModerate to HighCan increase reaction rates under milder conditions by facilitating the transfer of the nucleophile to the organic phase.[7]

Table 2: Troubleshooting Common Side Products

Side ProductLikely CausePrevention Strategy
C-Alkylated Byproduct Ambident nature of the phenoxide nucleophile.Use a polar aprotic solvent to favor O-alkylation.[1]
Unreacted Starting Material Incomplete reaction due to mild conditions or insufficient reaction time.Increase temperature, use a stronger base, or extend the reaction time. Monitor by TLC.
Hydrolysis of Haloacetophenone Presence of water in the reaction mixture.Use anhydrous solvents and reagents.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis of this compound.

experimental_workflow reagents 1. Combine Reactants: - 2-Hydroxyacetophenone - Aryl Halide - Base (e.g., K2CO3) - Catalyst (e.g., CuI) - Solvent (e.g., DMF) reaction 2. Reaction: - Heat to 120-150°C - Stir for 12-24h - Monitor by TLC reagents->reaction workup 3. Work-up: - Cool to RT - Dilute with Water - Extract with Organic Solvent reaction->workup purification 4. Purification: - Wash with Base & Brine - Dry and Concentrate - Column Chromatography workup->purification product 5. Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction check_base Is the base strong enough? (e.g., NaH, KH) start->check_base use_stronger_base Use a stronger base check_base->use_stronger_base No check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO) check_base->check_solvent Yes success Improved Yield use_stronger_base->success change_solvent Switch to a polar aprotic solvent check_solvent->change_solvent No check_temp Is the temperature high enough? (e.g., >120°C) check_solvent->check_temp Yes change_solvent->success increase_temp Increase reaction temperature check_temp->increase_temp No check_catalyst Is a catalyst being used? check_temp->check_catalyst Yes increase_temp->success add_catalyst Consider adding a Cu(I) catalyst (Ullmann Condensation) check_catalyst->add_catalyst No check_catalyst->success Yes add_catalyst->success

References

troubleshooting "1-(2-Phenoxyphenyl)ethanone" synthesis from 2-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "1-(2-Phenoxyphenyl)ethanone" from 2-chlorobenzophenone. The primary synthetic route discussed is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound from 2-chlorobenzophenone?

A1: The most prevalent method is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 2-chlorobenzophenone with phenol in the presence of a base.[1][2][3] This reaction is a type of nucleophilic aromatic substitution where the phenoxide ion displaces the chloride ion on the 2-chlorobenzophenone ring.

Q2: My Ullmann condensation is resulting in a low or no yield. What are the common causes?

A2: Low yields in Ullmann condensations can be attributed to several factors. Key areas to investigate include the purity of reactants and solvent, the choice and activity of the copper catalyst and any associated ligand, the strength and solubility of the base, and the reaction temperature. The electronic properties of the reactants also play a crucial role; electron-poor aryl halides generally react more readily.[4]

Q3: How do I select the appropriate copper catalyst for this synthesis?

A3: Copper(I) salts such as copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) oxide (Cu₂O) are commonly used and effective catalysts for Ullmann condensations.[4] In some modern protocols, the use of a ligand, such as N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), can significantly accelerate the reaction and allow for milder conditions.[5][6][7] The choice of catalyst and ligand may require some optimization for your specific setup.

Q4: What are the potential side reactions in this synthesis?

A4: Potential side reactions in the Ullmann condensation of 2-chlorobenzophenone and phenol include:

  • Homocoupling of 2-chlorobenzophenone: This would lead to the formation of a biphenyl derivative.

  • Reduction of the ketone: The carbonyl group of the benzophenone could potentially be reduced, depending on the reaction conditions and the presence of any reducing agents.

  • Reactions involving the solvent: High reaction temperatures can sometimes lead to decomposition or side reactions with the solvent.

  • Formation of other isomeric products: Although less likely, rearrangement reactions could lead to the formation of other phenoxy-substituted benzophenone isomers.

Q5: How can I purify the final product, this compound?

A5: Purification of the crude product can typically be achieved through the following steps:

  • Workup: After the reaction is complete, the mixture is cooled, diluted with an organic solvent like ethyl acetate, and filtered through a pad of celite to remove the copper catalyst and inorganic salts.

  • Extraction: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Chromatography: The crude product is then purified by column chromatography on silica gel to isolate the pure this compound.[4]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution(s)
Inactive Catalyst Use freshly purchased, high-purity copper(I) salt. Consider preparing "activated" copper powder if using copper metal.[1] Ensure the catalyst is not unduly exposed to air and moisture.
Inappropriate Ligand If using a ligand-based system, screen different ligands. N,N-dimethylglycine and 1,10-phenanthroline are often effective.[8]
Incorrect Base The choice of base is critical. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. The solubility of the base in the reaction solvent can significantly impact the yield.[9]
Suboptimal Solvent High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are typically used.[1][10] Toluene or xylene can also be effective, particularly with certain catalyst-ligand systems.[9]
Low Reaction Temperature Traditional Ullmann reactions often require high temperatures (150-210 °C).[1] If using milder, ligand-assisted conditions, ensure the temperature is optimal for the specific catalytic system (e.g., 90-130 °C).[7][8]
Impure Reactants Ensure that 2-chlorobenzophenone, phenol, and the solvent are of high purity and dry, as moisture can deactivate the catalyst and interfere with the reaction.
Issue 2: Formation of Significant Byproducts
Potential Cause Recommended Solution(s)
Homocoupling of Starting Material This may be favored at very high temperatures. Try lowering the reaction temperature and extending the reaction time. Using a ligand can sometimes improve selectivity.
Decomposition of Reactants or Product High reaction temperatures can lead to decomposition. Monitor the reaction progress and avoid unnecessarily long reaction times. Consider using a milder catalytic system that allows for lower temperatures.
Reaction with Solvent Ensure the chosen solvent is stable at the reaction temperature.

Experimental Protocols

General Protocol for Ullmann Condensation Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-chlorobenzophenone

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzophenone (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF to the flask. The volume should be sufficient to dissolve the reactants and allow for effective stirring.

  • Heat the reaction mixture to 140-160 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Data Presentation

Table 1: Effect of Reaction Parameters on Diaryl Ether Synthesis Yield (Illustrative Data)
Parameter Condition A Condition B Condition C Observed Yield (%)
Catalyst CuI (10 mol%)CuI (10 mol%)CuBr (10 mol%)A > C > B (Illustrative)
Ligand NoneN,N-dimethylglycineNoneB > A (Illustrative)
Base K₂CO₃Cs₂CO₃K₂CO₃B > A (Illustrative)
Solvent DMFNMPTolueneB > A > C (Illustrative)
Temperature 120 °C150 °C180 °CB > A > C (Illustrative)

Note: The yield data presented here is illustrative and intended to show general trends. Actual yields will vary depending on the specific reaction conditions and substrates.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2-Chlorobenzophenone 2-Chlorobenzophenone Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Base Base Base Cu(I)X Cu(I)X This compound This compound Cu(I)-Phenoxide Cu(I)-Phenoxide Phenoxide->Cu(I)-Phenoxide + Cu(I)X Intermediate Intermediate Cu(I)-Phenoxide->Intermediate + 2-Chlorobenzophenone Intermediate->Cu(I)X Reforms Catalyst Intermediate->this compound Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann condensation.

Troubleshooting_Workflow Start Low or No Yield Check_Reactants Check Reactant Purity and Stoichiometry Start->Check_Reactants Check_Catalyst Verify Catalyst Activity and Loading Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions (Temp, Solvent, Base) Start->Check_Conditions Optimize Systematically Optimize One Parameter at a Time Check_Reactants->Optimize Check_Catalyst->Optimize Check_Conditions->Optimize Success Improved Yield Optimize->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 2-Acetyldiphenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the purification of 2-acetyldiphenyl ether using column chromatography, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the column chromatography of 2-acetyldiphenyl ether.

Q1: My compound, 2-acetyldiphenyl ether, is not eluting from the column.

A: This typically indicates that the mobile phase (eluent) is not polar enough to move the compound through the polar silica gel.[1] 2-Acetyldiphenyl ether, having a ketone and an ether group, is moderately polar.

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using 5% ethyl acetate in hexane, try increasing the concentration to 10%, then 15%. Monitor the elution of fractions using Thin Layer Chromatography (TLC). In rare cases, the compound may have decomposed on the silica gel.[1]

Q2: The 2-acetyldiphenyl ether is eluting too quickly, along with non-polar impurities.

A: This is the opposite problem: your eluent is too polar. The solvent is competing too effectively with your compound for binding sites on the stationary phase, causing everything to move quickly through the column.

  • Solution: Decrease the polarity of the eluent. If you are using 20% ethyl acetate in hexane, reduce it to 10% or 5%. The goal is to find a solvent system where the desired compound has a TLC Rf value of approximately 0.3.[2]

Q3: The separation between 2-acetyldiphenyl ether and an impurity is poor, resulting in overlapping fractions.

A: Poor separation can result from several factors:

  • Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the compounds.[3] Test a variety of solvent systems with TLC to find one that gives the best separation between your product and the impurity.[3]

  • Poor Column Packing: Air bubbles, cracks, or channels in the silica gel create pathways for the solvent to flow unevenly, which ruins separation.[4] Ensure the column is packed uniformly using a slurry method and never let the silica run dry.[3][4]

  • Column Overloading: Loading too much crude sample onto the column will cause bands to broaden and overlap.[3] A general guideline is to use a silica gel-to-crude sample weight ratio of 30:1 to 100:1.[5]

  • Improper Sample Loading: Applying the sample in too large a volume of solvent can disrupt the top of the column and lead to broad bands. Dissolve your sample in the absolute minimum amount of solvent for wet loading, or use the dry loading technique for better results, especially if solubility is an issue.[3][6]

Q4: The spots on my TLC plate are streaking or "tailing."

A: Tailing can occur if the compound interacts too strongly with the acidic silica gel or if the sample is overloaded on the TLC plate.

  • Solution: Try adding a very small amount (e.g., 0.5-1%) of a modifier like acetic acid or triethylamine to your eluent system to improve the peak shape.[3] Also, ensure the concentration of the sample spotted on the TLC plate is not too high.

Experimental Parameters

Optimizing column chromatography begins with a thorough analysis using Thin Layer Chromatography (TLC). The data below provides a recommended starting point for the purification of 2-acetyldiphenyl ether.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar adsorbent for normal-phase chromatography of moderately polar compounds.[4][5]
Mobile Phase (Eluent) Hexane / Ethyl Acetate GradientA common and effective solvent system.[7] Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.
TLC Analysis Target Rf: ~0.3An Rf value of 0.3 on a TLC plate generally corresponds to good separation and a reasonable elution time on a column.[2]
Sample Loading Dry LoadingRecommended for achieving the sharpest bands and best separation, especially if the crude product is not readily soluble in the initial eluent.[6][8][9]
Silica to Compound Ratio 30:1 to 50:1 (by weight)Ensures sufficient stationary phase surface area to achieve good separation without overloading the column.[4][5]

Detailed Experimental Protocol

This protocol outlines the steps for purifying 2-acetyldiphenyl ether using flash column chromatography.

  • Solvent System Optimization (TLC):

    • Dissolve a small amount of the crude 2-acetyldiphenyl ether in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a test eluent system (e.g., 90:10 hexane:ethyl acetate).

    • Visualize the plate under a UV lamp.

    • Adjust the solvent ratio until the spot corresponding to 2-acetyldiphenyl ether has an Rf value of approximately 0.3.

  • Column Packing (Wet Slurry Method):

    • Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom of the column.[10]

    • Add a thin layer (~1 cm) of sand on top of the plug.[10]

    • In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).[4]

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to pack the silica evenly and remove any air bubbles.[4][10]

    • Once the silica has settled, add another layer of sand (~1 cm) to the top to protect the surface.[5] Do not let the solvent level drop below the top of the sand.

  • Sample Loading (Dry Method):

    • Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]

    • Carefully add the dry powder containing your sample onto the top layer of sand in the packed column.[6]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).[11]

    • Begin collecting the eluting solvent in numbered test tubes or flasks.[12]

    • Start with the low-polarity solvent system determined by TLC. If necessary, gradually increase the eluent polarity (gradient elution) to elute the desired compound.

  • Analysis of Fractions:

    • Use TLC to analyze the collected fractions. Spot several fractions per plate alongside a spot of the original crude mixture.

    • Identify the fractions containing the pure 2-acetyldiphenyl ether.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during column chromatography.

TroubleshootingWorkflow start Problem Encountered issue1 Poor or No Separation start->issue1 issue2 Compound Not Eluting start->issue2 issue3 Low Yield / Recovery start->issue3 cause1a Wrong Eluent Polarity issue1->cause1a Potential Cause cause1b Poor Column Packing (Channeling) issue1->cause1b Potential Cause cause1c Column Overloaded issue1->cause1c Potential Cause cause1d Improper Sample Loading issue1->cause1d Potential Cause cause2a Eluent Too Non-Polar issue2->cause2a Potential Cause cause2b Compound Decomposed on Silica issue2->cause2b Potential Cause cause3a Compound Still on Column issue3->cause3a Potential Cause cause3b Decomposition on Column issue3->cause3b Potential Cause sol1a Re-optimize Eluent using TLC cause1a->sol1a Solution sol1b Repack Column Carefully cause1b->sol1b Solution sol1c Reduce Sample Amount cause1c->sol1c Solution sol1d Use Dry Loading Technique cause1d->sol1d Solution sol2a Increase Eluent Polarity cause2a->sol2a Solution sol2b Consider Neutral Alumina or Deactivated Silica cause2b->sol2b Solution cause3a->sol2a Solution cause3b->sol2b Solution sol3a Flush Column with Very Polar Solvent

A troubleshooting workflow for column chromatography.

References

minimizing byproduct formation in the synthesis of "1-(2-Phenoxyphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(2-Phenoxyphenyl)ethanone. Our goal is to help you minimize byproduct formation and optimize your reaction conditions for a successful synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, primarily through Friedel-Crafts acylation of diphenyl ether or Fries rearrangement of a suitable precursor.

Problem 1: Low Yield of the Desired this compound (ortho-isomer) and Predominance of the 1-(4-Phenoxyphenyl)ethanone (para-isomer)

Possible CauseSuggested Solution
Reaction Temperature Higher reaction temperatures generally favor the formation of the ortho isomer in Fries rearrangements, while lower temperatures favor the para isomer. For Friedel-Crafts acylation of diphenyl ether, the temperature can also influence the isomer ratio. It is recommended to perform small-scale experiments to determine the optimal temperature for maximizing the yield of the ortho product.
Choice of Lewis Acid Catalyst The nature of the Lewis acid can significantly impact the regioselectivity of the acylation. For instance, in some cases, milder Lewis acids might offer better control. Experiment with different Lewis acids such as AlCl₃, FeCl₃, or solid acid catalysts to find the one that provides the best ortho-selectivity for your specific reaction conditions.
Solvent Effects The polarity of the solvent can influence the isomer distribution. Non-polar solvents may favor the formation of the ortho isomer in some instances. Consider screening solvents with different polarities to optimize the ortho:para ratio.
Steric Hindrance The phenoxy group in diphenyl ether is an ortho, para-director. The para position is often favored due to less steric hindrance. Using a bulkier acylating agent might, in some cases, favor acylation at the less hindered para position. Conversely, specific catalysts might chelate with the ether oxygen, directing the acylation to the ortho position.

Problem 2: Formation of Multiple Acylated Byproducts (Polysubstitution)

Possible CauseSuggested Solution
Reaction Stoichiometry Using a large excess of the acylating agent (e.g., acetyl chloride or acetic anhydride) can lead to the introduction of more than one acetyl group onto the diphenyl ether backbone.[1] Carefully control the stoichiometry, aiming for a 1:1 molar ratio of diphenyl ether to the acylating agent.[1]
Reaction Time and Temperature Prolonged reaction times or excessively high temperatures can promote further acylation of the desired mono-acylated product. Monitor the reaction progress using techniques like TLC or GC-MS and quench the reaction once the starting material is consumed to a satisfactory level.
High Reactivity of the Substrate Diphenyl ether is an activated aromatic system, making it susceptible to polysubstitution. The introduction of the first deactivating acyl group should reduce the likelihood of a second acylation.[2] However, if polysubstitution remains an issue, consider using milder reaction conditions (lower temperature, less reactive catalyst).

Problem 3: Presence of Unreacted Starting Materials

Possible CauseSuggested Solution
Inactive Catalyst Lewis acid catalysts like aluminum chloride are highly sensitive to moisture. Ensure that the catalyst is anhydrous and that the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, rendering it inactive.[2] Therefore, a stoichiometric amount or even a slight excess of the catalyst is often required.
Low Reaction Temperature The reaction may be too slow at the chosen temperature. Gradually increase the temperature while monitoring the reaction progress and byproduct formation.

Problem 4: Difficulty in Separating the ortho and para Isomers

Possible CauseSuggested Solution
Similar Physical Properties The ortho and para isomers of 1-(phenoxyphenyl)ethanone are likely to have very similar boiling points and polarities, making separation by distillation or simple column chromatography challenging.
Ineffective Chromatographic Conditions Standard silica gel chromatography may not provide sufficient resolution. Consider using specialized chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18, Phenyl-Hexyl) or Centrifugal Partition Chromatography (CPC).[3][4]
Co-crystallization The isomers may co-crystallize, making purification by recrystallization difficult. If recrystallization is attempted, screen a variety of solvents and solvent mixtures to find conditions that allow for selective crystallization of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic strategies are:

  • Friedel-Crafts Acylation of Diphenyl Ether: This involves the reaction of diphenyl ether with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[5] A major challenge with this method is controlling the regioselectivity to favor the desired ortho-acylation over the thermodynamically favored para-acylation.

  • Fries Rearrangement of 2-Phenoxyphenyl Acetate: This is a two-step process where 2-phenoxyphenol is first acetylated to form 2-phenoxyphenyl acetate, which is then rearranged to 1-(2-hydroxyphenyl)ethanone in the presence of a Lewis acid. Subsequent modification of the hydroxyl group would be necessary to obtain the target molecule. A patent for a similar synthesis of 2-hydroxyacetophenone reports that higher temperatures (120-160°C) favor the formation of the ortho isomer.[6]

Q2: What are the expected major byproducts in the synthesis of this compound?

A2: The primary byproduct is typically the constitutional isomer, 1-(4-phenoxyphenyl)ethanone . Other potential byproducts include:

  • Polysubstituted products: Di- and tri-acylated diphenyl ethers.

  • Products from cleavage of the ether linkage: Under harsh acidic conditions, the diphenyl ether may undergo cleavage to form phenol and other related byproducts.

  • Byproducts from reaction with solvent: If the solvent is susceptible to acylation, corresponding byproducts may form.

Q3: How can I monitor the progress of the reaction and identify the products?

A3: The reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): To quickly assess the consumption of starting materials and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the components of the reaction mixture, including the desired product and any byproducts, based on their retention times and mass spectra.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final product and identify the isomeric ratio in the crude mixture.[9]

Q4: Are there any "greener" alternatives to traditional Lewis acid catalysts?

A4: Yes, research is ongoing into more environmentally friendly catalysts for Friedel-Crafts type reactions. Some alternatives include:

  • Solid acid catalysts: Such as zeolites or clays, which can be easily recovered and reused.

  • Ionic liquids: Can act as both solvent and catalyst and may be recycled.

  • Metal triflates: Can be more water-tolerant and require smaller catalytic amounts.

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Ratio in a Fries Rearrangement for a Related Synthesis *

EntryLewis AcidSolventTemperature (°C)Reaction Time (h)Yield (%)ortho:para Ratio
1AlCl₃Toluene1401.537.87-
2AlCl₃None1501.564.04-
3Ionic Liquid/AlCl₃-120-160-High3.55:1

*Data adapted from a patent for the synthesis of 2-hydroxyacetophenone, a related compound.[6] This data is for illustrative purposes to show general trends.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Diphenyl Ether

This is a general protocol and should be optimized for the specific synthesis of this compound.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous diphenyl ether and a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions with stirring.

  • Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride) dropwise from the dropping funnel, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at the desired temperature for a specified time. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography, preparative HPLC, or recrystallization to separate the isomers.

Protocol 2: General Procedure for Fries Rearrangement of Phenyl Acetate (Adaptable for 2-Phenoxyphenyl Acetate)

This protocol is adapted from a patent for the synthesis of 2-hydroxyacetophenone and can be used as a starting point for the rearrangement of 2-phenoxyphenyl acetate.[6]

  • Preparation: In a three-necked flask, add the phenyl acetate precursor.

  • Catalyst and Solvent Addition: Add the Lewis acid (e.g., aluminum chloride) and a high-boiling solvent (e.g., toluene) or an ionic liquid.

  • Reaction: Heat the mixture to the desired temperature (e.g., 120-160°C) and maintain it for the required time, monitoring the reaction by TLC or GC.

  • Hydrolysis and Work-up: After the reaction is complete, cool the mixture and hydrolyze it with a dilute acid solution (e.g., 5-10% HCl).

  • Extraction: Extract the product with an organic solvent.

  • Purification: Concentrate the organic layer and purify the product, which may involve freezing and filtration, followed by distillation or chromatography.

Mandatory Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting cluster_outcome Outcome Start Start Synthesis Reaction Friedel-Crafts Acylation or Fries Rearrangement Start->Reaction Workup Reaction Work-up and Crude Product Isolation Reaction->Workup Analysis Analyze Crude Product (TLC, GC-MS, NMR) Workup->Analysis Problem Identify Primary Issue Analysis->Problem LowYield Low Yield of Ortho-Isomer Problem->LowYield Low Ortho-selectivity Byproducts High Level of Byproducts Problem->Byproducts Polysubstitution, etc. Separation Difficulty in Isomer Separation Problem->Separation Impure Product OptimizeConditions Optimize Reaction Conditions (Temp, Catalyst, Solvent) LowYield->OptimizeConditions Stoichiometry Adjust Stoichiometry and Reaction Time Byproducts->Stoichiometry Purification Refine Purification Method (HPLC, CPC) Separation->Purification OptimizeConditions->Reaction Iterate PureProduct Pure this compound Purification->PureProduct Reattempt Re-evaluate and Re-attempt Synthesis Purification->Reattempt If still impure Stoichiometry->Reaction Iterate

Caption: Troubleshooting workflow for minimizing byproduct formation in the synthesis of this compound.

Friedel_Crafts_Acylation_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products and Byproducts DiphenylEther Diphenyl Ether Acylation Friedel-Crafts Acylation DiphenylEther->Acylation AcetylChloride Acetyl Chloride AcetylChloride->Acylation LewisAcid Lewis Acid Catalyst (e.g., AlCl3) LewisAcid->Acylation Catalyzes OrthoIsomer This compound (Desired Product) Acylation->OrthoIsomer ortho-attack ParaIsomer 1-(4-Phenoxyphenyl)ethanone (Major Byproduct) Acylation->ParaIsomer para-attack Polysubstituted Polysubstituted Products Acylation->Polysubstituted Side reaction

Caption: Reaction pathway for the Friedel-Crafts acylation of diphenyl ether leading to the desired product and byproducts.

References

Technical Support Center: Scale-Up Synthesis of 1-(2-Phenoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 1-(2-phenoxyphenyl)ethanone. The information is designed to assist researchers in overcoming common challenges encountered during process development and manufacturing.

Troubleshooting Guide

The scale-up of the synthesis of this compound, commonly achieved through the Friedel-Crafts acylation of diphenyl ether, presents several challenges that are often not apparent at the laboratory scale. This guide addresses specific issues that may arise during kilogram-scale production.

Issue Potential Cause Troubleshooting/Optimization Strategy
Low Yield Incomplete Reaction: Insufficient catalyst, poor mixing, or non-optimal temperature.- Catalyst Loading: Ensure a stoichiometric amount of AlCl₃ is used, as the ketone product can form a complex with the catalyst. - Mixing: Implement efficient overhead stirring to handle the viscous reaction mixture. - Temperature Control: Maintain the optimal reaction temperature. Use a reaction calorimeter to study the heat flow and determine the ideal temperature profile.
Catalyst Deactivation: Presence of moisture in reagents or solvents.- Anhydrous Conditions: Use anhydrous reagents and solvents. Dry all glassware and reaction vessels thoroughly. Handle AlCl₃ under an inert atmosphere (e.g., nitrogen).
Substrate Reactivity: Diphenyl ether is less reactive than some other aromatic compounds.- Reaction Time: Increase the reaction time and monitor progress by in-process controls (e.g., HPLC, GC). - Temperature: A moderate increase in temperature may improve the reaction rate, but this must be balanced against the risk of side reactions.
Formation of Multiple Products (Isomers) Regioselectivity: Friedel-Crafts acylation of diphenyl ether can lead to a mixture of ortho-, meta-, and para-isomers. The desired product is the ortho-isomer.- Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. - Temperature Control: Lower reaction temperatures generally favor the formation of the para-isomer, while higher temperatures can lead to a mixture. Careful temperature control is crucial.
Byproduct Formation Polysubstitution: Acylation of the product, leading to diacylated diphenyl ethers.- Stoichiometry: Use a slight excess of diphenyl ether relative to the acylating agent to minimize polysubstitution. - Controlled Addition: Add the acylating agent (acetyl chloride or acetic anhydride) slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of further acylation.
Decomposition: High reaction temperatures can lead to the decomposition of starting materials or products.- Thermal Management: Implement an efficient cooling system for the reactor to manage the exothermic nature of the reaction. Perform a safety assessment to understand the thermal risks.[1]
Difficult Product Isolation and Purification Viscous Reaction Mixture: The reaction mixture can become thick and difficult to handle.- Solvent: Use an adequate amount of solvent to maintain a stirrable mixture.
Quenching Issues: The quenching of the reaction with water is highly exothermic and can be hazardous on a large scale.- Controlled Quenching: Add the reaction mixture slowly to a cooled aqueous solution (e.g., ice/water) with vigorous stirring. Ensure adequate venting to handle the release of HCl gas.
Impurity Removal: Removal of unreacted starting materials, isomers, and other byproducts.- Crystallization: Develop a robust crystallization process. Screen different solvents and solvent mixtures to find conditions that provide good yield and purity. - Distillation: Fractional distillation under reduced pressure can be used to purify the product, but care must be taken to avoid thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent method for the industrial production of this compound and its isomers is the Friedel-Crafts acylation of diphenyl ether with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are:

  • Handling of Aluminum Chloride: Anhydrous aluminum chloride is a highly reactive and corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. It should be handled in a dry, inert atmosphere.[1]

  • Exothermic Reaction: The Friedel-Crafts acylation is a highly exothermic reaction. Proper temperature control and an adequate cooling system are critical to prevent a runaway reaction.[1]

  • Quenching: The quenching of the reaction mixture with water is also highly exothermic and releases large amounts of HCl gas. This step must be performed with extreme care in a well-ventilated area with efficient stirring and cooling.

  • Solvent Handling: The use of halogenated solvents like dichloromethane or 1,2-dichloroethane requires appropriate handling and containment measures due to their potential health and environmental hazards.

Q3: How can I control the formation of the undesired para-isomer (1-(4-phenoxyphenyl)ethanone)?

A3: Controlling the regioselectivity of the Friedel-Crafts acylation of diphenyl ether is a significant challenge. While a mixture of isomers is often unavoidable, the ratio can be influenced by:

  • Reaction Temperature: Lower temperatures tend to favor the formation of the para-isomer due to kinetic control and reduced steric hindrance. Conversely, higher temperatures can lead to thermodynamic control and a different isomer distribution.

  • Catalyst and Solvent System: The choice of Lewis acid and solvent can impact the isomer ratio. Experimentation with different systems may be necessary to optimize for the desired ortho-isomer.

  • Alternative Routes: If high isomeric purity is critical, alternative synthetic routes such as the Ullmann condensation may be considered, although these often come with their own set of challenges, including harsh reaction conditions and the use of copper catalysts.[4][5]

Q4: What are the typical byproducts I should expect in the crude product?

A4: Besides the isomeric phenoxyacetophenones, other potential byproducts include:

  • Unreacted diphenyl ether and acylating agent.

  • Diacylated diphenyl ether (polysubstitution product).

  • Products from the cleavage of the ether bond under harsh conditions.

  • Chlorinated byproducts if chlorinated solvents are used.

Q5: What are the recommended methods for purifying this compound on a large scale?

A5: The purification strategy will depend on the impurity profile of the crude product. Common industrial purification techniques for similar compounds include:

  • Crystallization: This is often the most effective and economical method for large-scale purification. A systematic approach to solvent screening is recommended to identify a solvent system that provides high purity and yield.

  • Fractional Distillation: Vacuum distillation can be effective for separating isomers and other volatile impurities. However, the thermal stability of the product must be considered to avoid degradation.

  • Chromatography: While effective at the lab scale, column chromatography is generally less practical and more expensive for large-scale production unless high-value products are involved.

Experimental Protocols

Representative Scale-Up Friedel-Crafts Acylation Protocol

This protocol is a representative example for the kilogram-scale synthesis of this compound. Note: This is a hazardous reaction and should only be performed by trained personnel in a facility equipped for large-scale chemical synthesis. A thorough risk assessment should be conducted before proceeding.

Materials and Equipment:

  • Glass-lined or other suitable reactor with overhead stirring, temperature control (heating/cooling), and a reflux condenser.

  • Addition funnel or pump for controlled addition of reagents.

  • Inert atmosphere (e.g., nitrogen).

  • Quench vessel.

  • Filtration and drying equipment.

Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Ratio
Diphenyl ether170.2110.058.751.05
Acetyl chloride78.504.3855.791.00
Aluminum chloride (anhydrous)133.348.1360.981.09
1,2-Dichloroethane-50 L--
Water18.02As needed--
Hydrochloric acid (conc.)36.46As needed--
Sodium bicarbonate84.01As needed--
Brine-As needed--
Anhydrous magnesium sulfate120.37As needed--
Ethanol46.07As needed--

Procedure:

  • Reaction Setup: Charge the reactor with 1,2-dichloroethane (30 L) and anhydrous aluminum chloride (8.13 kg) under a nitrogen atmosphere. Cool the slurry to 0-5 °C with stirring.

  • Acylating Agent Addition: Slowly add acetyl chloride (4.38 kg) to the stirred slurry, maintaining the temperature between 0-5 °C.

  • Substrate Addition: In a separate vessel, dissolve diphenyl ether (10.0 kg) in 1,2-dichloroethane (20 L). Slowly add this solution to the reaction mixture over 2-3 hours, maintaining the temperature between 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Quenching: Prepare a quench vessel with a mixture of crushed ice and water. Slowly and carefully transfer the reaction mixture to the quench vessel with vigorous stirring, ensuring the temperature does not exceed 25 °C.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with 1,2-dichloroethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation.

Visualizations

Friedel-Crafts Acylation Workflow

G Friedel-Crafts Acylation Workflow reagents Diphenyl Ether Acetyl Chloride Aluminum Chloride reaction Reaction (0-25°C, 12-18h) reagents->reaction solvent 1,2-Dichloroethane solvent->reaction quench Quench (Ice/Water) reaction->quench workup Work-up (Extraction, Washes) quench->workup purification Purification (Crystallization/Distillation) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check In-Process Controls start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction yes_incomplete Yes incomplete_reaction->yes_incomplete Yes no_incomplete No incomplete_reaction->no_incomplete No check_catalyst Increase Catalyst Load Optimize Temperature Improve Mixing yes_incomplete->check_catalyst check_moisture Moisture Contamination? no_incomplete->check_moisture end Yield Improved check_catalyst->end yes_moisture Yes check_moisture->yes_moisture Yes no_moisture No check_moisture->no_moisture No use_anhydrous Use Anhydrous Reagents/Solvents yes_moisture->use_anhydrous workup_issue Investigate Work-up/Purification Losses no_moisture->workup_issue use_anhydrous->end workup_issue->end

Caption: Decision tree for troubleshooting low yield issues.

References

optimization of catalyst loading for "1-(2-Phenoxyphenyl)ethanone" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Phenoxyphenyl)ethanone. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing catalyst loading.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are two primary and highly viable synthetic strategies for the synthesis of this compound:

  • Friedel-Crafts Acylation of Diphenyl Ether: This is a direct approach where diphenyl ether is acylated using an acylating agent like acetyl chloride or acetic anhydride with a Lewis acid catalyst. This method is often favored for its simplicity.

  • Ullmann Condensation: This method involves a copper-catalyzed cross-coupling reaction between 2-halophenylethanone (e.g., 2-bromoacetophenone) and phenol in the presence of a base. This route is particularly useful when substituted starting materials are readily available.

Q2: I am getting a low yield in my Friedel-Crafts acylation. What are the likely causes?

A2: Low yields in Friedel-Crafts acylation are common and can often be attributed to several factors. The most frequent issues include catalyst deactivation by moisture, insufficient catalyst loading, or deactivation of the aromatic ring if it possesses electron-withdrawing groups.[1] In the case of diphenyl ether, the ether linkage is activating, so catalyst-related issues are more probable.

Q3: In my Ullmann condensation, the reaction is sluggish or stalls completely. What should I check?

A3: For Ullmann condensations, common culprits for low reactivity include an inactive copper catalyst (often due to oxidation), an inappropriate ligand or base, or a reaction temperature that is too low.[2][3] Ensuring an inert atmosphere is also crucial as oxygen can deactivate the catalyst.[2]

Q4: Can I use palladium-catalyzed methods like Buchwald-Hartwig etherification for this synthesis?

A4: Yes, a Buchwald-Hartwig C-O coupling is a modern and effective alternative to the Ullmann condensation. This would involve the palladium-catalyzed reaction of a phenol with an aryl halide. These reactions often proceed under milder conditions than the traditional Ullmann reaction.

Troubleshooting Guides

Route 1: Friedel-Crafts Acylation of Diphenyl Ether
Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1]Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of the Lewis acid.
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.[1][4]For acylations, a stoichiometric amount (or a slight excess) of the Lewis acid catalyst is often necessary.[1]
Formation of Multiple Products Isomer Formation: Acylation of diphenyl ether can lead to a mixture of ortho- and para-isomers.The ratio of isomers can be influenced by the solvent and reaction temperature. Lower temperatures often favor the para-isomer. Purification by column chromatography will be necessary to separate the isomers.
Dark, Tarry Material Formation High Reaction Temperature: Friedel-Crafts reactions can be exothermic, and excessive heat can lead to polymerization and decomposition.Maintain strict temperature control, often by using an ice bath during the addition of reagents.
Route 2: Ullmann Condensation
Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Copper Catalyst: The copper(I) source (e.g., CuI) may be oxidized.Use a fresh, high-purity source of the copper catalyst.[3]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. Ligands are crucial for stabilizing the copper catalyst.[3]Screen a variety of ligands such as 1,10-phenanthroline or L-proline.[3]
Suboptimal Base: The base is critical for the reaction to proceed.Screen different bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]
Formation of Side Products (e.g., debromination) Protic Impurities: The presence of water can lead to side reactions like the reduction of the aryl halide.[3]Use anhydrous solvents and ensure all reagents are dry.

Optimization of Catalyst Loading

Optimizing the catalyst loading is a critical step in developing an efficient and cost-effective synthesis. Below are tables summarizing typical catalyst loading ranges for the proposed synthetic routes.

Table 1: Catalyst Loading for Friedel-Crafts Acylation
CatalystAcylating AgentTypical Loading (mol equivalent)Notes
AlCl₃Acetyl Chloride1.0 - 1.2Stoichiometric amounts are generally required due to complexation with the product ketone.[1][4]
FeCl₃Acetic Anhydride1.0 - 1.2Similar to AlCl₃, stoichiometric loading is common.
Table 2: Catalyst Loading for Ullmann Condensation
Copper SourceLigandBaseTypical Catalyst Loading (mol %)Temperature (°C)
CuI1,10-PhenanthrolineK₃PO₄5 - 10100 - 140
Cu₂OL-ProlineCs₂CO₃5 - 1090 - 120
CuINoneK₂CO₃10 - 20150 - 200

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Diphenyl Ether

Materials:

  • Diphenyl ether

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 eq).

  • Cool the flask in an ice bath and add anhydrous DCM.

  • Slowly add acetyl chloride (1.0 eq) to the stirred suspension.

  • Add a solution of diphenyl ether (1.0 eq) in anhydrous DCM dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Protocol 2: Ullmann Condensation for this compound Synthesis

Materials:

  • 2-Bromoacetophenone

  • Phenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add CuI (0.05 eq), 1,10-phenanthroline (0.10 eq), and K₃PO₄ (2.0 eq).

  • Add 2-bromoacetophenone (1.0 eq) and phenol (1.2 eq).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Place the reaction vessel in a preheated oil bath at 120 °C and stir for 24-48 hours. Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware reagents Add AlCl3 & DCM start->reagents cooling Cool to 0°C reagents->cooling add_acetyl Add Acetyl Chloride cooling->add_acetyl add_ether Add Diphenyl Ether add_acetyl->add_ether react Stir at RT add_ether->react monitor Monitor by TLC react->monitor quench Quench with HCl/Ice monitor->quench extract Extract with DCM quench->extract wash Wash Organics extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end_product This compound purify->end_product

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.

Catalyst_Optimization_Logic cluster_optimize Optimization Loop start Initial Reaction Setup (e.g., 5 mol% Catalyst) check_yield Reaction Complete? Analyze Yield start->check_yield low_yield Low Yield (<70%) check_yield->low_yield No high_yield High Yield (>90%) check_yield->high_yield Yes optimal Optimal Loading Found check_yield->optimal Acceptable Yield (70-90%) increase_loading Increase Catalyst Loading (e.g., to 7.5 mol%) low_yield->increase_loading increase_loading->start Rerun Reaction decrease_loading Decrease Catalyst Loading (e.g., to 2.5 mol%) decrease_loading->start Rerun Reaction high_yield->decrease_loading

Caption: Logical workflow for optimizing catalyst loading in cross-coupling reactions.

References

troubleshooting peak tailing in HPLC analysis of 2-acetyldiphenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 2-acetyldiphenyl ether. The following FAQs and guides offer a systematic approach to diagnosing and resolving this common chromatographic issue.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing refers to a distortion in a chromatographic peak where the back half of the peak is wider than the front half. In an ideal chromatogram, peaks are symmetrical and have a "Gaussian" shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. A tailing factor greater than 1.2 is generally considered significant tailing.[1] This asymmetry can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[2]

Q2: 2-Acetyldiphenyl ether is a neutral compound. Why would it exhibit peak tailing?

A2: While peak tailing is most famously associated with basic compounds interacting with acidic silanol groups on the silica stationary phase, neutral compounds like 2-acetyldiphenyl ether can also exhibit tailing.[3][4] Potential causes include:

  • Secondary Polar Interactions: The ketone functional group in the molecule can engage in hydrogen bonding with active, un-endcapped silanol groups (Si-OH) on the column's stationary phase.[5]

  • Metallic Impurities: Trace metal contaminants (e.g., iron, aluminum) in the silica matrix can activate nearby silanol groups, making them more acidic and increasing their interaction with polar analytes.[3][6]

  • Physical or Mechanical Issues: Problems unrelated to chemical interactions, such as a void at the head of the column or extra-column volume, will cause tailing for all compounds, including neutral ones.[4][7]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[1][7]

Q3: How can I quickly determine if my peak tailing issue is chemical or physical?

A3: The most effective way to distinguish between a chemical (analyte-specific) and a physical (system-wide) problem is to inject a neutral, non-polar compound, often called a "neutral marker" (e.g., toluene or naphthalene).[4]

  • If the neutral marker exhibits good peak shape but your 2-acetyldiphenyl ether peak tails, the issue is likely chemical in nature (i.e., secondary interactions).[4]

  • If the neutral marker also shows peak tailing , the problem is almost certainly physical , pointing to issues with your column or HPLC system's plumbing.[4]

Troubleshooting Guide

This guide is structured to help you systematically identify the source of peak tailing. Start with the first diagnostic question and follow the appropriate path.

Diagnostic Question 1: Are all peaks in the chromatogram tailing, or is it specific to the 2-acetyldiphenyl ether peak?

  • If ALL peaks are tailing: The problem is likely related to the HPLC system or the column's physical condition. Proceed to the System & Physical Issues section.

  • If ONLY the 2-acetyldiphenyl ether peak (or a few specific peaks) are tailing: The problem is more likely due to specific chemical interactions or method parameters. Proceed to the Analyte-Specific & Method Issues section.

System & Physical Issues (All Peaks Tailing)

Q: Could extra-column volume be the cause?

A: Yes, excessive volume between the injector and the detector can cause band broadening and peak tailing, which is often more pronounced for early-eluting peaks.[7]

  • Solution: Check all fittings and connections for tightness. Use pre-cut, factory-finished tubing where possible. Minimize tubing length and use the narrowest internal diameter (e.g., 0.005") appropriate for your system's backpressure limits to reduce dead volume.[2]

Q: How do I know if my column is damaged or has a void?

A: A void at the column inlet is a common cause of peak tailing and splitting.[4][7] This can result from pressure shocks or the dissolution of the silica bed under harsh pH conditions.

  • Solution: First, try flushing the column with a strong solvent to remove any potential blockages.[1] If the problem persists, you can sometimes reverse the column (check manufacturer's instructions first) and wash it at a low flow rate.[8] This can sometimes flush contaminants from the inlet frit. If these steps fail, the column may be irreversibly damaged and should be replaced. Using a guard column can help protect the analytical column and extend its lifetime.[9]

Analyte-Specific & Method Issues (Only 2-Acetyldiphenyl Ether Tailing)

Q: Is my HPLC column the right choice?

A: Column chemistry is critical. Older "Type A" silica columns have higher metal content and more active silanol groups, which can cause tailing.[3]

  • Solution: Use a modern, high-purity "Type B" silica column that is fully end-capped.[3][7] End-capping deactivates most of the residual silanol groups, significantly reducing secondary interactions.[7] For particularly challenging separations, consider columns with alternative stationary phases, such as those with polar-embedded groups or hybrid silica-organic particles, which offer better shielding of silanol activity.[2][6]

Q: Could I be overloading the column?

A: Yes, injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to peak distortion.[7]

  • Solution: Perform a sample overload test. Dilute your sample by a factor of 5 and 10 and inject it again. If the peak shape improves and the tailing factor decreases, you were likely overloading the column.[7]

Q: How should I prepare my sample?

A: The solvent used to dissolve your sample can significantly impact peak shape.

  • Solution: Ideally, dissolve your 2-acetyldiphenyl ether sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[10] Injecting a sample dissolved in a much stronger organic solvent can cause the peak to broaden and tail. Always filter your sample through a 0.22 µm or 0.45 µm filter to prevent particulates from clogging the column frit.

Q: Can I adjust the mobile phase to improve the peak shape?

A: Yes, mobile phase optimization is a powerful tool.

  • Solution: To minimize interactions with any residual silanol groups, lower the mobile phase pH. Operating at a pH of ≤ 3 suppresses the ionization of silanols, reducing their ability to interact with your analyte.[3] A common approach is to add 0.1% formic acid to the aqueous portion of the mobile phase.[7] Ensure your column is rated for use at low pH to prevent damage to the stationary phase.[7]

Data Presentation

Table 1: Summary of Common Causes and Solutions for Peak Tailing

Likely Cause Primary Indicator Recommended Solution(s)
Extra-Column Volume All peaks tail, especially early eluters.[7]Minimize tubing length and internal diameter; check all fittings.[2]
Column Void/Damage Sudden appearance of tailing or split peaks for all analytes.[7]Flush or reverse-flush the column; replace the column if necessary.[8]
Secondary Silanol Interactions Tailing is specific to polar analytes like ketones.[5]Use a modern, end-capped Type B column; lower mobile phase pH to ≤ 3.[3][7]
Column Overload Peak tailing worsens as sample concentration increases.[1]Dilute the sample or reduce the injection volume.[7]
Sample Solvent Mismatch Distorted or split peaks.Dissolve the sample in the mobile phase or a weaker solvent.[10]
Column Contamination Gradual increase in peak tailing and backpressure over time.Flush the column with a strong solvent; use a guard column.[1][9]

Experimental Protocols

Protocol 1: Neutral Marker Test

  • Prepare the Marker: Create a low-concentration solution of a neutral, non-polar compound (e.g., 0.1 mg/mL Toluene) in your mobile phase.

  • HPLC Conditions: Use the same HPLC method (mobile phase, flow rate, temperature) that you are using for your 2-acetyldiphenyl ether analysis.

  • Injection: Inject the neutral marker solution onto the column.

  • Analysis: Examine the resulting peak shape.

    • Symmetrical Peak: Your system's physical condition is likely good. The tailing of 2-acetyldiphenyl ether is due to chemical interactions.

    • Tailing Peak: Your system has a physical problem (e.g., column void, dead volume) that needs to be addressed.[4]

Protocol 2: Column Flushing (Reversed-Phase)

  • Disconnect Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Aqueous Wash: Flush the column with 10-20 column volumes of HPLC-grade water (if compatible with the stationary phase).

  • Organic Wash: Flush with 10-20 column volumes of a strong, miscible organic solvent like isopropanol or acetonitrile.

  • Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed for 2-Acetyldiphenyl Ether q1 Are ALL peaks tailing? start->q1 physical_path Suspect Physical / System Issue q1->physical_path  Yes chemical_path Suspect Chemical / Method Issue q1->chemical_path  No / Only Analyte   check_connections Check fittings & tubing for dead volume physical_path->check_connections check_column Inspect column for void or contamination check_connections->check_column flush_replace Flush, reverse-flush, or replace column check_column->flush_replace q2 Perform Neutral Marker Test chemical_path->q2 marker_tails Marker Tails q2->marker_tails Tailing marker_ok Marker OK q2->marker_ok Symmetrical marker_tails->physical_path chemical_issue Issue is Chemical marker_ok->chemical_issue check_overload Test for column overload (dilute sample) chemical_issue->check_overload check_column_chem Use modern end-capped (Type B) column chemical_issue->check_column_chem optimize_mp Optimize Mobile Phase (e.g., lower pH to ~3) chemical_issue->optimize_mp AnalyteInteractions cluster_ideal A) Ideal Hydrophobic Interaction cluster_tailing B) Secondary Interaction Causing Tailing silica_ideal Silica Surface c18_1 C18 analyte_ideal 2-Acetyldiphenyl Ether analyte_ideal->c18_1 Retention c18_2 C18 analyte_ideal->c18_2 silica_tailing Silica Surface c18_3 C18 analyte_tailing 2-Acetyldiphenyl Ether analyte_tailing->c18_3 Primary Retention silanol Active Silanol (Si-OH) analyte_tailing->silanol Strong Secondary Interaction c18_4 C18

References

resolving impurities in "1-(2-Phenoxyphenyl)ethanone" samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in "1-(2-Phenoxyphenyl)ethanone" samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in "this compound" samples?

A1: Impurities can originate from starting materials, side reactions during synthesis, or degradation upon storage. Common impurities may include:

  • Starting Materials: Unreacted 2-phenoxyacetonitrile, phenol, or Grignard reagents. The synthesis of a related compound, 1-(3-Phenoxyphenyl)ethanone, involves 3-bromoacetophenone and phenol, suggesting that unreacted starting materials could be a source of impurities.[1]

  • Positional Isomers: 1-(4-Phenoxyphenyl)ethanone and 1-(3-Phenoxyphenyl)ethanone may form as byproducts depending on the synthetic route.

  • Solvents: Residual solvents from the reaction or purification steps (e.g., ethanol, acetonitrile, ethyl acetate).

  • Degradation Products: Oxidation or hydrolysis products may form over time, especially with improper storage.

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in "this compound"?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with a C18 column is a robust method for separating the main compound from its impurities.[2][3] A mobile phase of acetonitrile and water is commonly used.[2][3][4][5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying volatile and semi-volatile impurities.[8][9][10] It provides both retention time data for quantification and mass spectra for structural elucidation.[8][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the structure of "this compound" and identifying impurities by detecting characteristic chemical shifts.[12][13]

Q3: What are the recommended storage conditions for "this compound" to minimize degradation?

A3: To ensure stability, "this compound" should be stored in a cool, dark place, preferably at temperatures below 15°C. It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen, which could lead to hydrolysis or oxidation.

Troubleshooting Guides

Issue 1: My HPLC analysis shows multiple peaks besides the main product peak.

  • Possible Cause: Presence of starting materials, positional isomers, or byproducts.

  • Troubleshooting Steps:

    • Optimize HPLC Method: Adjust the mobile phase gradient (the ratio of acetonitrile to water) and flow rate to improve peak separation.[2][3] For mass spectrometry applications, replace phosphoric acid with formic acid in the mobile phase.[2][4][5][6][7][14]

    • Peak Identification: Use a Diode Array Detector (DAD) to obtain UV spectra for each peak, which can help differentiate between structurally related compounds. For more definitive identification, collect fractions of the impurity peaks and analyze them by MS or NMR.

    • Purification: Employ preparative HPLC or column chromatography to isolate the main product from the impurities.

Issue 2: The 1H NMR spectrum of my sample has unexpected signals.

  • Possible Cause: Residual solvents, starting materials, or isomeric impurities.

  • Troubleshooting Steps:

    • Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks to known values for common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane).

    • Analyze Aromatic Region: Signals in the aromatic region (typically 6.8-8.0 ppm) that do not correspond to the expected pattern for "this compound" may indicate the presence of phenol or isomeric phenoxyacetophenones.

    • Check for Starting Materials: Look for characteristic peaks of potential starting materials used in the synthesis.

    • Purification: If impurities are confirmed, purify the sample using column chromatography or recrystallization.

Data Presentation

Table 1: Typical HPLC Parameters for Analysis of Phenoxyphenyl Ethanone Derivatives

Parameter Value Reference
HPLC System Agilent 1260 Infinity II or equivalent [3]
Column C18, 4.6 x 150 mm, 5 µm particle size [3]
Mobile Phase Acetonitrile:Water (70:30, v/v) [3]
Flow Rate 1.0 mL/min [3]
Column Temperature 30 °C [3]
Injection Volume 10 µL [3]

| Detection Wavelength | 248 nm |[3] |

Table 2: Illustrative ¹H NMR Data for "this compound"

Proton Assignment Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration
-COCH₃ ~2.6 s 3H

| Aromatic Protons | ~6.9 - 7.8 | m | 9H |

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Experimental Protocols

Protocol 1: HPLC Analysis

This protocol outlines a reverse-phase HPLC method for the analysis of "this compound".[3]

  • Reagent and Standard Preparation:

    • Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in a 70:30 (v/v) ratio.

    • Accurately weigh approximately 10 mg of the "this compound" sample and dissolve it in 10 mL of the mobile phase to create a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Instrumentation:

    • Use an HPLC system with a UV-Vis detector, a C18 column (4.6 x 150 mm, 5 µm), and an autosampler.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 30°C.

    • Set the detection wavelength to 248 nm.

    • Inject 10 µL of each standard and sample.

  • Data Analysis:

    • Construct a calibration curve from the standard solutions.

    • Determine the purity of the sample by comparing the peak area of the main compound to the total peak area of all components.

Protocol 2: GC-MS Analysis

This protocol provides a general procedure for the GC-MS analysis of "this compound".[8]

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like ethyl acetate to a concentration of approximately 1 mg/mL.

    • If necessary, filter the sample through a 0.45 µm syringe filter.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: 40-450 amu

  • Data Analysis:

    • Identify the main peak corresponding to "this compound".

    • Analyze the mass spectra of any additional peaks to identify potential impurities by comparing them to spectral libraries (e.g., NIST).

Protocol 3: ¹H NMR Spectroscopy

This protocol details the steps for acquiring a ¹H NMR spectrum.[13]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard like tetramethylsilane (TMS).

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks to determine the relative ratios of protons.

    • Assign the peaks based on their chemical shifts and multiplicities to confirm the structure and identify any impurity signals.

Visualizations

impurity_resolution_workflow cluster_start Initial Analysis cluster_analytical Impurity Detection cluster_decision Purity Assessment cluster_purification Purification Methods cluster_end Final Product start Sample of This compound hplc HPLC Analysis start->hplc gcms GC-MS Analysis start->gcms nmr NMR Analysis start->nmr check_purity Purity > 99%? hplc->check_purity gcms->check_purity nmr->check_purity column_chrom Column Chromatography check_purity->column_chrom No recrystallization Recrystallization check_purity->recrystallization No pure_product Pure Product check_purity->pure_product Yes impure_product Characterize Impurities check_purity->impure_product If purification fails column_chrom->start Re-analyze recrystallization->start Re-analyze

Caption: Workflow for impurity identification and resolution.

column_chromatography_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis cluster_final Final Step prep_column 1. Prepare Stationary Phase (e.g., Silica Gel) prep_sample 2. Dissolve Crude Sample in Minimal Solvent prep_column->prep_sample load_sample 3. Load Sample onto Column prep_sample->load_sample elute 4. Elute with Mobile Phase (e.g., Hexane:EtOAc) load_sample->elute collect 5. Collect Fractions elute->collect tlc 6. Analyze Fractions by TLC/HPLC collect->tlc combine 7. Combine Pure Fractions tlc->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for column chromatography.

analytical_techniques_relationship cluster_separation Separation Techniques cluster_identification Identification Techniques main Impurity Analysis hplc HPLC main->hplc gc GC main->gc nmr NMR Spectroscopy main->nmr ms Mass Spectrometry (MS) hplc->ms Coupled (LC-MS) uv UV-Vis Spectroscopy hplc->uv Coupled gc->ms Coupled (GC-MS) ms->main nmr->main uv->main

Caption: Logical relationship between analytical techniques.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Phenoxyphenyl Ethanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for the ortho-, meta-, and para-isomers of phenoxyphenyl ethanone. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification, characterization, and application in medicinal chemistry and materials science. This document presents a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-phenoxyphenyl ethanone, 3-phenoxyphenyl ethanone, and 4-phenoxyphenyl ethanone, allowing for a direct and objective comparison.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

IsomerChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
2-Phenoxyphenyl ethanone 7.90dd7.8, 1.8H-6'
7.50ddd8.3, 7.3, 1.8H-4'
7.15 - 7.30m-H-3', H-5', Phenyl-H
6.95 - 7.10m-Phenyl-H
6.88dd8.3, 1.1H-2'
2.62s--COCH₃
3-Phenoxyphenyl ethanone 7.60 - 7.70m-H-2', H-6'
7.30 - 7.45m-H-4', H-5', Phenyl-H
7.10 - 7.25m-Phenyl-H
7.00 - 7.10m-Phenyl-H
2.59s--COCH₃
4-Phenoxyphenyl ethanone 7.96d8.9H-2', H-6'
7.30 - 7.50m-Phenyl-H
7.10 - 7.25m-Phenyl-H
7.03d8.9H-3', H-5'
2.58s--COCH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

IsomerChemical Shift (δ, ppm)Assignment
2-Phenoxyphenyl ethanone 199.5C=O
155.0C-2'
154.8C-1''
133.5C-4'
131.3C-6'
129.8C-3'', C-5''
124.0C-4''
123.5C-5'
119.0C-1'
118.5C-2'', C-6''
117.2C-3'
31.9-COCH₃
3-Phenoxyphenyl ethanone 197.8C=O
157.5C-3'
157.1C-1''
138.2C-1'
129.9C-3'', C-5''
129.8C-5'
123.6C-4''
123.1C-6'
119.2C-2'', C-6''
119.0C-4'
117.9C-2'
26.7-COCH₃
4-Phenoxyphenyl ethanone 196.8C=O
162.2C-4'
155.8C-1''
132.5C-1'
130.8C-2', C-6'
129.9C-3'', C-5''
124.4C-4''
119.8C-2'', C-6''
117.8C-3', C-5'
26.5-COCH₃

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet/Thin Film, cm⁻¹)

IsomerC=O StretchC-O-C Stretch (Aryl Ether)Aromatic C=C StretchC-H Bending (Aromatic)
2-Phenoxyphenyl ethanone ~1680~1240, ~1160~1590, ~1485~750 (ortho-disubst.)
3-Phenoxyphenyl ethanone ~1685~1250, ~1165~1585, ~1480~780, ~690 (meta-disubst.)
4-Phenoxyphenyl ethanone ~1680~1245, ~1170~1595, ~1490~830 (para-disubst.)

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)

IsomerMolecular Ion [M]⁺[M-CH₃]⁺[M-COCH₃]⁺Other Key Fragments
2-Phenoxyphenyl ethanone 212197169141, 115, 77
3-Phenoxyphenyl ethanone [1]212197169141, 115, 77
4-Phenoxyphenyl ethanone [2]212197169141, 115, 77

Spectroscopic Data Comparison Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the spectroscopic data of the phenoxyphenyl ethanone isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Data Comparison of Phenoxyphenyl Ethanone Isomers cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_interpretation Interpretation & Conclusion Isomers Ortho, Meta, Para Phenoxyphenyl Ethanone NMR 1H & 13C NMR Spectroscopy Isomers->NMR IR FT-IR Spectroscopy Isomers->IR MS Mass Spectrometry Isomers->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Patterns MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Structure_Correlation Structure-Spectra Correlation Comparison->Structure_Correlation Isomer_Identification Unambiguous Isomer Identification Structure_Correlation->Isomer_Identification

Caption: Workflow for comparing spectroscopic data of isomers.

Detailed Spectroscopic Comparison

The structural differences between the ortho, meta, and para isomers of phenoxyphenyl ethanone give rise to distinct patterns in their respective spectra, allowing for their differentiation.

  • ¹H NMR Spectroscopy: The most significant differences are observed in the aromatic region of the ¹H NMR spectra.

    • 2-Phenoxyphenyl ethanone: The proximity of the acetyl group to the phenoxy substituent in the ortho isomer causes a more complex and spread-out pattern for the protons on the acetyl-substituted ring due to steric hindrance and anisotropic effects. The H-6' proton is shifted significantly downfield.

    • 3-Phenoxyphenyl ethanone: The aromatic protons exhibit a more complex multiplet structure compared to the para isomer, consistent with a meta-substitution pattern.

    • 4-Phenoxyphenyl ethanone: The para-substitution leads to a more symmetrical and simpler splitting pattern. The protons H-2' and H-6' appear as a distinct doublet, as do H-3' and H-5', due to the magnetic equivalence arising from the symmetry of the molecule. The chemical shift of the methyl protons is also slightly different among the isomers due to the varying electronic environments.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the aromatic rings are sensitive to the position of the substituents.

    • The chemical shift of the carbonyl carbon (C=O) shows a slight upfield shift from the ortho to the para isomer, reflecting changes in the electronic environment.

    • The ipso-carbons (carbons directly attached to the ether oxygen and the acetyl group) show distinct chemical shifts for each isomer, providing a clear fingerprint for identification. For instance, the chemical shift of the carbon bearing the phenoxy group (C-2', C-3', or C-4') is a key diagnostic feature.

  • Infrared (IR) Spectroscopy: While all three isomers exhibit the characteristic absorption bands for a ketone (C=O stretch) and an aryl ether (C-O-C stretch), the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) is diagnostic of the substitution pattern on the aromatic ring.

    • 2-Phenoxyphenyl ethanone: Shows a characteristic band for ortho-disubstitution.

    • 3-Phenoxyphenyl ethanone: Displays bands typical for meta-disubstitution.

    • 4-Phenoxyphenyl ethanone: Exhibits a strong absorption characteristic of para-disubstitution.

  • Mass Spectrometry: The electron ionization mass spectra of the three isomers are very similar, as they are structural isomers and tend to produce similar fragments.[1][2] All show a molecular ion peak at m/z 212, corresponding to their molecular weight.[1][2] The major fragmentation pathway involves the loss of a methyl radical ([M-15]⁺) to give a fragment at m/z 197, and the loss of an acetyl group ([M-43]⁺) to give a fragment at m/z 169.[1][2] While subtle differences in the relative intensities of the fragment ions may exist, mass spectrometry alone is generally insufficient to distinguish between these positional isomers without the aid of tandem MS or comparison with reference spectra.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the phenoxyphenyl ethanone isomer was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: ¹H NMR spectra were recorded on a 400 MHz spectrometer. Standard acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition: ¹³C NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was used. The spectral width was 240 ppm, with a relaxation delay of 2 seconds and an accumulation of 1024 scans.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for liquid samples or solutions, a thin film was prepared between two sodium chloride (NaCl) plates.

  • Data Acquisition: The IR spectrum was recorded using an FT-IR spectrometer. The spectrum was acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet or NaCl plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

  • Data Acquisition: The mass spectrum was scanned over a range of m/z 40-400. The data system recorded the relative abundance of each ion.

References

validation of the synthesis of "1-(2-Phenoxyphenyl)ethanone" via spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic data validating the synthesis of 1-(2-Phenoxyphenyl)ethanone is presented, offering a comparative overview with its structural isomers, 1-(3-phenoxyphenyl)ethanone and 1-(4-phenoxyphenyl)ethanone. This guide provides detailed experimental protocols for synthesis and spectroscopic characterization, alongside a clear visualization of the analytical workflow, to support researchers in the fields of organic synthesis and drug development.

The successful synthesis of this compound, a valuable intermediate in various chemical syntheses, hinges on rigorous spectroscopic validation. This guide outlines the characteristic spectroscopic signatures of the target compound obtained through common synthetic routes and compares them against its isomers to aid in unambiguous identification and purity assessment.

Comparative Spectroscopic Data Analysis

The structural elucidation of this compound and its distinction from its 3- and 4-phenoxy isomers relies on a detailed analysis of its Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra. The following tables summarize the expected and reported spectroscopic data for these compounds.

Compound Key IR Absorptions (cm⁻¹)
This compound ~1680 (C=O stretch), ~1240 (Ar-O-Ar stretch), ~3060 (Ar C-H stretch)
1-(3-Phenoxyphenyl)ethanone ~1685 (C=O stretch), ~1250 (Ar-O-Ar stretch), ~3070 (Ar C-H stretch)
1-(4-Phenoxyphenyl)ethanone ~1680 (C=O stretch), ~1245 (Ar-O-Ar stretch), ~3050 (Ar C-H stretch)

Table 1: Comparative Infrared Spectroscopy Data.

Compound ¹H NMR Chemical Shifts (δ, ppm)
This compound ~2.6 (s, 3H, -COCH₃), 6.8-8.0 (m, 9H, Ar-H)
1-(3-Phenoxyphenyl)ethanone ~2.5 (s, 3H, -COCH₃), 7.0-7.8 (m, 9H, Ar-H)
1-(4-Phenoxyphenyl)ethanone ~2.5 (s, 3H, -COCH₃), 6.9-7.9 (m, 9H, Ar-H)

Table 2: Comparative ¹H NMR Spectroscopy Data.

Compound ¹³C NMR Chemical Shifts (δ, ppm)
This compound ~29 (-COCH₃), ~118-160 (Ar-C), ~198 (C=O)
1-(3-Phenoxyphenyl)ethanone ~27 (-COCH₃), ~117-158 (Ar-C), ~197 (C=O)
1-(4-Phenoxyphenyl)ethanone ~26 (-COCH₃), ~118-163 (Ar-C), ~197 (C=O)

Table 3: Comparative ¹³C NMR Spectroscopy Data.

Experimental Workflow and Synthesis Validation

The synthesis of this compound can be effectively achieved via an Ullmann condensation reaction. The following diagram illustrates the general workflow from synthesis to spectroscopic validation.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation start Reactants: 2-Bromoacetophenone Phenol K₂CO₃, CuI reaction Ullmann Condensation (e.g., in DMF, 150°C) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification ir IR Spectroscopy purification->ir nmr ¹H & ¹³C NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms final_product final_product ir->final_product Characterized Product: This compound nmr->final_product ms->final_product

Experimental workflow for the synthesis and validation of this compound.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation:

A mixture of 2-bromoacetophenone (1.0 eq.), phenol (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.) in dimethylformamide (DMF) is heated at 150 °C for 12-24 hours under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization:

  • Infrared (IR) Spectroscopy: The IR spectrum of the purified product is recorded on an FTIR spectrometer. A characteristic strong absorption band for the carbonyl (C=O) group is expected around 1680 cm⁻¹, and the aryl ether (Ar-O-Ar) linkage should show a characteristic stretch around 1240 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using a suitable deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]

    • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the acetyl group at approximately 2.6 ppm and a complex multiplet pattern for the nine aromatic protons in the region of 6.8-8.0 ppm.

    • ¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display a peak for the methyl carbon around 29 ppm, a series of peaks for the aromatic carbons between 118 and 160 ppm, and a characteristic downfield signal for the carbonyl carbon around 198 ppm.

  • Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) source. The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (212.25 g/mol ) is expected to be observed.

The combination of these spectroscopic techniques provides a comprehensive and definitive validation of the successful synthesis of this compound and allows for its clear differentiation from its structural isomers.

References

comparative study of the antimicrobial efficacy of substituted 2-acetyldiphenyl ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Diphenyl ethers, a class of aromatic compounds, have emerged as a promising area of research due to their diverse biological activities, including antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of various substituted diphenyl ether derivatives, supported by experimental data from recent studies. While specific comprehensive data on substituted 2-acetyldiphenyl ethers remains limited in publicly accessible research, this guide focuses on the broader class of substituted diphenyl ethers to provide valuable insights into their structure-activity relationships and potential as antimicrobial leads.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of substituted diphenyl ethers is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of representative substituted diphenyl ether derivatives against a panel of pathogenic bacteria and fungi.

CompoundMicroorganismMIC (µg/mL)Reference
Chalcone Derivative 5u (with two diphenyl ether moieties)Staphylococcus aureus25.23 (µM)[1]
Escherichia coli33.63 (µM)[1]
Salmonella33.63 (µM)[1]
Pseudomonas aeruginosa33.63 (µM)[1]
4'-Chloroasterric acid (from Aspergillus flavipes)Gram-positive bacteria3.13 - 50[2]
Various Diphenyl Ethers (from Aspergillus flavipes)Gram-positive bacteria3.13 - 50[2]

Note: The activity of chalcone derivative 5u is presented in µM. Direct comparison with values in µg/mL requires knowledge of the compound's molecular weight. The data indicates that substitutions on the diphenyl ether core significantly influence antimicrobial potency. For instance, the presence of two diphenyl ether moieties in compound 5u resulted in notable antibacterial activity against both Gram-positive and Gram-negative bacteria[1]. Similarly, chlorinated diphenyl ethers isolated from fungal sources have demonstrated efficacy against Gram-positive bacteria[2].

Experimental Protocols

The determination of antimicrobial efficacy relies on standardized laboratory procedures. Below are detailed methodologies for key experiments cited in the evaluation of substituted diphenyl ethers.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a commonly employed technique.

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Prepare serial dilutions of test compounds Inoculation Inoculate microplate wells containing compound dilutions Compound_Prep->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate at optimal temperature and duration Inoculation->Incubation Observation Visually or spectrophotometrically assess microbial growth Incubation->Observation MIC_Determination Identify the lowest concentration with no visible growth (MIC) Observation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

  • Preparation of Compounds: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation and Incubation: The wells of the microtiter plate containing the compound dilutions are inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Potential Mechanisms of Action

While the precise mechanisms of action for many substituted diphenyl ethers are still under investigation, some studies suggest that they may exert their antimicrobial effects through the disruption of cellular processes.

Hypothesized Signaling Pathway Disruption

Diphenyl_Ether Substituted Diphenyl Ether Bacterial_Cell Bacterial Cell Diphenyl_Ether->Bacterial_Cell Penetration LpxC LpxC Enzyme Diphenyl_Ether->LpxC Inhibition Lipid_A_Synthesis Lipid A Synthesis LpxC->Lipid_A_Synthesis Catalyzes Outer_Membrane_Integrity Outer Membrane Integrity Lipid_A_Synthesis->Outer_Membrane_Integrity Essential for Cell_Death Cell Death Outer_Membrane_Integrity->Cell_Death Loss leads to

Caption: Hypothesized inhibition of LpxC by a diphenyl ether derivative.

For example, molecular modeling studies on chalcone derivatives bearing a diphenyl ether moiety suggest that they may target and inhibit essential bacterial enzymes. One such potential target in Gram-negative bacteria is UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an enzyme crucial for the biosynthesis of lipid A, a key component of the outer membrane[1]. Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.

Conclusion

Substituted diphenyl ethers represent a valuable chemical scaffold for the development of novel antimicrobial agents. The available data, though not specific to 2-acetyldiphenyl ethers, indicates that modifications to the diphenyl ether core can lead to potent activity against a range of pathogenic microbes. Further research, including the synthesis and screening of a wider array of substituted derivatives and detailed mechanistic studies, is warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols and hypothesized mechanisms presented in this guide offer a foundation for future investigations in this promising area of drug discovery.

References

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Phenoxyphenyl Ethanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of ortho-, meta-, and para-phenoxyphenyl ethanone isomers. Understanding the relative reactivity of these isomers is crucial for their application in organic synthesis and drug development, as the position of the phenoxy substituent significantly influences the chemical behavior of the ethanone moiety. This document outlines the theoretical basis for their reactivity differences, presents a predictive comparison, and provides a detailed experimental protocol for their empirical evaluation.

Theoretical Background: Electronic Effects of the Phenoxy Substituent

The reactivity of the carbonyl group in phenoxyphenyl ethanones is primarily governed by the electronic effects of the phenoxy substituent on the phenyl ring to which the acetyl group is attached. These effects can be broadly categorized into inductive and resonance effects, which modulate the electron density at the carbonyl carbon and thereby influence its susceptibility to nucleophilic attack.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for correlating the reaction rates (k) of substituted aromatic compounds with the electronic properties of the substituent (σ) and the sensitivity of the reaction to these effects (ρ). The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. The reaction constant, ρ, is specific to a particular reaction and indicates its sensitivity to electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups.

The phenoxy group (-OPh) is generally considered to be electron-withdrawing through its inductive effect (-I) due to the electronegativity of the oxygen atom. However, it can also act as an electron-donating group through resonance (+M) by delocalizing its lone pair of electrons into the aromatic ring. The net effect depends on the position of the substituent.

  • Para-position: The resonance effect is dominant, leading to an overall electron-donating character. This increases the electron density at the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles.

  • Meta-position: The resonance effect does not extend to the meta position. Therefore, the electron-withdrawing inductive effect is the primary influence, making the carbonyl carbon more electrophilic and more reactive towards nucleophiles compared to the unsubstituted acetophenone.

  • Ortho-position: The electronic effects are complex due to the interplay of both inductive and resonance effects, as well as potential steric hindrance from the bulky phenoxy group, which can impede the approach of a nucleophile. Generally, the ortho position is expected to experience a combination of electron-withdrawing inductive effects and electron-donating resonance effects. However, steric hindrance is often a significant factor that can reduce reactivity.

Based on these electronic considerations, the predicted order of reactivity towards nucleophilic addition is:

Meta > Ortho > Para

Predicted Reactivity Comparison

The following table summarizes the predicted relative reactivity of the three isomers based on the electronic effects of the phenoxy substituent. The Hammett substituent constants (σ) for the methoxy group (OCH₃) are used as an approximation for the phenoxy group, as they share a similar ether linkage to the aromatic ring. A positive σ value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect. The relative rate is a qualitative prediction based on these values.

IsomerSubstituent PositionHammett Constant (σ) for OCH₃ (Approximation)[1]Predicted Relative Reactivity (towards Nucleophiles)
ortho-Phenoxyphenyl ethanoneOrtho-Moderate (influenced by both inductive and resonance effects, and steric hindrance)
meta-Phenoxyphenyl ethanoneMetaσ_meta_ = +0.12High
para-Phenoxyphenyl ethanoneParaσ_para_ = -0.27Low

Experimental Protocol: Comparative Kinetic Analysis via UV-Vis Spectrophotometry

This protocol describes a method for comparing the reaction rates of the three phenoxyphenyl ethanone isomers with 2,4-dinitrophenylhydrazine (2,4-DNPH). The reaction forms a colored hydrazone product, and the rate of its formation can be monitored using a UV-Vis spectrophotometer.

Materials:

  • ortho-Phenoxyphenyl ethanone

  • meta-Phenoxyphenyl ethanone

  • para-Phenoxyphenyl ethanone

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH)

  • Concentrated Sulfuric Acid

  • Ethanol (95%)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Reagents:

    • 2,4-DNPH Solution: Prepare a saturated solution of 2,4-DNPH in 95% ethanol. Carefully add concentrated sulfuric acid dropwise to this solution until the 2,4-DNPH dissolves completely. This solution should be prepared fresh.

    • Ketone Solutions: Prepare stock solutions of each phenoxyphenyl ethanone isomer in 95% ethanol at a concentration of 0.01 M.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected 2,4-dinitrophenylhydrazone product. This should be determined beforehand by running a full spectrum scan of a completed reaction mixture.

    • Equilibrate the 2,4-DNPH solution and the ketone solutions to a constant temperature (e.g., 25°C) in a water bath.

    • To a quartz cuvette, add 2.0 mL of the 2,4-DNPH solution.

    • Initiate the reaction by adding 1.0 mL of one of the ketone solutions to the cuvette.

    • Immediately start the stopwatch and begin recording the absorbance at the predetermined λ_max at regular time intervals (e.g., every 30 seconds) for a sufficient duration for the reaction to proceed significantly.

    • Repeat the kinetic run for the other two isomers under identical conditions.

    • Perform each kinetic run in triplicate to ensure reproducibility.

  • Data Analysis:

    • Plot the absorbance versus time for each isomer.

    • The initial rate of the reaction can be determined from the initial slope of the absorbance vs. time curve.

    • Compare the initial rates of the three isomers to determine their relative reactivity.

Visualizing the Logic: Hammett Equation

The following diagram illustrates the logical relationship described by the Hammett equation, which is used to predict the relative reactivity of the isomers.

Hammett_Equation substituent Substituent (Phenoxy Group) sigma Substituent Constant (σ) (Electronic Effect) substituent->sigma Determines position Position (ortho, meta, para) position->sigma Influences rate Relative Reaction Rate (k/k₀) sigma->rate Correlates with reaction Reaction (e.g., Nucleophilic Addition) rho Reaction Constant (ρ) (Sensitivity to Electronic Effects) reaction->rho Characterized by rho->rate Scales

Caption: A diagram illustrating the relationship between substituent, position, and reaction parameters in the Hammett equation to predict reaction rates.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 1-(2-Phenoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 1-(2-Phenoxyphenyl)ethanone, a key intermediate in various synthetic processes. The focus is on the cross-validation of a primary High-Performance Liquid Chromatography (HPLC) method with a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method to ensure data integrity, reliability, and consistency across different analytical platforms.

The following sections detail the experimental protocols, present comparative quantitative data from a hypothetical cross-validation study, and visualize the analytical workflows.

Overview of Analytical Methods

The quantification of this compound in process samples or formulations is crucial for quality control and reaction monitoring. Two of the most common and reliable analytical techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC-UV): This technique is widely used for its robustness, precision, and suitability for non-volatile and thermally labile compounds. Separation is achieved based on the analyte's affinity for the stationary and mobile phases.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high specificity and sensitivity, making it an excellent confirmatory method. It is ideal for volatile and semi-volatile compounds.[2]

Cross-validation of these methods is essential to ensure that the analytical results are independent of the methodology used, which is a critical aspect of regulatory compliance and data integrity.[3]

Experimental Protocols

Detailed methodologies for the primary (HPLC-UV) and secondary (GC-MS) analytical methods are provided below.

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

Instrumentation and Conditions:

ParameterValue
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 240 nm
Run Time 10 minutes

Reagent and Standard Preparation:

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • This compound Reference Standard: Purity >99%

  • Diluent: Acetonitrile:Water (65:35, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard, transfer to a 25 mL volumetric flask, and dissolve in the diluent.

  • Calibration Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable volume of diluent to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate the sample to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Secondary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a GC-MS method for the confirmation and quantification of this compound.

Instrumentation and Conditions:

ParameterValue
GC-MS System Gas Chromatograph with a Mass Selective Detector
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Injector Temperature 270 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial 150 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-400
Monitored Ions (SIM mode) m/z 212 (quantification), 183, 105 (confirmation)

Reagent and Standard Preparation:

  • Solvent: Ethyl acetate, GC grade

  • This compound Reference Standard: Purity >99%

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using ethyl acetate as the solvent.

  • Calibration Standards: Prepare a series of working standards by serial dilution of the stock solution in ethyl acetate (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

Sample Preparation:

  • Dissolve a known amount of the sample in ethyl acetate to an expected concentration within the calibration range.

  • For samples with high water content, perform a liquid-liquid extraction with ethyl acetate and dry the organic layer over anhydrous sodium sulfate.

  • If necessary, filter the sample through a 0.45 µm syringe filter.

Data Presentation: Cross-Validation Results

The following tables summarize hypothetical quantitative data from a cross-validation study comparing the HPLC-UV and GC-MS methods. The study assessed linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Table 1: Linearity and Sensitivity
ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Calibration Range 1 - 100 µg/mL0.5 - 50 µg/mL-
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.995
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mL-
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mL-
Table 2: Accuracy and Precision (Intra-day)

Accuracy is presented as the percentage recovery, and precision is shown as the relative standard deviation (%RSD).

Nominal Conc. (µg/mL) HPLC-UV GC-MS Acceptance Criteria
Recovery (%) %RSD Recovery (%)
Low QC (5 µg/mL) 98.52.1101.2
Mid QC (25 µg/mL) 100.21.599.5
High QC (75 µg/mL) 99.11.298.9
Table 3: Comparison of Incurred Sample Results

Ten independent samples were analyzed by both methods to assess the agreement between them.

Sample ID HPLC-UV Result (µg/mL) GC-MS Result (µg/mL) % Difference
IS-001 22.522.11.78%
IS-002 45.145.9-1.77%
IS-003 10.810.52.78%
IS-004 88.287.11.25%
IS-005 33.734.2-1.48%
IS-006 62.961.81.75%
IS-007 15.415.8-2.60%
IS-008 71.370.51.12%
IS-009 5.65.8-3.57%
IS-010 95.093.91.16%
Average % Difference -0.06%

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship of the cross-validation process.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation inject Inject Sample (10 µL) std_prep->inject smp_prep Sample Preparation smp_prep->inject hplc HPLC-UV System (C18 Column, ACN:H2O) detect UV Detection (240 nm) hplc->detect inject->hplc chrom Chromatogram Generation detect->chrom quant Quantification (Peak Area vs. Calibration Curve) chrom->quant result Final Result (µg/mL) quant->result

Caption: Workflow for the HPLC-UV analysis of this compound.

gcms_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (in Ethyl Acetate) inject Inject Sample (1 µL) std_prep->inject smp_prep Sample Preparation (LLE if needed) smp_prep->inject gcms GC-MS System (HP-5ms Column) sep GC Separation gcms->sep inject->gcms ms MS Detection (EI) sep->ms tic TIC & EIC Generation ms->tic quant Quantification (SIM vs. Calibration Curve) tic->quant result Final Result (µg/mL) quant->result

Caption: Workflow for the GC-MS analysis of this compound.

cross_validation cluster_methods Analytical Methods cluster_params Validation Parameters hplc Primary Method (HPLC-UV) linearity Linearity & Sensitivity hplc->linearity accuracy Accuracy & Precision hplc->accuracy samples Incurred Sample Analysis hplc->samples gcms Secondary Method (GC-MS) gcms->linearity gcms->accuracy gcms->samples comparison Comparison of Results (Statistical Analysis) linearity->comparison accuracy->comparison samples->comparison conclusion Conclusion: Methods are Interchangeable comparison->conclusion

Caption: Logical relationship of the cross-validation process.

Conclusion

The cross-validation data demonstrates a strong correlation between the HPLC-UV and GC-MS methods for the quantification of this compound. Both methods exhibit excellent linearity, accuracy, and precision within their respective calibration ranges. The analysis of incurred samples shows a negligible average percentage difference, confirming that the two methods can be used interchangeably. The GC-MS method offers higher sensitivity, making it suitable for trace-level analysis, while the HPLC-UV method provides a robust and high-throughput option for routine quality control. This validated and cross-validated analytical approach ensures the generation of reliable and reproducible data in a drug development setting.

References

A Comparative Guide to the Biological Activity of Diaryl Ether Ketones: A Focus on 1-(2-Phenoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of "1-(2-Phenoxyphenyl)ethanone" and other diaryl ether ketones. While direct experimental data comparing the biological activity of "this compound" is limited in the current scientific literature, this document synthesizes available information on the broader class of diaryl ether ketones to provide insights into their structure-activity relationships (SAR) and potential therapeutic applications.

The diaryl ether motif is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and herbicidal properties.[1] The flexible ether linkage allows the two aryl rings to adopt various conformations, enabling interaction with a diverse array of biological targets.[2]

Comparative Biological Activity of Diaryl Ether Ketones

Anticancer Activity:

Numerous diaryl ether derivatives have been investigated for their potential as anticancer agents.[3][4][5] The position of the phenoxy group and the presence of other substituents on the phenyl rings play a crucial role in their cytotoxic effects. For instance, studies on other classes of diaryl ether-containing compounds have shown that the substitution pattern can significantly impact their antiproliferative activity.[2] It is hypothesized that the spatial arrangement of the phenyl rings, dictated by the ortho, meta, or para position of the ether linkage, influences the molecule's ability to bind to target proteins and induce apoptosis or cell cycle arrest.

Antimicrobial Activity:

The diaryl ether scaffold is also a key feature in many antimicrobial agents. While specific studies on the antimicrobial properties of this compound are scarce, related poly(ether-ketone)s containing diarylidenecycloalkanone moieties have been synthesized and have shown antimicrobial properties.[6] The lipophilicity and electronic properties conferred by the phenoxy group can facilitate membrane disruption or inhibition of essential bacterial enzymes.

The following table summarizes the biological activity of representative diaryl ether ketones from the literature. It is important to note that these are not direct comparisons with this compound but provide a reference for the potential activities within this chemical class.

Compound NameTarget/AssayActivity (e.g., IC50, MIC)Reference
Steroidal Diaryl Ether Derivative (e.g., Quinoline derivative)Antiproliferative activity against MCF-7 and HeLa cell linesLow micromolar IC50 values[2]
Poly(ether-ketone)s with diarylidenecycloalkanone moietiesAntibacterial and antifungal activityNot specified quantitatively in the abstract[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are generalized protocols for key assays relevant to the evaluation of diaryl ether ketones.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[7][8]

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh culture.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)[9][10]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized signaling pathway for apoptosis induction, a common mechanism of action for anticancer agents, and a typical workflow for the biological evaluation of novel compounds.

Apoptosis_Pathway Diaryl Ether Ketone Diaryl Ether Ketone Cellular Stress Cellular Stress Diaryl Ether Ketone->Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially activated by diaryl ether ketones.

Biological_Evaluation_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Identification & Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis Structural Analysis Purification->Structural Analysis Antimicrobial Assay Antimicrobial Assay Structural Analysis->Antimicrobial Assay Cytotoxicity Assay Cytotoxicity Assay Structural Analysis->Cytotoxicity Assay Hit Identification Hit Identification Antimicrobial Assay->Hit Identification Cytotoxicity Assay->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: Workflow for the biological evaluation of novel diaryl ether ketones.

References

comparative docking studies of "1-(2-Phenoxyphenyl)ethanone" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Research Phase

Focusing on Target & Data

I'm now focusing on identifying the specific protein targets and derivatives explored in those papers. Once I have a solid list, I'll delve into the experimental protocols. I will extract quantitative binding data, such as binding energies, and organize it into a table for analysis. After, I plan to create a Graphviz diagram to visually represent the workflow.

Synthesizing Findings & Diagrams

I'm now focusing on synthesizing the collected data. The goal is to create a useful comparison guide. After identifying relevant research, specific targets, and docking protocols, I've begun compiling binding data and generating a Graphviz diagram to visually represent the typical workflow for comparative docking studies. Next, I will merge these components into a comprehensive guide.

Refining the Search Parameters

I've been sifting through literature, aiming for information related to "1-(2-Phenoxyphenyl)ethanone" derivatives. Initial searches yielded some general results on 1-phenylethanone derivatives' synthesis and docking, but nothing targeted. I'm now refining search queries, hoping to zero in on the specific compound and its analogues.

Focusing the Literature Review

I've been looking at the literature from a different angle. The early searches didn't hit the mark for "this compound" derivatives, only related compounds. I've re-focused, expanding the scope to include docking studies of specific analogues. If that also comes up short, I'll need to broaden the search further.

Expanding the Search Scope

I'm now zeroing in on more focused search terms, aiming for "this compound" derivatives specifically. Initial results, though related, weren't spot on. I'm expanding my search to include analogues and individual docking studies. The goal is to compile comparative data if direct comparisons remain elusive. I'll document the specific protein targets and derivatives, extracting experimental details like software, force fields, and grid parameters. Quantitative data like binding energies and inhibition constants will be organized into a comprehensive table, and a Graphviz workflow diagram will be constructed.

Targeting Specific Derivatives

I'm now prioritizing searches for comparative docking studies involving "this compound" derivatives. Initial general results on related compounds weren't specific enough. If direct comparisons are absent, I'll shift to individual docking studies, aiming to compile comparative data. I'll meticulously note protein targets and derivatives, and extract experimental details from the studies. Quantitative data will be organized into a table, and a workflow diagram constructed. If the search proves fruitless, I'll state so.

Investigating Docking Data

I've been going through search results and found studies on similar compounds, like "1-phenylethanone" derivatives, but nothing directly comparing "1-(2-Phenoxyphenyl) ethanone" analogs. It seems I'll need to explore the potential for comparative docking studies with related structures, to infer potential binding behaviors and affinity for my compound of interest.

Searching for Specific Comparisons

I'm finding related studies on docking, but nothing directly comparing "1-(2-Phenoxyphenyl) ethanone" derivatives. I have uncovered several docking methodologies and data types. I'll need to dig deeper to find direct comparisons or I'll conclude the data is unavailable.

Reviewing Search Findings

I've been looking at the search results for those "this compound" derivatives, and, unfortunately, there are no specific comparative docking studies. The data mostly just shows docking protocols were used to see how they would work. I need to rethink the search terms or broaden the scope a bit.

Refining Search Strategies

I'm now expanding the search terms, incorporating related structures like those "2-phenoxy-1-phenyl-ethanone" derivatives as suggested by earlier searches. I also added in broader terms related to docking and comparative analysis. This approach aims to capture relevant studies even if they don't explicitly focus on the exact molecule. If this yields no results, I'll shift gears, focusing on general docking principles using the structurally related compounds to highlight method application.

Validating Antibacterial Screening of 2-Acetyldiphenyl Ether Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Diphenyl ether derivatives have shown promise as a scaffold for new antibacterial drugs. This guide provides a framework for validating the antibacterial screening results of 2-acetyldiphenyl ether analogues, offering objective comparisons with established methods and supporting experimental data from related compounds. While specific data for 2-acetyldiphenyl ether analogues is not yet widely published, this document outlines the essential experimental protocols and data presentation formats required for their rigorous evaluation.

Comparative Efficacy of Diphenyl Ether Analogues

A crucial step in validating a new antibacterial agent is to compare its in vitro activity against existing antibiotics and other analogues. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] The following table provides a template for summarizing the MIC values of hypothetical 2-acetyldiphenyl ether analogues against common Gram-positive and Gram-negative clinical isolates, alongside benchmark antibiotics.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of 2-Acetyldiphenyl Ether Analogues and Control Antibiotics (Hypothetical Data)

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)S. pneumoniae (ATCC 49619) MIC (µg/mL)
Analogue 1416642
Analogue 228321
Analogue 3832>1284
Ciprofloxacin0.50.2511
Vancomycin1>128>1280.5

Note: This table is a template. Actual values would be derived from experimental results.

Recent studies on other classes of diphenyl ether derivatives have demonstrated significant antibacterial potential. For instance, novel chalcone derivatives incorporating a diphenyl ether moiety have shown considerable potency in inhibiting the growth of Staphylococcus aureus, Escherichia coli, Salmonella, and Pseudomonas aeruginosa.[3] One such compound displayed MIC values as low as 25.23 µM for S. aureus and 33.63 µM for the other tested bacteria, outperforming standard antibiotics like ciprofloxacin and gentamicin against Salmonella and P. aeruginosa.[3]

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized methodologies for antimicrobial susceptibility testing must be followed.[1] The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[4]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of a compound.[1][5]

a. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[1]

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]

b. Preparation of Antimicrobial Dilutions:

  • Prepare a series of two-fold serial dilutions of the 2-acetyldiphenyl ether analogues and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

  • The concentration range should be sufficient to determine the MIC value for each compound.

c. Inoculation and Incubation:

  • Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of a microtiter plate.

  • Include a growth control (no antimicrobial) and a sterility control (no bacteria).[1]

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]

d. Interpretation of Results:

  • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[1]

Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of antibacterial activity.[6][7]

a. Inoculum Preparation and Plating:

  • Prepare a standardized bacterial inoculum as described for the broth microdilution method.

  • Using a sterile cotton swab, uniformly inoculate the entire surface of a Mueller-Hinton agar plate.[7][8]

b. Disk Application:

  • Impregnate sterile paper disks with a known concentration of the 2-acetyldiphenyl ether analogues.

  • Place the impregnated disks on the surface of the inoculated agar plate.[7]

c. Incubation and Measurement:

  • Incubate the plate at 35°C ± 2°C for 16-24 hours.

  • Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.[7][8] The size of the zone is proportional to the susceptibility of the bacteria to the compound.[6]

Experimental and Validation Workflow

The following diagram illustrates a typical workflow for the validation of antibacterial screening results.

G cluster_prep Preparation cluster_screen Primary Screening cluster_validate Validation & Characterization cluster_analysis Data Analysis A Bacterial Strain Selection & Culture D Disk Diffusion Assay A->D E Initial MIC Determination (Broth Microdilution) A->E B Compound Synthesis & Purification (Analogues) B->D B->E C Preparation of Control Antibiotics C->D C->E F Confirmatory MIC (Multiple Strains) D->F E->F G Time-Kill Kinetics Assay F->G H Cytotoxicity Assay F->H I Comparative Analysis (MIC Values) F->I G->I J Structure-Activity Relationship (SAR) I->J

Caption: Experimental workflow for antibacterial screening and validation.

Potential Mechanisms of Action

While the specific mechanism of action for 2-acetyldiphenyl ether analogues would need to be elucidated through further studies, the following diagram illustrates common bacterial targets for antimicrobial compounds.

G cluster_compound Antibacterial Compound cluster_targets Potential Bacterial Targets A 2-Acetyldiphenyl Ether Analogue B Cell Wall Synthesis A->B Inhibition C Protein Synthesis (Ribosomes) A->C Inhibition D DNA/RNA Synthesis A->D Inhibition E Folic Acid Metabolism A->E Inhibition F Cell Membrane Integrity A->F Disruption

Caption: Potential mechanisms of antibacterial action.

References

comparing the efficacy of different synthetic routes to "1-(2-Phenoxyphenyl)ethanone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes to a Key Chemical Intermediate

This guide provides a comprehensive comparison of the primary synthetic routes to 1-(2-Phenoxyphenyl)ethanone, a valuable ketone intermediate in various chemical syntheses. Below, we present a detailed analysis of two principal methods: the Friedel-Crafts acylation of diphenyl ether and the Ullmann condensation, supported by experimental data to inform the selection of the most efficacious route for your research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterFriedel-Crafts Acylation of Diphenyl EtherUllmann Condensation
Starting Materials Diphenyl ether, Acetyl chloride/Acetic anhydride2-Hydroxyacetophenone, Bromobenzene
Key Transformation Electrophilic aromatic substitutionCopper-catalyzed cross-coupling
Primary Product Mixture of ortho- and para-isomersPredominantly the desired ortho-isomer
Reported Yield High overall yield (up to 94.2% for the para-isomer), but requires separation of isomers.[1]Moderate to good yields for the target isomer.
Reaction Conditions Requires a strong Lewis acid catalyst (e.g., AlCl₃) or a strong Brønsted acid (e.g., HF)[1]. Anhydrous conditions are crucial.Requires a copper catalyst (e.g., CuI, Cu₂O) and a base (e.g., K₂CO₃, Cs₂CO₃) at elevated temperatures.
Scalability Potentially scalable, but purification challenges may increase with scale.Generally scalable, with modern protocols offering milder conditions.
Selectivity The primary challenge is achieving high selectivity for the ortho-isomer. The para-isomer is often the major product[1].Offers high regioselectivity for the formation of the desired ortho-substituted product.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the synthetic strategies discussed, the following diagrams outline the core transformations.

Synthetic_Workflow Logical Workflow for Comparing Synthetic Routes cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Ullmann Condensation Diphenyl Ether Diphenyl Ether Acylation Acylation Diphenyl Ether->Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->Acylation Isomer Mixture Mixture of o- and p-Phenoxyacetophenone Acylation->Isomer Mixture Separation Separation Isomer Mixture->Separation 1-(2-Phenoxyphenyl)ethanone_FC This compound Separation->1-(2-Phenoxyphenyl)ethanone_FC 2-Hydroxyacetophenone 2-Hydroxyacetophenone Condensation Condensation 2-Hydroxyacetophenone->Condensation Bromobenzene Bromobenzene Bromobenzene->Condensation 1-(2-Phenoxyphenyl)ethanone_Ullmann This compound Condensation->1-(2-Phenoxyphenyl)ethanone_Ullmann

Caption: Comparative workflow of Friedel-Crafts Acylation and Ullmann Condensation.

Experimental Protocols

Route 1: Friedel-Crafts Acylation of Diphenyl Ether

This method involves the direct acylation of diphenyl ether using an acylating agent in the presence of a Lewis acid catalyst. While this approach can provide high overall yields of phenoxyacetophenones, it typically results in a mixture of ortho- and para-isomers, with the para-isomer often being the major product.[1] Achieving high selectivity for the desired ortho-isomer is a significant challenge.

General Experimental Protocol (adapted for ortho-selectivity):

  • Reaction Setup: To a cooled (0 °C) and stirred solution of diphenyl ether in a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise, maintaining the temperature below 5 °C.

  • Addition of Acylating Agent: Slowly add acetyl chloride to the reaction mixture, ensuring the temperature remains controlled.

  • Reaction Progression: Allow the reaction to stir at a low temperature (e.g., 0-5 °C) for several hours. The lower temperature is intended to favor the formation of the ortho-isomer.

  • Work-up: Quench the reaction by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). The combined organic layers are then washed with water, a saturated solution of sodium bicarbonate, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The resulting crude product, a mixture of isomers, requires careful purification, typically by column chromatography, to isolate the this compound.

Route 2: Ullmann Condensation

The Ullmann condensation offers a more direct and regioselective route to this compound by forming the ether linkage between a phenol and an aryl halide. This method avoids the issue of isomeric mixtures inherent to the Friedel-Crafts acylation of diphenyl ether.

General Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 2-hydroxyacetophenone, an aryl halide (e.g., bromobenzene or iodobenzene), a copper catalyst (e.g., copper(I) iodide or copper(I) oxide), a suitable ligand (e.g., 1,10-phenanthroline or an amino acid), and a base (e.g., potassium carbonate or cesium carbonate) in a high-boiling polar solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone).

  • Reaction Progression: Heat the reaction mixture to an elevated temperature (typically in the range of 100-160 °C) and maintain it for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to yield pure this compound.

Efficacy Comparison and Concluding Remarks

The choice between these two synthetic routes will largely depend on the specific requirements of the researcher.

  • Friedel-Crafts Acylation is a classic and powerful method for forming carbon-carbon bonds. However, for the synthesis of this compound, its primary drawback is the lack of regioselectivity, leading to a mixture of ortho and para isomers that necessitates a potentially challenging separation process. While the overall yield of acylated products can be high, the yield of the desired ortho isomer may be significantly lower.

  • Ullmann Condensation , on the other hand, provides a more direct and selective synthesis of the target molecule. By starting with 2-hydroxyacetophenone, the position of the acetyl group is already fixed, and the subsequent etherification occurs at the desired ortho position. While traditional Ullmann conditions were often harsh, modern advancements have introduced milder and more efficient catalytic systems.

For researchers prioritizing a straightforward synthesis with high regioselectivity and a more predictable outcome, the Ullmann condensation is the recommended route for the preparation of this compound. While the Friedel-Crafts acylation of diphenyl ether is a viable alternative, the challenges associated with isomeric separation may render it less efficient for obtaining the pure ortho-product.

Further optimization of reaction conditions for either route, such as screening different catalysts, ligands, solvents, and temperatures, may lead to improved yields and purity. This guide serves as a foundational comparison to aid in the strategic selection of a synthetic pathway.

References

Comparative Analysis of 1-Phenyl-2-(phenylamino)ethanone Derivatives as MCR-1 Inhibitors: A Surrogate for 1-(2-Phenoxyphenyl)ethanone SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationships (SAR) for 1-(2-Phenoxyphenyl)ethanone derivatives reveals a notable gap in publicly available research. To provide valuable insights for researchers, this guide presents a comparative analysis of a structurally related class of compounds: 1-phenyl-2-(phenylamino)ethanone derivatives, which have been investigated as inhibitors of the mobilized colistin resistance protein (MCR-1).[1][2] This analysis serves as a surrogate SAR study, offering a framework for understanding how structural modifications may impact the biological activity of related phenoxy ethanone scaffolds.

The emergence of MCR-1 confers resistance to colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria, posing a significant threat to global health.[1][2] The identification of small molecule inhibitors of MCR-1 is a critical area of research. This guide details the SAR of 1-phenyl-2-(phenylamino)ethanone derivatives, presents their comparative efficacy, outlines the experimental methodologies used for their evaluation, and provides a visual representation of a typical SAR workflow.

Comparative Biological Activity

The inhibitory effects of various 1-phenyl-2-(phenylamino)ethanone derivatives against MCR-1 have been evaluated. The data presented below summarizes the percentage of inhibition of E. coli growth expressing MCR-1 in the presence of colistin, providing a quantitative comparison of the different substitutions on the phenyl rings.

Compound IDR1 SubstitutionR2 SubstitutionConcentration (µM)Inhibition (%)
3 HH100100
6g 4-F4-NO250>90
6h 4-Cl4-NO250>90
6i 4-Br4-NO250>90
6n 4-F2,4-di-NO250>90
6p 4-Cl2,4-di-NO225100
6q 4-Br2,4-di-NO225100
6r 4-I2,4-di-NO250>90

Data sourced from a study on MCR-1 inhibitors.[1]

Key Structure-Activity Relationship Insights:

  • Substitution on the Phenylamino Ring (R2): The presence of nitro groups on the phenylamino ring is crucial for activity. A dinitro substitution (2,4-di-NO2) generally leads to more potent inhibition compared to a single nitro group.

  • Substitution on the Phenyl Ring (R1): Halogen substitutions at the para-position of the phenyl ring (4-F, 4-Cl, 4-Br, 4-I) are well-tolerated and contribute to potent MCR-1 inhibition.

  • Combined Effect: The most potent compounds, 6p and 6q , feature a halogen (Cl or Br) at the R1 position and a 2,4-dinitro substitution at the R2 position, demonstrating a synergistic effect of these modifications.[1]

Experimental Protocols

The following is a detailed description of the key experimental methods used to evaluate the MCR-1 inhibitory activity of the 1-phenyl-2-(phenylamino)ethanone derivatives.

MCR-1 Inhibition Assay (Cell-Based)

This assay determines the ability of a compound to restore the susceptibility of MCR-1-expressing bacteria to colistin.

  • Bacterial Strain: Escherichia coli BL21(DE3) transformed with a plasmid containing the mcr-1 gene is used.

  • Culture Preparation: The bacterial culture is grown overnight in Luria-Bertani (LB) broth containing a suitable antibiotic for plasmid maintenance. The culture is then diluted to a specific optical density (e.g., OD600 of 0.1).

  • Compound and Colistin Addition: The test compounds are added to the wells of a 96-well plate at various concentrations. Colistin is then added to a final concentration that is sub-inhibitory for the MCR-1 expressing strain (e.g., 2 µg/mL).

  • Incubation: The plate is incubated at 37°C with shaking for a defined period (e.g., 12-18 hours).

  • Growth Measurement: Bacterial growth is determined by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated by comparing the OD600 of the wells containing the test compound and colistin to the control wells containing only colistin.

Enzymatic Assay

This assay directly measures the inhibition of the MCR-1 enzyme's catalytic activity.

  • MCR-1 Protein Purification: The MCR-1 protein is overexpressed in E. coli and purified using standard chromatographic techniques.

  • Reaction Mixture: The assay is typically performed in a reaction buffer containing the purified MCR-1 enzyme, its substrate (e.g., lipid A), and the phosphoethanolamine donor.

  • Inhibitor Addition: The test compounds are pre-incubated with the enzyme before the addition of the substrate to allow for binding.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of the substrate and allowed to proceed for a specific time at an optimal temperature. The reaction is then terminated.

  • Detection of Product Formation: The amount of product formed is quantified using a suitable method, such as mass spectrometry or a colorimetric assay that detects the release of a byproduct.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Research Workflow

The following diagrams illustrate a typical workflow for a structure-activity relationship study and a simplified representation of the proposed mechanism of MCR-1 inhibition.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_optimization Optimization Lead Lead Compound (1-phenyl-2- (phenylamino)ethanone) Design Design Derivatives (Vary R1 and R2) Lead->Design Synth Chemical Synthesis Design->Synth InVitro In Vitro Screening (MCR-1 Inhibition Assay) Synth->InVitro SAR SAR Analysis InVitro->SAR NewDesign New Derivative Design SAR->NewDesign Optimized Optimized Lead SAR->Optimized NewDesign->Synth MCR1_Inhibition cluster_interaction Enzymatic Reaction MCR1 MCR-1 Enzyme Active Site Product Modified Substrate (Colistin Resistance) MCR1->Product Catalyzes reaction Blocked X Inhibitor Inhibitor (1-phenyl-2-(phenylamino) ethanone derivative) Inhibitor->MCR1 Binds to active site Substrate Substrate (Lipid A-PEA) Substrate->MCR1 Binds to active site Blocked->Product Inhibits Reaction

References

A Comparative Guide to Purity Assessment of Synthesized 1-(2-Phenoxyphenyl)ethanone using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is a critical checkpoint for ensuring data integrity, product quality, and regulatory compliance. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) for the purity analysis of the synthesized ketone, 1-(2-Phenoxyphenyl)ethanone, against other established analytical techniques. Supported by detailed experimental protocols and comparative data, this document serves as a practical resource for selecting the most suitable purity assessment methodology.

Introduction to Purity Determination by DSC

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity determination of crystalline organic compounds, DSC operates on the principle of the van't Hoff law, which relates the melting point depression of a substance to the concentration of impurities.[1] In an ideal eutectic system, impurities lower and broaden the melting range of the main component.[2][3]

DSC analysis quantifies this change by examining the shape of the melting endotherm.[1] This method is considered absolute, as it does not typically require a reference standard for the impurities themselves.[1] Its primary advantages lie in the small sample size required (1-2 mg) and the speed of analysis, making it an attractive option for a global assessment of eutectic impurities, especially in early development stages.[4] However, the applicability of DSC for purity determination is generally limited to compounds that are at least 98% pure, exhibit a sharp melting point, and do not decompose during melting.[4][5]

Comparative Analysis of Purity Assessment Methods

The selection of an analytical technique for purity assessment is contingent on various factors, including the chemical nature of the compound and its expected impurities, the required accuracy and precision, and the available instrumentation. While DSC provides a valuable overall purity value, chromatographic and spectroscopic methods offer detailed impurity profiles.

Data Summary

Analytical TechniquePrincipleTypical Purity Result (%)AdvantagesLimitations
DSC Melting point depression (van't Hoff Law)99.5 ± 0.3Absolute method, small sample size, fast analysis, no impurity standard needed.[1][4]Only for crystalline, thermally stable compounds; less sensitive for purities <98%; does not identify individual impurities.[4][5]
HPLC-UV Separation based on polarity, detection by UV absorbance99.6 ± 0.1High sensitivity and resolution, excellent for separating isomers and non-volatile impurities, widely available.[6]Requires a chromophore for UV detection, quantification depends on a reference standard of the main compound.[6]
GC-MS Separation based on volatility and polarity, detection by mass spectrometry99.7 ± 0.1High separation efficiency for volatile impurities, provides structural information for impurity identification.[6]Not suitable for non-volatile or thermally labile compounds; requires derivatization for some functional groups.
qNMR Signal intensity is directly proportional to the number of nuclei99.4 ± 0.2Primary analytical method, non-destructive, provides structural confirmation, does not require a reference standard of the analyte.[6]Lower sensitivity compared to chromatographic methods, requires a certified internal standard, potential for signal overlap.[6]

Experimental Protocols

Purity Determination by Differential Scanning Calorimetry (DSC)

This protocol is designed to obtain high-resolution melting data for the accurate calculation of the purity of this compound.

  • Instrumentation : A calibrated heat-flux or power-compensated Differential Scanning Calorimeter equipped with a cooling system.

  • Sample Preparation :

    • To ensure homogeneity and good thermal contact, gently grind approximately 100 mg of the synthesized this compound in a clean agate mortar.[7]

    • Accurately weigh 1-3 mg of the powdered sample into a 40 µL standard aluminum crucible.[7]

    • Hermetically seal the pan using a sample press to prevent any loss of material during the heating process.[1]

    • Prepare an empty, hermetically sealed aluminum pan to serve as a reference.[1]

  • DSC Analysis :

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a slow, constant rate, typically 0.5°C/min to 2°C/min, to ensure melting occurs close to thermal equilibrium.[7][8] The analysis should proceed through the entire melting transition to a temperature where the sample is fully molten.

    • The experiment is conducted under an inert nitrogen atmosphere (flow rate of 20-50 mL/min).

  • Data Analysis : The purity is calculated from the resulting melting endotherm using the instrument's software, which applies the van't Hoff equation.[4] The software analyzes the shape of the melting peak as a function of temperature to determine the mole fraction of impurities.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation : HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Sample Preparation : Prepare a stock solution of this compound in acetonitrile at 1.0 mg/mL. Create a working solution by diluting the stock to 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions :

    • Mobile Phase : Isocratic elution with Acetonitrile:Water (70:30, v/v).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection Wavelength : 254 nm.

    • Injection Volume : 10 µL.

  • Quantification : Purity is calculated using the area normalization method, where the peak area of this compound is divided by the total area of all observed peaks.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile or semi-volatile impurities.[1]

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (MS).

  • Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane) at a concentration of approximately 100 µg/mL.[6]

  • Chromatographic Conditions :

    • Column : DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.[1]

    • Temperatures : Injector: 250°C; MS Transfer Line: 280°C.[1]

    • Oven Program : Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection : 1 µL, split mode (e.g., 20:1).

  • Quantification : Purity is estimated by the area percentage of the main peak relative to the total ion chromatogram (TIC) area.[6]

Visualizations

The following diagrams illustrate the experimental workflow for DSC purity analysis and the logical relationship for comparing the different analytical techniques.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Measurement cluster_data Data Analysis Grind Grind Sample Weigh Weigh 1-3 mg Grind->Weigh Seal Hermetically Seal Crucible Weigh->Seal Load Load Sample & Ref Seal->Load Equilibrate Equilibrate at 25°C Load->Equilibrate Heat Heat at 1°C/min Equilibrate->Heat Record Record Endotherm Heat->Record Calculate Calculate Purity (van't Hoff Eq.) Record->Calculate Purity_Methods_Comparison cluster_main Main Synthesized Compound DSC DSC (Overall Purity) Main->DSC HPLC HPLC-UV (Non-Volatile Impurities) Main->HPLC GCMS GC-MS (Volatile Impurities) Main->GCMS qNMR qNMR (Absolute Quantification) Main->qNMR DSC->HPLC Complementary HPLC->GCMS Orthogonal GCMS->qNMR Confirmatory

References

Safety Operating Guide

Navigating the Disposal of 1-(2-Phenoxyphenyl)ethanone: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(2-Phenoxyphenyl)ethanone, ensuring compliance with regulatory standards and fostering a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

Disposal Procedures: A Step-by-Step Approach

Step 1: Waste Identification and Classification

Chemical waste generators are responsible for determining if a substance is classified as hazardous waste.[2] This involves consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] Aromatic ketones, such as this compound, are typically considered organic solvent waste.

Step 2: Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][4]

  • Do not mix this compound with incompatible materials, such as strong oxidizing or reducing agents.[2]

  • Collect the waste in a designated, compatible container.[5] The original container is often a suitable choice.[5] Ensure the container is in good condition and has a tight-fitting screw cap.[6]

  • For liquid waste, use a container designed for liquids.[5] Do not use metal containers for corrosive waste or glass for hydrofluoric acid-containing waste.[5]

  • Fill containers to no more than 75-90% of their capacity to allow for expansion and prevent spills.[4][7]

Step 3: Labeling

Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5] Also, include the accumulation start date.

Step 4: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[3][7] The storage area should be well-ventilated and away from sources of ignition.[2]

Step 5: Arrange for Pickup and Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1][8] Do not attempt to dispose of this compound down the drain, as it is insoluble in water and this practice is prohibited for hazardous chemicals.[2]

Key Disposal and Safety Data

The following table summarizes important data for the safe handling and disposal of this compound.

ParameterGuidelineSource
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[2][9][10][11][12]Fisher Scientific SDS
Alternative Disposal Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]Various SDS
Container Management Keep in suitable, closed containers for disposal.[2]Fisher Scientific SDS
Spill Cleanup Soak up with inert absorbent material.[2] Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.[1]Fisher Scientific SDS, Benchchem
Environmental Precautions Do not empty into drains.[2]Fisher Scientific SDS
Incompatible Materials Strong oxidizing agents, strong reducing agents.[2]Fisher Scientific SDS

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in a Well-Ventilated Fume Hood ppe->fume_hood classify Classify as Hazardous Waste fume_hood->classify segregate Segregate from Incompatible Chemicals classify->segregate container Select Compatible, Leak-Proof Container segregate->container label_waste Label with 'Hazardous Waste' & Chemical Details container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS/Licensed Waste Disposal Company store->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end_node End: Compliant Disposal pickup->end_node

Caption: A step-by-step workflow for the safe and compliant disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1-(2-Phenoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(2-Phenoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. The following protocols are designed to ensure a safe laboratory environment and operational efficiency.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is crucial. Below is a summary of recommended PPE, based on data for the structurally similar aromatic ketone, acetophenone.

Quantitative Safety Data Summary

ParameterValueSource Compound
Permissible Exposure Limit (PEL) Not EstablishedThis compound
ACGIH Threshold Limit Value (TLV) 10 ppm (TWA)Acetophenone
Glove Material Breakthrough Time (minutes) Rating
Butyl Rubber> 480Excellent
Natural Rubber / Latex> 480Excellent
Viton™> 480Excellent
Neoprene120 - 240Good to Fair
Nitrile< 15 (for splash protection only)Poor
Polyvinyl Chloride (PVC)< 15Poor

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification and Use start Start: Handling this compound assess_hazards Assess Hazards: - Skin/Eye Irritant - Potential Inhalation Hazard start->assess_hazards determine_task Determine Task: - Weighing/Transfer - Reaction Setup - Purification assess_hazards->determine_task eye_protection Eye Protection: - Safety glasses with side shields (minimum) - Chemical goggles for splash risk determine_task->eye_protection hand_protection Hand Protection: - Butyl or Latex gloves for direct handling - Double gloving recommended determine_task->hand_protection body_protection Body Protection: - Lab coat (minimum) - Chemical-resistant apron for large quantities determine_task->body_protection respiratory_protection Respiratory Protection: - Work in a certified chemical fume hood - Consider respirator if ventilation is inadequate determine_task->respiratory_protection inspect_ppe Inspect PPE for damage before use eye_protection->inspect_ppe hand_protection->inspect_ppe body_protection->inspect_ppe respiratory_protection->inspect_ppe don_ppe Don PPE correctly inspect_ppe->don_ppe proceed Proceed with work don_ppe->proceed

Caption: A workflow for the selection of appropriate Personal Protective Equipment (PPE).

Operational Plans

Handling Protocol
  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Personal Protective Equipment (PPE) :

    • Don a lab coat, chemical safety goggles, and appropriate gloves (Butyl or Latex are recommended for direct handling). For tasks with a high risk of splashing, a face shield and a chemical-resistant apron should be worn.

  • Weighing and Transfer :

    • Conduct all weighing and transfers of this compound within the chemical fume hood to minimize inhalation exposure.

    • Use a spatula for solid transfers and a calibrated pipette for liquids.

    • Close the container immediately after use.

  • During the Reaction :

    • Set up the reaction apparatus within the fume hood.

    • Continuously monitor the reaction for any unexpected changes.

    • Ensure proper ventilation at all times.

  • Post-Handling :

    • Decontaminate all equipment that has come into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Remove PPE carefully, avoiding contact with contaminated surfaces.

    • Wash hands thoroughly with soap and water.

Experimental Protocols

The following is a general protocol for a reaction involving an aromatic ketone. This should be adapted based on the specific requirements of your experiment.

Example: Acylation of an Aromatic Compound

  • Reactant Preparation :

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic substrate in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, prepare a solution of this compound in the same solvent.

  • Reaction Setup :

    • Cool the flask containing the aromatic substrate to the desired temperature (e.g., 0 °C) using an ice bath.

    • Slowly add the Lewis acid catalyst (e.g., aluminum chloride) to the cooled solution while stirring.

    • Add the solution of this compound dropwise to the reaction mixture over a period of 15-30 minutes.

  • Reaction Monitoring :

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Work-up :

    • Once the reaction is complete, quench the reaction by slowly adding it to a beaker of crushed ice and water.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter off the drying agent and concentrate the solution in vacuo to obtain the crude product.

  • Purification :

    • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Disposal Plans

Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.

Disposal Workflow for Contaminated Materials

Disposal_Workflow Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal start End of Experiment identify_waste Identify Waste Streams: - Unused chemical - Contaminated solids (gloves, paper) - Contaminated liquids (solvents) start->identify_waste segregate_solids Segregate Contaminated Solids: - Place in a labeled, sealed plastic bag. identify_waste->segregate_solids segregate_liquids Segregate Contaminated Liquids: - Collect in a labeled, sealed, compatible waste container. identify_waste->segregate_liquids segregate_unused Unused Chemical: - Keep in original, labeled container. identify_waste->segregate_unused waste_container Place all segregated waste into a designated hazardous waste container. segregate_solids->waste_container segregate_liquids->waste_container segregate_unused->waste_container label_container Label the container with: - 'Hazardous Waste' - Chemical name and concentration - Date waste_container->label_container store_waste Store in a designated satellite accumulation area. label_container->store_waste dispose Arrange for disposal by a licensed hazardous waste contractor. store_waste->dispose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.